molecular formula C11H11NO2 B1362841 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde CAS No. 202807-44-1

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Cat. No.: B1362841
CAS No.: 202807-44-1
M. Wt: 189.21 g/mol
InChI Key: WRHNJAIUBFJMEM-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >28.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-12-6-8(7-13)10-4-3-9(14-2)5-11(10)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNJAIUBFJMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362541
Record name 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

202807-44-1
Record name 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS: 202807-44-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Synthesis

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, with the CAS number 202807-44-1, is a synthetically valuable indole derivative.[1] Its structure, featuring a methoxy group on the benzene ring and a methyl group on the indole nitrogen, alongside the reactive carbaldehyde at the 3-position, makes it a versatile intermediate. The indole scaffold itself is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds.[2][3] The specific substitutions on this molecule—the electron-donating methoxy group and the N-methylation—modulate its electronic properties and reactivity, offering unique advantages in the design of novel therapeutics and functional materials.[2]

This guide will elucidate the synthesis, characterization, reactivity, and applications of this compound, providing a robust framework for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application.

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 202807-44-1[1][4][5]
Molecular Formula C₁₁H₁₁NO₂[1][6]
Molecular Weight 189.21 g/mol [1]
Melting Point 127-129°C[]
Boiling Point 357.9°C at 760 mmHg[5][]
Density 1.14 g/cm³[]
Appearance Pale-yellow to Yellow-brown Solid
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (around 9-10 ppm), the aromatic protons on the indole ring, the methoxy group protons (a singlet around 3.8-4.0 ppm), and the N-methyl group protons (a singlet around 3.7-3.9 ppm).[8][9]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display a characteristic signal for the carbonyl carbon of the aldehyde (around 185 ppm), along with signals for the aromatic carbons and the carbons of the methoxy and methyl groups.[9]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (m/z = 189.21).[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹.

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most common and efficient method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[10][11] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as an indole.[10][11]

Reaction Rationale

The indole nucleus is highly activated towards electrophilic substitution, particularly at the C3 position. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[10] This reagent acts as a mild electrophile, which is crucial for achieving high regioselectivity with the sensitive indole core. The presence of the electron-donating 6-methoxy group further enhances the nucleophilicity of the indole ring, facilitating the reaction.[2]

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Vilsmeier-Haack formylation of indoles.[12][13]

Materials:

  • 6-Methoxy-1-methyl-1H-indole (starting material)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask in an ice bath to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise via a dropping funnel while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at 0°C to allow for the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve the starting material, 6-methoxy-1-methyl-1H-indole, in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice. Basify the aqueous solution by slowly adding a cold solution of sodium hydroxide until the pH is approximately 8-9. This will hydrolyze the intermediate iminium salt to the desired aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Isolation: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Mechanism Visualization

The following diagram illustrates the key steps of the Vilsmeier-Haack reaction on the 6-methoxy-1-methyl-1H-indole substrate.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 6-Methoxy-1-methyl- 1H-indole Indole->Intermediate Electrophilic Attack Product 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis Hydrolysis (H₂O, OH⁻) Hydrolysis->Product Reactivity_Diagram Start This compound Amine Amines Start->Amine Reductive Amination Alkene Alkenes Start->Alkene Wittig/HWE Reaction Acid Carboxylic Acid Start->Acid Oxidation Nitrile Nitriles Start->Nitrile e.g., with TosMIC Oxime Oximes Start->Oxime with Hydroxylamine Application_Workflow Core 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Derivatization Chemical Derivatization (e.g., Reductive Amination, Condensation) Core->Derivatization Screening Biological Screening / Property Evaluation Derivatization->Screening Lead_Compound Lead Compounds for Drug Development Screening->Lead_Compound Material Functional Materials (e.g., OLEDs, Probes) Screening->Material

References

A Comprehensive Technical Guide to 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde, a key heterocyclic building block. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol based on the Vilsmeier-Haack reaction, and discuss its applications as a versatile intermediate in medicinal chemistry and materials science.

Part 1: Core Molecular Profile and Structural Elucidation

This compound is a substituted indole, a class of aromatic heterocyclic compounds that form the core of many biologically active molecules. The strategic placement of the N-methyl, C6-methoxy, and C3-formyl groups makes it a valuable precursor for creating complex molecular architectures.

Physicochemical Data Summary

The fundamental properties of this compound are summarized in the table below, providing essential data for experimental design and characterization.

PropertyValueSource(s)
CAS Number 202807-44-1[1]
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Physical Form Pale-yellow to Yellow-brown Solid
Storage Temperature Room Temperature
Chemical Structure

The structure consists of a bicyclic indole core, N-methylated at position 1, with a methoxy substituent at position 6 and a carbaldehyde (formyl) group at the electron-rich position 3.

Caption: Chemical structure of this compound.

Anticipated Spectroscopic Profile

While a dedicated spectrum for this specific molecule is not publicly available, an accurate profile can be predicted based on spectral data from closely related analogues. This predictive analysis is crucial for researchers to confirm the identity and purity of their synthesized material.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key diagnostic peaks include the aldehyde proton, the two methyl groups, and the aromatic protons.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 11 unique carbon atoms, including the characteristic downfield shift of the carbonyl carbon.

  • IR Spectroscopy: The infrared spectrum will be dominated by a strong carbonyl (C=O) stretch from the aldehyde group.

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale / Comparison Compound
Aldehyde (-CHO)~10.0 (s, 1H)~184.5Characteristic of indole-3-carbaldehydes.[3]
N-Methyl (-NCH₃)~3.90 (s, 3H)~33.7Based on 1-methyl-1H-indole-3-carbaldehyde.[3]
Methoxy (-OCH₃)~3.85 (s, 3H)~55.9Typical shift for an aromatic methoxy group.
Aromatic Protons~7.0-8.3 (m)~100-140Complex splitting pattern in the aromatic region.

Part 2: Synthesis and Mechanistic Insights

The most efficient and widely adopted method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction .[4] This reaction is a versatile formylation technique that works exceptionally well on electron-rich aromatic compounds like indoles, typically affording high yields.[4][5]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, which then attacks the indole ring.

Causality of Experimental Choices:

  • Substrate: 6-Methoxy-1-methyl-1H-indole is used as the starting material. The methoxy and N-methyl groups are electron-donating, which activates the indole ring system towards electrophilic substitution, making the reaction efficient.

  • Reagents: N,N-dimethylformamide (DMF) serves as the source of the formyl group, while phosphorus oxychloride (POCl₃) acts as a dehydrating and activating agent to generate the electrophilic Vilsmeier reagent.[4]

  • Regioselectivity: The electrophilic attack occurs preferentially at the C3 position of the indole. This is because the C3 position is the most nucleophilic and the resulting intermediate cation is well-stabilized by the nitrogen atom.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the Vilsmeier-Haack formylation process.

G reagents Step 1: Reagent Activation (DMF + POCl₃) reagent_formed Vilsmeier Reagent Formed ([ClCH=N(Me)₂]⁺) reagents->reagent_formed 0-5 °C attack Step 2: Electrophilic Attack (Vilsmeier reagent attacks indole at C3) reagent_formed->attack substrate Starting Material (6-Methoxy-1-methyl-1H-indole) substrate->attack intermediate Iminium Salt Intermediate attack->intermediate hydrolysis Step 3: Aqueous Work-up (Hydrolysis with base, e.g., Na₂CO₃) intermediate->hydrolysis product Final Product (this compound) hydrolysis->product

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Each step includes checks and expected outcomes.

Materials & Equipment:

  • 6-Methoxy-1-methyl-1H-indole (1 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (1.2 equivalents)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and silica gel for chromatography.

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried three-neck flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of a solid white precipitate (the Vilsmeier reagent) may be observed.

  • Substrate Addition: Dissolve the 6-Methoxy-1-methyl-1H-indole (1 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.[6] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture into a beaker containing crushed ice. Once the ice has melted, basify the solution by slowly adding saturated aqueous Na₂CO₃ solution until the pH is > 8.[7] A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid. Purify the crude product by silica gel column chromatography to obtain the pure this compound.

Part 3: Applications in Research and Drug Development

Indole-3-carbaldehyde derivatives are not typically final products but rather highly valuable synthetic intermediates.[4] The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the rapid diversification of the indole scaffold.

  • Precursor for Biologically Active Molecules: The indole nucleus is a privileged scaffold in medicinal chemistry. By modifying the aldehyde group (e.g., via Wittig reactions, reductive amination, oxidation, or condensation reactions), researchers can synthesize libraries of novel compounds for screening against various biological targets.

  • Building Block for Complex Syntheses: This compound serves as a key building block for the total synthesis of natural products and complex pharmaceuticals.[8]

  • Development of Functional Materials: Indole derivatives have been explored for their applications in organic electronics and as fluorescent probes, where the electronic properties can be tuned by modifying the substituents on the indole ring.

References

1H NMR and 13C NMR spectra of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted indole derivative of interest in medicinal chemistry and synthetic organic chemistry. By delving into the causality behind chemical shifts, coupling constants, and signal assignments, this document serves as a practical reference for researchers. It integrates foundational NMR principles with field-proven methodologies, ensuring a self-validating approach to spectral interpretation and data acquisition.

Structural and Electronic Landscape

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure and the electronic influence of its substituents is paramount. This compound (CAS 202807-44-1) possesses an indole core functionalized with three key groups: an N-methyl group at position 1, a carbaldehyde group at position 3, and a methoxy group at position 6.[3]

  • N-Methyl Group (Position 1): This weakly electron-donating group slightly increases the electron density of the pyrrole ring.

  • Carbaldehyde Group (Position 3): As a strong electron-withdrawing group, the aldehyde significantly deshields adjacent protons and carbons through both inductive and resonance effects. This effect is most pronounced at the C2 and C4 positions.

  • Methoxy Group (Position 6): This group is strongly electron-donating via resonance, increasing electron density at the ortho (C5, C7) and para (C4) positions of the benzene ring, thereby shielding these positions.

These competing and complementary electronic effects create a unique magnetic environment for each nucleus, which is directly reflected in the NMR spectra.

Caption: Structure of this compound with IUPAC numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the proton framework of the molecule. The chemical shift of each proton is dictated by its local electronic environment, and the splitting pattern (multiplicity) reveals the number of adjacent, non-equivalent protons.

Predicted and Observed ¹H NMR Data

The following table summarizes the expected and typically observed ¹H NMR spectral data for this compound, based on analysis of similar structures.[4][5] The data is generally acquired in a solvent like CDCl₃ or DMSO-d₆.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale for Assignment
H-aldehyde 9.9 - 10.1Singlet (s)-1HStrongly deshielded by the electronegative oxygen and the anisotropic effect of the C=O bond.
H2 7.6 - 8.3Singlet (s)-1HLocated on the electron-deficient pyrrole ring and deshielded by the adjacent aldehyde group.
H4 8.1 - 8.3Doublet (d)J = ~8.5-9.0 Hz (ortho)1HDeshielded by the anisotropic effect of the aldehyde group and adjacent to H5.
H7 7.0 - 7.2Doublet (d)J = ~2.0-2.5 Hz (meta)1HShielded relative to other aromatic protons, adjacent to the N-methyl group. Coupled to H5.
H5 6.8 - 7.0Doublet of Doublets (dd)J = ~8.5-9.0 Hz (ortho), ~2.0-2.5 Hz (meta)1HOrtho-coupled to H4 and meta-coupled to H7. Shielded by the methoxy group at C6.
N-CH₃ 3.8 - 3.9Singlet (s)-3HMethyl group attached to nitrogen, appearing as a sharp singlet.
O-CH₃ 3.8 - 3.9Singlet (s)-3HMethyl group of the methoxy substituent, also a sharp singlet. May overlap with the N-CH₃ signal.

Note: The exact chemical shifts of the N-CH₃ and O-CH₃ protons can be very close and may require 2D NMR techniques like HMBC for unambiguous assignment.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. With proton decoupling, each unique carbon atom typically appears as a single line. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.

Predicted and Observed ¹³C NMR Data

The table below outlines the anticipated ¹³C chemical shifts.[6][7][8]

Carbon AssignmentPredicted δ (ppm)Rationale for Assignment
C=O (aldehyde) 184 - 186Most downfield signal due to the highly deshielding effect of the double-bonded oxygen.
C6 158 - 160Aromatic carbon directly attached to the electronegative oxygen of the methoxy group.
C2 138 - 140Deshielded due to its position in the pyrrole ring and proximity to the electron-withdrawing aldehyde.
C7a 136 - 138Bridgehead carbon adjacent to the nitrogen atom.
C3a 125 - 127Bridgehead carbon.
C4 122 - 124Aromatic CH carbon, deshielded by the aldehyde.
C5 111 - 113Aromatic CH carbon, shielded by the electron-donating methoxy group.
C3 117 - 119Carbon bearing the aldehyde group.
C7 95 - 97Aromatic CH carbon, significantly shielded by the methoxy group (ortho position).
O-CH₃ 55 - 56sp³ hybridized carbon of the methoxy group.
N-CH₃ 33 - 34sp³ hybridized carbon of the N-methyl group.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data requires a standardized and logical experimental approach. The protocol described below is designed to ensure data integrity.

Step 1: Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%) to avoid signals from impurities complicating the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble.

    • CDCl₃ (Deuterated Chloroform): A good first choice for many non-polar to moderately polar organic molecules.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent alternative for compounds with poor solubility in CDCl₃. Its residual proton peak appears at ~2.50 ppm and its carbon peak at ~39.5 ppm.[9]

  • Concentration: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the internal reference (δ = 0.00 ppm).[9]

Step 2: Data Acquisition

The following parameters are typical for a 400 MHz spectrometer and should be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Experiment: Standard 1D proton experiment.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: ~3-4 seconds.

  • Relaxation Delay (d1): 1-2 seconds. A longer delay may be needed for quantitative integration.

  • Pulse Width: Calibrated 90° pulse.

  • Number of Scans (ns): 8 to 16 scans. Increase for dilute samples.

¹³C NMR Acquisition:

  • Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

  • Spectral Width: 0 to 220 ppm.[10]

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. Increase to 5-10 seconds if detection of quaternary carbons (like C3, C3a, C6, C7a) is weak.

  • Number of Scans (ns): 1024 to 4096 scans, as ¹³C is much less sensitive than ¹H.

Step 3: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) followed by Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any distortions in the baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

  • Integration (¹H NMR): Integrate the signals to determine the relative ratios of the different types of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis P1 Weigh 5-10 mg of Compound P2 Dissolve in 0.6 mL Deuterated Solvent P1->P2 P3 Transfer to NMR Tube P2->P3 A1 Tune & Shim Spectrometer P3->A1 A2 Acquire 1H Spectrum A1->A2 A3 Acquire 13C Spectrum A1->A3 A4 Acquire 2D Spectra (HMQC, HMBC) if needed A2->A4 D1 Fourier Transform (FT) A2->D1 A3->D1 D2 Phase & Baseline Correction D1->D2 D3 Reference Spectrum (to TMS or Solvent) D2->D3 S1 Assign Chemical Shifts (δ) D3->S1 S4 Structure Elucidation S1->S4 S2 Analyze Coupling (J) S2->S4 S3 Integrate 1H Signals S3->S4

Caption: Standardized workflow for NMR spectral acquisition and analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for unambiguous structural verification. A systematic analysis, grounded in the fundamental principles of substituent effects and spin-spin coupling, enables the precise assignment of every signal. By adhering to a rigorous experimental and data processing workflow, researchers can ensure the generation of high-fidelity data crucial for publication, patent filings, and advancing drug development programs. For complex cases or definitive assignments, advanced 2D NMR techniques such as COSY, HMQC, and HMBC are invaluable supplementary tools.

References

Introduction: The Privileged Scaffold and the Influence of Methoxy Activation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Methoxy-Activated Indoles

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science.[1][2] It is a "privileged scaffold," forming the core of numerous natural products, pharmaceuticals, and biologically active compounds, largely due to its derivation from the essential amino acid tryptophan.[1][2] While the indole ring is inherently electron-rich and reactive, the introduction of substituents dramatically modulates its properties. Among the most significant activating groups is the methoxy (-OCH₃) substituent.

Many naturally occurring and synthetic indoles feature methoxy groups, which profoundly enhance their chemical reactivity and often impart specific biological functions.[1][2] Clinically relevant examples include the anti-inflammatory drug Indomethacin and the neurohormone Melatonin (N-acetyl-5-methoxytryptamine), which regulates circadian rhythms.[1] This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the physical and chemical properties of methoxy-activated indoles, explaining the causality behind their unique characteristics and providing practical insights for their application.

Part 1: Fundamental Physicochemical Properties

The introduction of a methoxy group to the indole ring imparts distinct electronic, spectroscopic, and structural characteristics that are foundational to its behavior.

The Duality of Electronic Effects: Resonance vs. Induction

The methoxy group's influence on the indole's electronic structure is a classic example of competing electronic effects:

  • Resonance (Mesomeric) Effect (+M): The oxygen atom's lone pair of electrons can delocalize into the aromatic π-system.[3] This donation of electron density increases the nucleophilicity of the indole ring, particularly at the ortho and para positions relative to the substituent. This effect is dominant and is the primary reason the methoxy group is considered a powerful activating group.[3][4]

  • Inductive Effect (-I): Due to oxygen's high electronegativity, the methoxy group withdraws electron density from the ring through the sigma (σ) bond framework.[3]

In almost all contexts involving aromatic reactivity, the electron-donating resonance effect far outweighs the electron-withdrawing inductive effect.[4] The net result is a significant increase in the electron density of the indole nucleus, making it more susceptible to electrophilic attack.

electronic_effects cluster_effects Electronic Effects cluster_outcome Net Result Indole Indole Ring Resonance Resonance Donation (+M) (Dominant) Indole->Resonance enables Induction Inductive Withdrawal (-I) (Minor) Indole->Induction experiences Methoxy Methoxy Group (-OCH₃) Methoxy->Indole attaches to Activation Increased Electron Density (Ring Activation) Resonance->Activation Induction->Activation electrophilic_substitution cluster_legend Mechanism start Indole Methoxy-Activated Indole (Nucleophile) Intermediate Sigma Complex (Arenium Ion) Resonance Stabilized Cation Indole:f0->Intermediate:f0  Attack at C3 Electrophile E⁺ (Electrophile) Electrophile->Intermediate:f0 Product C3-Substituted Product Aromaticity Restored Intermediate:f0->Product:f0  Deprotonation (-H⁺) experimental_workflow A 1. Dissolution Dissolve 6-methoxyindole in anhydrous DCM under an inert atmosphere (N₂ or Ar). B 2. Cooling Cool the solution to 0°C in an ice-water bath. A->B C 3. Reagent Addition Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes. B->C D 4. Reaction Monitoring Stir at 0°C. Monitor progress by TLC (e.g., 20% EtOAc/Hexanes). C->D E 5. Quenching Once complete, quench with aqueous sodium thiosulfate solution. D->E F 6. Extraction Separate layers. Extract aqueous phase with DCM (2x). E->F G 7. Work-up Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. F->G H 8. Purification Concentrate under reduced pressure. Purify by flash column chromatography. G->H

References

Biological activities of indole-3-carboxaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activities of Indole-3-Carboxaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic bioactive compounds.[1][2] Among its myriad derivatives, indole-3-carboxaldehyde (I3A) has emerged as a particularly versatile and promising scaffold for the development of novel therapeutic agents.[1][3] The inherent reactivity of its C3-aldehyde group allows for extensive chemical modification, leading to a diverse library of derivatives with a broad spectrum of pharmacological activities.[4] This technical guide provides a comprehensive overview of the principal biological activities of I3A derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms of action, present key structure-activity relationship insights, and provide detailed, field-proven experimental protocols to empower researchers in this dynamic area of drug discovery.

The Indole-3-Carboxaldehyde Scaffold: A Privileged Structure

Indole-3-carboxaldehyde is a stable, heterocyclic compound whose structure, featuring a benzene ring fused to a pyrrole ring with an aldehyde substituent at the third position, is ripe for chemical exploration.[5] This aldehyde group readily participates in condensation reactions (such as Knoevenagel, Aldol, and Claisen), Schiff base formation, and molecular hybridization, allowing for the synthesis of diverse chemical entities.[1][3][4] These modifications, including substitutions on the indole ring itself (e.g., alkylation, halogenation), are crucial for tuning the biological profile of the resulting molecules, enhancing potency, selectivity, and pharmacokinetic properties.[1]

Anticancer Activities: Targeting Malignant Proliferation

Indole derivatives have long been recognized for their potent anticancer properties, with natural products like vinblastine and vincristine serving as prime examples.[2][6] I3A derivatives continue this legacy, demonstrating significant efficacy against a range of human cancer cell lines through diverse mechanisms of action.[6][7][8]

Mechanisms of Anticancer Action

The anticancer effects of I3A derivatives are pleiotropic, targeting multiple signaling pathways essential for tumor growth and survival.[9]

  • Cell Cycle Arrest: Many I3A derivatives induce cell cycle arrest, primarily at the G1 or G2/M phase.[9][10] This is often achieved by modulating the levels of cyclin-dependent kinases (CDKs) and their inhibitors, such as p21 and p27.[9]

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death. I3A derivatives can trigger apoptosis by activating caspases, altering the expression of pro-apoptotic (Bax, Bim) and anti-apoptotic (Bcl-2) proteins, and inducing DNA fragmentation.[6][10][11]

  • Tubulin Polymerization Inhibition: Certain 2-phenylindole-3-carbaldehyde analogs exhibit potent antiproliferative activity by inhibiting tubulin polymerization, a mechanism similar to that of vinca alkaloids.[12] This disruption of microtubule dynamics leads to mitotic arrest and subsequent cell death.

  • Inhibition of Signaling Pathways: These compounds can interfere with critical cancer-related signaling pathways, such as the Akt-NFκB pathway, which is crucial for cell survival and proliferation.[9]

I3A Indole-3-Carboxaldehyde Derivatives Tubulin Tubulin Polymerization I3A->Tubulin Inhibition Bcl2 Bcl-2 (Anti-apoptotic) I3A->Bcl2 Inhibition Bax Bax (Pro-apoptotic) I3A->Bax Activation CDKs CDKs (CDK2, 4, 6) I3A->CDKs Inhibition P21 p21 / p27 I3A->P21 Upregulation Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis Mito Mitochondrial Permeability ↑ Bcl2->Mito Inhibition Bax->Mito Activation Caspases Caspase Activation Mito->Caspases Caspases->Apoptosis G1Arrest G1 Cell Cycle Arrest CDKs->G1Arrest P21->CDKs Inhibition G1Arrest->Apoptosis cluster_0 Antimicrobial Screening Workflow Start Synthesized I3A Derivatives Library PrimaryScreen Primary Screen (e.g., Agar Diffusion) Start->PrimaryScreen MIC Determine MIC (Broth Microdilution) PrimaryScreen->MIC Active Compounds MBC Determine MBC MIC->MBC Mechanism Mechanism of Action Studies (e.g., Membrane Permeability) MIC->Mechanism Result Lead Compound Identification MBC->Result Mechanism->Result LPS LPS (Inflammatory Stimulus) ROS ROS Production LPS->ROS NLRP3 NLRP3 Inflammasome Activation ROS->NLRP3 I3A Indole-3-carboxaldehyde I3A->ROS Inhibition Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B IL-1β (Pro-inflammatory) Casp1->IL1B Cleavage ProIL1B Pro-IL-1β ProIL1B->IL1B Inflammation Inflammation IL1B->Inflammation I3C Indole-3-Carbinol (I3C) Keap1 Keap1 I3C->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Transcription OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduction Neuroprotection Neuroprotection OxidativeStress->Neuroprotection

References

Introduction: The Significance of Methoxyindoles in Nature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of Methoxyindole Compounds

Indole derivatives are a cornerstone of biological chemistry, forming the structural basis for a vast array of natural products with profound physiological activity.[1] The addition of a methoxy group to the indole core significantly modulates the molecule's electronic properties and biological function, giving rise to the diverse class of methoxyindole compounds.[1] These molecules are ubiquitous across the plant, animal, and microbial kingdoms, acting as critical signaling molecules, neurohormones, and protective agents.[2][3][4] This technical guide provides a comprehensive overview of the natural occurrence of key methoxyindole derivatives, their biosynthetic origins, methodologies for their analysis, and the intricate physiological roles they command. It is designed to serve as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development.

Part 1: Biosynthesis of Methoxyindoles

The biosynthesis of methoxyindoles originates from the essential amino acid L-tryptophan. The pathways, while sharing common intermediates, exhibit significant variations between the animal and plant kingdoms, reflecting divergent evolutionary pressures and physiological roles.[2][5][6]

Biosynthesis in Animals

In animals, the primary pathway for methoxyindole synthesis, particularly for melatonin, is a well-defined four-step enzymatic process predominantly occurring in the pineal gland.[2][7]

  • Hydroxylation: The pathway begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP). This reaction is catalyzed by tryptophan hydroxylase (TPH).[2]

  • Decarboxylation: 5-HTP is then decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce the neurotransmitter serotonin (5-hydroxytryptamine).[8]

  • Acetylation: Serotonin is acetylated by aralkylamine N-acetyltransferase (AANAT), also known as serotonin N-acetyltransferase (SNAT), to form N-acetylserotonin (NAS).[2][9][10] This step is often the rate-limiting step in melatonin production and is under tight circadian control.[9]

  • Methylation: The final step is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 5-hydroxyl group of NAS. This reaction is catalyzed by N-acetylserotonin O-methyltransferase (ASMT), also known as hydroxyindole-O-methyltransferase (HIOMT), to yield melatonin (N-acetyl-5-methoxytryptamine).[2][11]

Animal Methoxyindole Biosynthesis tryptophan L-Tryptophan htp 5-Hydroxytryptophan (5-HTP) tryptophan->htp Tryptophan Hydroxylase (TPH) serotonin Serotonin htp->serotonin Aromatic L-amino Acid Decarboxylase (AADC) nas N-Acetylserotonin (NAS) serotonin->nas Serotonin N-Acetyltransferase (SNAT) melatonin Melatonin nas->melatonin N-Acetylserotonin O-Methyltransferase (ASMT/HIOMT)

Animal Melatonin Biosynthesis Pathway.
Biosynthesis in Plants

Plants synthesize melatonin (often termed phytomelatonin) and other methoxyindoles through pathways that are more varied than in animals.[2][5] Two primary routes from serotonin have been identified, with the dominant pathway often depending on environmental conditions such as stress.[5][12] The initial steps to produce serotonin can also differ.

Route to Serotonin:

  • Pathway A: Tryptophan -> Tryptamine -> Serotonin

  • Pathway B: Tryptophan -> 5-Hydroxytryptophan -> Serotonin

Routes from Serotonin to Melatonin:

  • Standard Pathway (Low Serotonin Conditions): Under normal conditions, serotonin is first acetylated by Serotonin N-Acetyltransferase (SNAT) to N-acetylserotonin. Subsequently, N-acetylserotonin is methylated by N-acetylserotonin O-methyltransferase (ASMT) or Caffeic Acid O-methyltransferase (COMT) to produce melatonin.[5][8]

  • Alternative Pathway (High Serotonin/Stress Conditions): During senescence or under significant abiotic stress, high levels of serotonin accumulate. In this scenario, serotonin may first be O-methylated by COMT or ASMT to form 5-methoxytryptamine (5-MT). 5-MT is then acetylated by SNAT to yield melatonin.[5][13]

Plant Methoxyindole Biosynthesis cluster_0 Route to Serotonin cluster_1 Routes from Serotonin trp L-Tryptophan tryptamine Tryptamine trp->tryptamine TDC htp 5-Hydroxytryptophan trp->htp TPH serotonin Serotonin tryptamine->serotonin T5H htp->serotonin TDC serotonin2 Serotonin nas N-Acetylserotonin serotonin2->nas SNAT (Standard Pathway) mt 5-Methoxytryptamine (5-MT) serotonin2->mt ASMT/COMT (Stress Pathway) melatonin Melatonin nas->melatonin ASMT/COMT mt->melatonin SNAT Analytical_Workflow sample Natural Source (Plant/Animal Tissue) extraction Extraction & Enrichment (e.g., Acid-Base Partitioning) sample->extraction purification Chromatographic Isolation (e.g., HPLC, Flash) extraction->purification For pure compounds analysis Analysis & Quantification extraction->analysis For quantification in extract structure Structure Elucidation (NMR, HRMS) purification->structure bioassay Biological Activity Screening purification->bioassay hplc HPLC-UV analysis->hplc gcms GC-MS (with Derivatization) analysis->gcms lcms LC-MS/MS analysis->lcms

References

The Methoxy Group's Defining Role in Indole Ring Reactivity: A Guide to Harnessing its Synthetic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1][2] Its inherent electron-rich nature dictates a broad spectrum of chemical reactivity.[1][2] However, the strategic introduction of substituents can dramatically alter this reactivity, offering chemists a powerful tool to fine-tune the molecule's behavior. Among the most influential of these is the methoxy group (–OCH₃).

Many naturally occurring and synthetically important indoles feature methoxy substituents, which enhance their reactivity and provide strategic vectors for further functionalization.[1][2] Understanding the nuanced role of the methoxy group—from its fundamental electronic influence to its profound impact on regioselectivity—is critical for professionals engaged in organic synthesis and drug discovery.[3][4]

This guide provides an in-depth exploration of the methoxy group's influence on the indole ring. We will dissect its dual electronic nature, map its directing effects across various isomeric positions, and provide field-proven protocols that leverage this understanding for practical synthetic applications.

Section 1: The Core Electronic Influence of the Methoxy Substituent

The reactivity of a substituted aromatic system is governed by the electronic push-and-pull between the ring and its substituents. The methoxy group is a classic example of a substituent with a dual electronic nature, exerting both resonance and inductive effects that ultimately define the indole's reactivity profile.

The Duality of Resonance and Inductive Effects

A methoxy substituent impacts the indole ring's electronics through two competing mechanisms:

  • Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent. This effect is powerful and generally dominates the group's overall influence.[5][6]

  • Inductive Effect (-I): Oxygen is a highly electronegative atom, and it withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond.[5] This electron-withdrawing effect, on its own, would deactivate the ring.

In the case of the methoxy group, the electron-donating resonance effect is significantly stronger than the electron-withdrawing inductive effect.[5][6] The net result is that the methoxy group acts as a potent activating group , making the indole ring more susceptible to attack by electrophiles compared to the unsubstituted parent indole.[1][7][8]

Caption: Dueling electronic effects of the methoxy group.

Enhancing Nucleophilicity

The net donation of electron density makes the methoxy-substituted indole a stronger nucleophile than indole itself.[1][2] This enhanced nucleophilicity is a key factor in its synthetic utility. Kinetic studies have quantified the impact of substituents on indole's reactivity, confirming that electron-donating groups like methoxy increase the rates of reaction with electrophiles.[9] For example, 5-methoxyindole is a more potent nucleophile than indole, which in turn is more potent than the deactivated 5-cyanoindole.[9] This activation facilitates reactions that may be sluggish or require harsher conditions with unsubstituted indoles.

Section 2: Mastering Regioselectivity in Electrophilic Aromatic Substitution (EAS)

While the methoxy group activates the entire ring, its directing effect is not uniform. It preferentially directs incoming electrophiles to specific positions, a phenomenon known as regioselectivity. Understanding and predicting this selectivity is paramount for synthetic planning.

The Inherent Reactivity of the Indole Core

Before considering the substituent's effect, it is crucial to remember that the indole ring itself has an inherent site of reactivity. Due to the electron-donating nature of the nitrogen atom, electrophilic attack occurs preferentially at the C3 position of the pyrrole ring. This position allows for the formation of a resonance-stabilized carbocation intermediate (an arenium ion) where the positive charge is delocalized without disrupting the aromaticity of the benzene ring.[10][11][12]

The Methoxy Group as an Ortho, Para-Director

As an activating group, the methoxy substituent directs incoming electrophiles to the positions ortho and para to itself.[7][8][13] This is because the resonance stabilization of the arenium ion intermediate is greatest when the electrophile adds to these positions. A key resonance contributor places the positive charge directly on the carbon bearing the methoxy group, allowing the oxygen's lone pair to directly stabilize the charge.[7][8]

The final regiochemical outcome of an EAS reaction on a methoxyindole is a result of the interplay between the methoxy group's directing effect and the indole's intrinsic C3 reactivity.

Caption: General workflow for Electrophilic Aromatic Substitution.

Positional Isomers: A Comparative Analysis

The location of the methoxy group on the benzene ring dictates the specific sites of activation and, therefore, the products of electrophilic substitution.

  • 5-Methoxyindole: This is one of the most common and synthetically useful isomers.[14] The methoxy group at C5 strongly activates the C4 and C6 positions (ortho and para). The inherent C3 reactivity is also enhanced. The outcome of a reaction often depends on the steric bulk of the electrophile and the reaction conditions. For instance, Vilsmeier-Haack formylation typically occurs at C3, while halogenation can give mixtures of C3, C4, and C6 substituted products. Electron-rich 5-methoxyindole has been shown to lead to higher efficiency in amidation reactions compared to simple indole.[15]

  • 6-Methoxyindole: The C6-methoxy group directs electrophiles to the C5 and C7 positions.[16] This isomer is a crucial building block for pharmaceuticals, including potential anti-cancer agents and compounds targeting serotonin receptors.[16][17] For example, shifting the methoxy group from the C5 position (as in melatonin) to the C6 position has been a successful strategy in designing new potent melatonin analogues.[18]

  • 4-Methoxyindole: Here, the methoxy group activates the C5 and C7 positions. However, the C3 position is now adjacent to the bulky methoxy group, which can introduce steric hindrance for some electrophiles. 4-Methoxyindole is a valuable precursor for tryptamine analogs and ligands for serotonin and melatonin receptors.[19][20]

  • 7-Methoxyindole: The C7-methoxy group activates the C6 position. The proximity to the pyrrole nitrogen can also influence reactivity, sometimes favoring substitution at the C2 position. 7-Methoxyindole has been identified as an effective agonist of the Aryl Hydrocarbon Receptor (AhR).[21][22]

Methoxyindole IsomerKey Activated PositionsCommon Applications & Notes
4-Methoxyindole C3, C5, C7Precursor for neuropharmacological ligands; C3 reactivity can be sterically hindered.[19][20]
5-Methoxyindole C3, C4, C6Versatile building block for melatonin, serotonin agonists; C3 vs. C4/C6 selectivity is condition-dependent.[14][23]
6-Methoxyindole C3, C5, C7Synthesis of anti-cancer agents and T-cell kinase inhibitors.[16][24]
7-Methoxyindole C2, C3, C6Interacts with cytochrome P450 enzymes; used in studies of AhR modulation.[21][22][25]

Section 3: Applications in Synthesis and Drug Development

The predictable activation and directing effects of the methoxy group are not merely academic; they are workhorse principles in the synthesis of complex molecules.

A Lever for Strategic Synthesis

The enhanced reactivity of methoxyindoles allows for milder reaction conditions and enables transformations that are difficult on the parent ring. This is particularly valuable in multi-step syntheses where preserving sensitive functional groups is essential. For example, the synthesis of many bioactive alkaloids and pharmaceutical agents relies on the selective functionalization of a methoxy-activated indole core.[1][2]

The Methoxy Group in Medicinal Chemistry

Beyond its role in directing synthetic reactions, the methoxy group is a privileged substituent in drug design for several reasons:[3]

  • Metabolic Blocker: The methyl group of the ether can block sites of oxidative metabolism (e.g., preventing the formation of a phenol), thereby increasing a drug's half-life.

  • Hydrogen Bond Acceptor: The oxygen atom can act as a hydrogen bond acceptor, which can be crucial for ligand-receptor binding interactions.[4]

  • Solubility and Lipophilicity: It can fine-tune the physicochemical properties of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

The prevalence of the methoxy group in approved drugs underscores its value in optimizing both synthetic accessibility and pharmacological properties.[3]

Section 4: Field-Proven Experimental Protocols

To translate theory into practice, this section provides detailed methodologies for common transformations of methoxyindoles. These protocols are designed to be self-validating systems, grounded in established literature.

Protocol: N-Sulfonylation of 5-Methoxyindole

This protocol demonstrates the reaction at the indole nitrogen, which can be favorable under basic conditions. It is a common strategy for protecting the indole nitrogen or for introducing functional groups that modulate biological activity.

Objective: To synthesize 1-(Phenylsulfonyl)-5-methoxy-1H-indole.[26]

Materials:

  • 5-Methoxyindole (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq)

  • Phenylsulfonyl chloride (1.1 eq)

  • Tetrabutylammonium bromide (catalytic amount)

  • Dichloromethane (CH₂Cl₂) as solvent

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-methoxyindole and dichloromethane.

  • Base Addition: Add powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide to the solution. Stir the mixture vigorously.

  • Electrophile Addition: Slowly add phenylsulfonyl chloride to the reaction mixture at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-(phenylsulfonyl)-5-methoxy-1H-indole.[26]

Protocol: Halogenation of a Methoxy-Activated Indole

Halogenated indoles are versatile intermediates, particularly for cross-coupling reactions. The methoxy group's activation allows for efficient halogenation.

Objective: To synthesize a brominated 5,6-dimethoxyindole derivative.[1]

Materials:

  • 5,6-dimethoxyindole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 - 2.0 eq, depending on desired degree of bromination)

  • Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) as solvent

Step-by-Step Methodology:

  • Setup: Dissolve the 5,6-dimethoxyindole in the chosen solvent in a flask protected from light. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The high activation from two methoxy groups makes the reaction very fast.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC. The reaction is often complete within 30-60 minutes.

  • Workup: Once the starting material is consumed, dilute the reaction mixture with dichloromethane and wash sequentially with aqueous sodium thiosulfate solution (to quench excess bromine) and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure brominated product.

Conclusion

The methoxy group is far more than a simple substituent; it is a powerful modulator of the indole ring's electronic character and reactivity. By acting as a potent electron-donating group through resonance, it significantly enhances the nucleophilicity of the indole core, making it more reactive towards electrophiles. This activation is coupled with a predictable ortho, para-directing influence that, when combined with the indole's intrinsic C3 reactivity, provides a reliable roadmap for selective functionalization. For researchers in drug discovery and organic synthesis, a thorough understanding of these principles is not just beneficial—it is essential for the rational design of synthetic routes and the successful development of novel, complex molecules.

References

An In-depth Technical Guide to 6-methoxy-1-methylindole-3-carbaldehyde (CAS 202807-44-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-1-methylindole-3-carbaldehyde (CAS 202807-44-1), a key heterocyclic aldehyde with significant potential in medicinal chemistry and drug discovery. The IUPAC name for this compound is 6-methoxy-1-methylindole-3-carbaldehyde . This document delves into its synthesis, spectroscopic characterization, and known biological significance, offering a valuable resource for researchers engaged in the development of novel therapeutics. The indole scaffold is a privileged structure in drug discovery, and understanding the nuances of its derivatives, such as the title compound, is paramount for advancing the field.

Introduction

The indole nucleus is a cornerstone in the architecture of a vast array of biologically active compounds, from naturally occurring alkaloids to synthetically derived pharmaceuticals.[1] The strategic functionalization of the indole ring allows for the fine-tuning of its pharmacological properties. 6-methoxy-1-methylindole-3-carbaldehyde is a derivative that combines the electron-donating effect of a methoxy group at the 6-position with the presence of a reactive carbaldehyde function at the 3-position, making it a versatile intermediate for further chemical modifications. The methylation at the N1-position enhances its lipophilicity and can influence its binding affinity to biological targets. This guide will explore the synthesis and potential applications of this important molecule.

Synthesis of 6-methoxy-1-methylindole-3-carbaldehyde

The most prevalent and efficient method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction .[2][3][4] This reaction employs a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as an indole.[4][5]

The presence of the methoxy group at the 6-position of the indole ring further activates the molecule towards electrophilic substitution, facilitating the formylation at the C3 position.[1]

Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. This reagent then attacks the electron-rich C3 position of the indole ring. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. The choice of the Vilsmeier-Haack reaction is predicated on its high regioselectivity for the C3 position of indoles and its tolerance to a variety of functional groups.

Vilsmeier_Haack_Synthesis cluster_conditions Reaction Conditions sub 6-methoxy-1-methylindole reagents POCl₃, DMF intermediate Iminium Ion Intermediate sub->intermediate Electrophilic Attack workup Aqueous Workup (H₂O) product 6-methoxy-1-methylindole-3-carbaldehyde intermediate->product Hydrolysis

Figure 1: Vilsmeier-Haack Synthesis Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation

The following protocol is a general procedure adapted from the synthesis of similar indole-3-carboxaldehydes and should be optimized for specific laboratory conditions.[6][7]

Materials:

  • 6-methoxy-1-methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Argon or Nitrogen gas

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve 6-methoxy-1-methylindole in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solution while maintaining the temperature at 0°C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1.5 to 2.5 hours.[6][7] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture again in an ice bath and carefully quench the reaction by the dropwise addition of a cold aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for approximately 1.5 hours to ensure complete hydrolysis of the intermediate.[6]

  • Cool the mixture in an ice bath and acidify to a pH of 3 with concentrated hydrochloric acid.[6]

  • The solid product, 6-methoxy-1-methylindole-3-carbaldehyde, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (δ ~9.9-10.1 ppm), aromatic protons on the indole ring, the N-methyl protons (δ ~3.8-3.9 ppm), and the methoxy protons (δ ~3.8-3.9 ppm).[9][10]

  • ¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the aldehyde at approximately 184-185 ppm, along with signals for the aromatic carbons and the methyl and methoxy carbons.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ).[11][12] Fragmentation patterns would be consistent with the indole structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group in the range of 1640-1670 cm⁻¹.[13]

Biological Significance and Potential Applications

Indole-3-carboxaldehyde derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of indole derivatives.[14][15] Substituted 2-phenylindole-3-carbaldehydes have shown potent anti-proliferative activities, with some analogs inhibiting tubulin polymerization at low micromolar concentrations.[14] While specific data for 6-methoxy-1-methylindole-3-carbaldehyde is limited, its structural similarity to other biologically active indoles suggests its potential as a precursor for novel anticancer agents. For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed as tubulin polymerization inhibitors, with some compounds exhibiting significant tumor growth inhibition in vivo.[16]

Antioxidant Activity

Indole-3-carboxaldehyde and its derivatives have been investigated for their antioxidant properties. The presence of the methoxy group, an electron-donating substituent, on the indole ring can enhance the antioxidant activity of the molecule. This suggests that 6-methoxy-1-methylindole-3-carbaldehyde could serve as a valuable starting material for the synthesis of novel antioxidants.

Neuroprotective Effects

While direct evidence for the neuroprotective effects of 6-methoxy-1-methylindole-3-carbaldehyde is not yet established, other aldehyde-containing compounds, such as trans-cinnamaldehyde, have demonstrated neuroprotective properties in models of dopaminergic injury, potentially through anti-inflammatory mechanisms.[17] Given the prevalence of the indole scaffold in neuroactive compounds, this is a plausible area for future investigation.

Experimental Workflows and Future Directions

6-methoxy-1-methylindole-3-carbaldehyde is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Experimental_Workflow start 6-methoxy-1-methylindole-3-carbaldehyde reaction1 Condensation Reaction (e.g., with amines, active methylene compounds) start->reaction1 intermediate_lib Library of Indole Derivatives reaction1->intermediate_lib screening Biological Screening (e.g., anticancer, antioxidant assays) intermediate_lib->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship (SAR) Studies candidate Drug Candidate lead_opt->candidate

Figure 2: Drug Discovery Workflow.

The reactive aldehyde group can readily undergo various chemical transformations, including:

  • Condensation reactions: With amines to form Schiff bases, or with active methylene compounds in Knoevenagel or Claisen-Schmidt condensations.

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

  • Wittig reaction: To form substituted alkenes.

These transformations allow for the generation of diverse libraries of indole derivatives for high-throughput screening in various disease models. Future research should focus on synthesizing and evaluating derivatives of 6-methoxy-1-methylindole-3-carbaldehyde to explore its full therapeutic potential.

Conclusion

6-methoxy-1-methylindole-3-carbaldehyde is a synthetically accessible and versatile intermediate with significant promise in the field of drug discovery. Its strategic substitution pattern provides a foundation for the development of novel compounds with potential anticancer, antioxidant, and neuroprotective activities. This technical guide serves as a foundational resource for researchers, providing key information on its synthesis and potential applications, and aims to stimulate further investigation into this promising molecule.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 6-Methoxy-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indole-3-carbaldehydes

The Vilsmeier-Haack reaction stands as a cornerstone transformation in organic synthesis, prized for its efficacy in the formylation of electron-rich aromatic and heteroaromatic systems.[1][2][3] This reaction introduces a formyl group (-CHO) with high regioselectivity, yielding valuable aldehyde intermediates. Within the realm of medicinal chemistry and drug development, indole-3-carbaldehydes are of paramount importance. These structures serve as versatile synthons for a myriad of complex molecules, including those with significant biological activity. The targeted compound, 6-methoxy-1-methyl-1H-indole-3-carbaldehyde, is a key building block, with its substituted indole core appearing in numerous pharmacologically active agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of 6-methoxy-1-methyl-1H-indole. It offers a detailed, field-proven protocol, delves into the underlying reaction mechanism, and provides essential data for successful execution and scale-up.

Reaction Principle: Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[1][2][3]

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide, typically phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1]

  • Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole nucleus acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final aldehyde product.[1][3]

The N-methyl and 6-methoxy substituents on the indole ring are electron-donating groups, which further enhance the electron density at the C3 position, facilitating the electrophilic attack and typically leading to high yields of the desired product.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
6-Methoxy-1-methyl-1H-indole≥98%Sigma-Aldrich4637-53-4
Phosphorus oxychloride (POCl₃)Reagent grade, ≥99%Acros Organics10025-87-3
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Fisher Scientific68-12-2
Sodium carbonate (Na₂CO₃)ACS reagent, ≥99.5%VWR497-19-8
Ethyl acetate (EtOAc)ACS reagentMallinckrodt141-78-6
HexanesACS reagentEMD Millipore110-54-3
Saturated sodium chloride solution (Brine)N/AIn-house prep.N/A
Anhydrous magnesium sulfate (MgSO₄)Laboratory gradeJ.T. Baker7487-88-9
Deionized waterN/AIn-house prep.7732-18-5
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Heating mantle with temperature controller

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

  • Silica gel for column chromatography

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • The reaction quench with aqueous base is exothermic. Perform this step slowly and with efficient cooling.

Detailed Procedure
  • Vilsmeier Reagent Preparation:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (20 mL).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add phosphorus oxychloride (POCl₃) (5.5 mL, 59 mmol) dropwise to the stirred DMF via the dropping funnel over 30 minutes. Maintain the internal temperature below 10 °C. A pinkish complex may form.[4]

    • After the addition is complete, stir the resulting yellow solution for an additional 30 minutes at 0 °C.

  • Formylation Reaction:

    • Dissolve 6-methoxy-1-methyl-1H-indole (5.0 g, 31 mmol) in anhydrous DMF (15 mL).

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

    • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour.

    • Heat the reaction mixture to 85-90 °C and maintain this temperature for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent). The starting material will have a higher Rf value than the more polar product.

  • Workup and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully and slowly pour the reaction mixture onto crushed ice (150 g) in a large beaker with vigorous stirring.

    • Neutralize the acidic solution by the slow, portion-wise addition of solid sodium carbonate until the pH is ~8-9. Be cautious as this will cause gas evolution. A pale yellow solid should precipitate.[5]

    • Stir the suspension for 30 minutes in the ice bath to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

    • Air-dry the crude product on the filter funnel.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography.

    • For column chromatography, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column packed in hexane.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under vacuum to obtain this compound as a solid.

Caption: Experimental Workflow for the Synthesis.

Quantitative Data and Expected Results

ParameterValue
Starting Material6-Methoxy-1-methyl-1H-indole (5.0 g)
Product NameThis compound
CAS Number202807-44-1
Molecular FormulaC₁₁H₁₁NO₂
Molecular Weight189.21 g/mol
Expected Yield80-90%
AppearancePale yellow to beige solid
Melting Point127-129 °C

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or degradation of the product during workup.

    • Solution: Ensure the reaction has gone to completion using TLC. During workup, maintain a low temperature during the quench and neutralization steps to minimize potential side reactions. Ensure all reagents, especially DMF, are anhydrous.

  • Formation of a Dark Tar:

    • Cause: Overheating during the reaction or a vigorous, uncontrolled quench.

    • Solution: Carefully control the reaction temperature. The quench and neutralization should be performed slowly and with efficient cooling and stirring.

  • Difficulty in Product Precipitation:

    • Cause: Insufficient neutralization or the presence of excess DMF.

    • Solution: Ensure the pH is adequately basic (~8-9) after neutralization. If the product remains oily, try extracting the aqueous layer with ethyl acetate, followed by washing the organic layer with water and brine, drying, and concentrating to obtain the crude product.

Conclusion

The Vilsmeier-Haack formylation is a robust and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development. The high regioselectivity and typically good yields make this a preferred synthetic route.

References

Application Notes and Protocols for 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Substituted Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs.[1][2] Its inherent bioactivity is often fine-tuned through strategic substitution on the bicyclic ring system. 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a particularly valuable building block in this regard, offering a unique combination of electronic and steric properties that can be exploited for the development of novel therapeutic agents.

The presence of a methoxy group at the 6-position, an electron-donating group, modulates the electron density of the indole ring, which can influence its interaction with biological targets.[3] Furthermore, methylation at the 1-position (the indole nitrogen) serves several critical functions: it enhances lipophilicity, which can improve cell permeability, and it blocks the formation of hydrogen bonds at this position, which can lead to more specific binding interactions with target proteins.[4] The aldehyde functionality at the 3-position is a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

These structural features make this compound a promising starting material for the synthesis of compounds targeting a range of diseases, including cancer, by interfering with processes like mitosis. This document provides detailed protocols for the utilization of this compound in key synthetic transformations relevant to drug discovery.

Physicochemical Properties

PropertyValueReference
CAS Number 202807-44-1[5]
Molecular Formula C₁₁H₁₁NO₂[5]
Molecular Weight 189.21 g/mol [5]
Appearance Solid-
Melting Point 127-129 °C[6]

Synthesis of this compound

The most common and efficient method for the C3-formylation of indoles is the Vilsmeier-Haack reaction.[2][7] This protocol describes a representative procedure for the synthesis of the title compound from 6-methoxy-1-methylindole.

Workflow for Vilsmeier-Haack Formylation

reagents Phosphorus oxychloride (POCl₃) N,N-Dimethylformamide (DMF) vilsmeier_reagent Vilsmeier Reagent Formation (0 °C to rt) reagents->vilsmeier_reagent starting_material 6-Methoxy-1-methylindole reaction Formylation Reaction (0 °C to rt) starting_material->reaction vilsmeier_reagent->reaction workup Aqueous Work-up (e.g., ice water, NaHCO₃ soln.) reaction->workup product This compound workup->product

Caption: Vilsmeier-Haack formylation workflow.

Protocol: Vilsmeier-Haack Formylation

Materials:

  • 6-Methoxy-1-methylindole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (3 equivalents). Cool the flask in an ice bath to 0 °C. Slowly add POCl₃ (1.2 equivalents) dropwise via a dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, will be observed.

  • Formylation: Dissolve 6-methoxy-1-methylindole (1 equivalent) in anhydrous DCM. Cool the Vilsmeier reagent mixture back to 0 °C and add the solution of 6-methoxy-1-methylindole dropwise.

  • Reaction Monitoring: After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Application in C-C Bond Formation: Knoevenagel Condensation

The aldehyde group of this compound is an excellent electrophile for Knoevenagel condensation with active methylene compounds.[5][8] This reaction is a reliable method for forming a new carbon-carbon double bond, providing access to a wide range of α,β-unsaturated compounds, which are themselves valuable intermediates in drug synthesis.

Workflow for Knoevenagel Condensation

indole_aldehyde This compound reaction Condensation Reaction (rt to reflux) indole_aldehyde->reaction active_methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) active_methylene->reaction catalyst Base Catalyst (e.g., Piperidine, Et₃N) catalyst->reaction solvent Solvent (e.g., Ethanol, Acetonitrile) solvent->reaction workup Product Precipitation and/or Extraction reaction->workup product α,β-Unsaturated Indole Derivative workup->product

Caption: Knoevenagel condensation workflow.

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalytic amount)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol. Add malononitrile (1.1 equivalents) to the solution.

  • Catalysis: Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, the product may precipitate from the reaction mixture upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or recrystallization.

Representative Active Methylene Compounds:

CompoundStructure
MalononitrileNC-CH₂-CN
Ethyl cyanoacetateNC-CH₂-COOEt
Diethyl malonateEtOOC-CH₂-COOEt
Barbituric acid

Application in C-N Bond Formation: Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines.[9] It involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This two-step, one-pot procedure allows for the introduction of a wide variety of amine-containing side chains, which is crucial for modulating the pharmacological properties of a lead compound.

Workflow for Reductive Amination

indole_aldehyde This compound reaction Imine Formation and In Situ Reduction (rt) indole_aldehyde->reaction amine Primary or Secondary Amine amine->reaction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->reaction solvent Solvent (e.g., Dichloroethane, Methanol) solvent->reaction workup Aqueous Work-up and Extraction reaction->workup product Substituted Aminomethylindole workup->product

Caption: Reductive amination workflow.

Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in DCE. Add benzylamine (1.1 equivalents). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Representative Amines for Library Synthesis:

AmineStructure
AnilineC₆H₅NH₂
MorpholineC₄H₉NO
PiperazineC₄H₁₀N₂
CyclopropylamineC₃H₅NH₂

Context in Drug Discovery: Targeting Microtubule Dynamics

Derivatives of substituted indoles have shown significant promise as antimitotic agents.[10] These compounds often exert their effects by disrupting the dynamics of microtubule polymerization and depolymerization, a critical process for the formation of the mitotic spindle during cell division. The following diagram illustrates a hypothetical mechanism by which a derivative of this compound might act as a tubulin polymerization inhibitor.

cluster_0 Normal Mitosis cluster_1 Inhibition Pathway tubulin α/β-Tubulin Dimers microtubule Microtubule Polymerization tubulin->microtubule inhibition Binding to Tubulin tubulin->inhibition spindle Mitotic Spindle Formation microtubule->spindle division Cell Division spindle->division indole_derivative Indole Derivative indole_derivative->inhibition disruption Disruption of Microtubule Dynamics inhibition->disruption arrest Mitotic Arrest (G2/M Phase) disruption->arrest apoptosis Apoptosis arrest->apoptosis

References

Application Notes & Protocols: 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Overview

6-Methoxy-1-methyl-1H-indole-3-carbaldehyde is a polysubstituted indole derivative that has emerged as a highly valuable and versatile building block in modern organic synthesis. Its unique structural architecture, featuring an electron-rich indole nucleus, a reactive aldehyde function at the C3-position, and specific substitutions on the benzene ring and indole nitrogen, makes it a strategic precursor for a diverse array of complex molecular targets. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides an in-depth exploration of the synthesis, properties, and critical applications of this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery, materials science, and chemical biology.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 202807-44-1[3]
Molecular Formula C₁₁H₁₁NO₂[3][4]
Molecular Weight 189.21 g/mol [3][]
Melting Point 127-129°C[]
Appearance Pale-yellow to Yellow-brown Solid[6]
IUPAC Name This compound[3]
SMILES CN1C=C(C2=C1C=C(C=C2)OC)C=O[4]
InChIKey WRHNJAIUBFJMEM-UHFFFAOYSA-N[4][]

Spectroscopic Data (Typical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.95 (s, 1H, -CHO), 8.21 (d, 1H, Ar-H), 7.66 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.30-7.27 (m, 1H, Ar-H), 3.84 (s, 3H, -OCH₃), 3.74 (s, 3H, -NCH₃).[7]

  • Boiling Point (Predicted): 357.9°C at 760 mmHg.[]

Synthesis of the Intermediate: The Vilsmeier-Haack Reaction

The most reliable and widely adopted method for synthesizing indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds with high regioselectivity, typically at the C3 position of the indole ring.[10]

Mechanistic Rationale

The reaction proceeds through two primary stages. First, N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9] This reagent is the active formylating agent. In the second stage, the electron-rich indole nucleus acts as a nucleophile, attacking the Vilsmeier reagent. This electrophilic aromatic substitution leads to an iminium intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product.[9][10] The N-methylation and 6-methoxy group on the indole precursor enhance the nucleophilicity of the ring, facilitating a smooth reaction.

Synthetic Workflow Diagram

G DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reaction at 0°C POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 6-Methoxy-1-methyl-1H-indole (Precursor) Indole->Iminium_Intermediate Electrophilic Attack Workup Aqueous Workup (e.g., Na₂CO₃ solution) Iminium_Intermediate->Workup Hydrolysis Product This compound Workup->Product

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Synthesis Protocol

This protocol is adapted from standard Vilsmeier-Haack procedures for indole formylation.[11][12]

Materials:

  • 6-Methoxy-1-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (5 molar equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 5°C.

    • Causality Note: This addition is highly exothermic. Slow, controlled addition at low temperature is critical to safely form the Vilsmeier reagent and prevent side reactions.

  • Stir the resulting mixture at 0°C for an additional 30 minutes until a pale yellow or white slurry forms.

  • Formylation Reaction: Dissolve 6-methoxy-1-methyl-1H-indole (1 molar equivalent) in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Then, heat the mixture to 80-90°C and monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).[11]

  • Workup and Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH is ~8-9. A solid precipitate should form.

    • Causality Note: This step neutralizes the acidic byproducts and hydrolyzes the intermediate iminium salt to the desired aldehyde.[9]

  • Filter the solid precipitate and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as a crystalline solid.

  • Characterization: Confirm the product's identity and purity using NMR, IR, and mass spectrometry, and by measuring its melting point.

Applications as a Synthetic Intermediate

The true value of this compound lies in the synthetic versatility of its aldehyde group, which serves as a handle for introducing a wide range of functionalities. It is a key precursor for compounds with potential therapeutic applications, including antioxidant and anticancer properties.[2][13][14]

Application in Bioactive Heterocycle Synthesis: Knoevenagel Condensation

The aldehyde is an excellent electrophile for C-C bond-forming reactions, such as the Knoevenagel condensation with active methylene compounds. This reaction is a cornerstone for building complex heterocyclic systems and pharmacophores.

Rationale: This pathway allows for the extension of the indole core with a conjugated system, which is a common feature in many kinase inhibitors and fluorescent probes. The resulting α,β-unsaturated system is also primed for further Michael additions or cyclization reactions.

Detailed Protocol: Synthesis of (E)-3-(6-methoxy-1-methyl-1H-indol-3-yl)-2-cyanoacrylamide

Materials:

  • This compound

  • 2-Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1 molar equivalent) and 2-cyanoacetamide (1.1 molar equivalents) in ethanol.

  • Add a catalytic amount of piperidine (0.1 molar equivalents) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure Knoevenagel adduct.

Workflow for Bioactive Molecule Synthesis

G Aldehyde 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Condensation Knoevenagel Condensation Aldehyde->Condensation Reagent Active Methylene Compound (e.g., 2-Cyanoacetamide) Reagent->Condensation Base catalyst (e.g., Piperidine) Intermediate α,β-Unsaturated Intermediate Condensation->Intermediate Cyclization Further Cyclization / Functionalization Intermediate->Cyclization Product Bioactive Heterocycle (e.g., Pyridine, Pyrimidine derivatives) Cyclization->Product

References

Application Notes & Protocols: The Indole Scaffold as a Cornerstone in Modern Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

From the Desk of the Senior Application Scientist:

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a titan in the landscape of medicinal chemistry. Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a multitude of biological targets with high affinity. This is not a recent revelation; nature itself has long employed the indole core in potent alkaloids like vinblastine and vincristine, which remain frontline cancer therapies. The continued success of synthetic indole derivatives, such as the kinase inhibitor Sunitinib, in gaining FDA approval further cements the scaffold's importance in the oncological pharmacopeia.

This document serves as a technical guide for researchers navigating the exciting field of indole-based anti-cancer drug discovery. We will move beyond a mere cataloging of compounds to explore the causal biochemistry—the why behind their potent anti-tumor effects. We will dissect their primary mechanisms of action and provide robust, field-tested protocols to empower your own discovery pipeline, from initial cytotoxicity screening to detailed mechanistic elucidation.

Core Mechanisms of Action: How Indole Derivatives Combat Cancer

The therapeutic efficacy of indole derivatives stems from their ability to modulate a diverse array of cellular processes critical for cancer cell survival and proliferation. While numerous targets exist, we will focus on the most extensively validated mechanisms that have yielded clinical success.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

The mitotic spindle, a dynamic structure composed of microtubule polymers, is essential for the proper segregation of chromosomes during cell division. Targeting this machinery is one of the most successful strategies in cancer chemotherapy. Indole derivatives are particularly adept at interfering with microtubule dynamics, often by binding to tubulin, the protein subunit of microtubules.

Causality: By binding to tubulin (frequently at the colchicine binding site), these compounds prevent its polymerization into functional microtubules. This disruption leads to a cascade of events: the mitotic spindle cannot form correctly, the cell cycle is arrested (typically in the G2/M phase), and the cell is ultimately driven into programmed cell death, or apoptosis. Several classes of indoles, including aroylindoles and arylthioindoles, have demonstrated potent tubulin polymerization inhibition.

G1 cluster_0 Microtubule Dynamics cluster_1 Inhibition Tubulin αβ-Tubulin Dimers MT Microtubule (Polymer) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle MT->Spindle Division Cell Division Spindle->Division Indole Indole Derivative Indole->Tubulin Binds to Colchicine Site Indole->MT Blocks Polymerization

Caption: Indole derivatives inhibit cell division by binding to tubulin and preventing its polymerization into microtubules.

Interruption of Signaling Cascades: Kinase Inhibition

Protein kinases are enzymes that regulate the majority of cellular pathways, acting as molecular switches that control cell growth, proliferation, and survival. In many cancers, these kinases become constitutively active, leading to uncontrolled cell division. The indole scaffold has proven to be an exceptional framework for designing potent and selective kinase inhibitors.

Causality: Indole-based drugs, such as Sunitinib and Nintedanib, are designed to fit into the ATP-binding pocket of specific tyrosine kinases like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking the binding of ATP, these drugs prevent the kinase from phosphorylating its downstream targets, effectively shutting down the pro-survival signaling cascade. This leads to reduced tumor vascularization (anti-angiogenesis) and a direct inhibition of cancer cell proliferation. Other targeted kinases include CDKs, PI3K, and Akt.

G2 cluster_0 Kinase Signaling Pathway (e.g., VEGFR) cluster_1 Inhibition GF Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor P P Receptor->P Autophosphorylation ATP ATP ATP->Receptor Downstream Downstream Signaling (PI3K/Akt) P->Downstream Response Cell Proliferation & Angiogenesis Downstream->Response Indole Indole Kinase Inhibitor Indole->Receptor Blocks ATP Binding Site

Caption: Indole-based kinase inhibitors block ATP binding, preventing receptor activation and halting pro-growth signaling.

Direct Genomic Insult: DNA Interaction & Topoisomerase Inhibition

The integrity and proper replication of DNA are paramount for cell viability. Some indole derivatives exert their anti-cancer effects by directly interacting with DNA or by inhibiting enzymes essential for its maintenance, such as topoisomerases.

Causality: These compounds can bind to DNA through intercalation or groove-binding, physically obstructing the processes of replication and transcription. Alternatively, they can act as topoisomerase poisons. Topoisomerases resolve DNA supercoils during replication; inhibitors trap the enzyme-DNA complex, leading to permanent double-strand breaks. This accumulation of catastrophic DNA damage triggers apoptosis.

Profile of Clinically Relevant Indole-Based Anti-Cancer Drugs

The versatility of the indole scaffold is showcased by the number of derivatives that have successfully transitioned from the laboratory to the clinic. The following table summarizes a few key examples.

Drug NameIndole ClassPrimary Target / Mechanism of ActionSelected Approved Indications
Vincristine / Vinblastine Vinca AlkaloidBinds to β-tubulin and inhibits microtubule polymerization, causing M-phase arrest.Leukemia, Lymphoma, various solid tumors.
Sunitinib IndolinoneMulti-targeted tyrosine kinase inhibitor (VEGFR, PDGFR, c-KIT).Renal Cell Carcinoma, Gastrointestinal Stromal Tumor.
Nintedanib IndolinoneTriple angiokinase inhibitor (VEGFR, FGFR, PDGFR).Non-Small Cell Lung Cancer (NSCLC), Idiopathic Pulmonary Fibrosis.
Panobinostat Cinnamic HydroxamateHistone Deacetylase (HDAC) Inhibitor.Multiple Myeloma.
Osimertinib Indole-PyrimidineEGFR Tyrosine Kinase Inhibitor (T790M mutant selective).EGFR-mutated Non-Small Cell Lung Cancer (NSCLC).

Experimental Protocols for Preclinical Evaluation

A robust and logical experimental workflow is critical for identifying and characterizing novel indole derivatives. The following protocols provide validated, step-by-step methods for assessing anti-cancer activity.

Protocol 1: In Vitro Cytotoxicity Screening (Resazurin Reduction Assay)

Scientific Rationale: This is the foundational assay in any anti-cancer screening cascade. Its purpose is to determine the concentration at which a compound reduces the viability of a cancer cell population by 50% (the IC50 value). The assay relies on the principle that viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of living cells. This method is preferred over MTT for its higher sensitivity and lower toxicity.

Workflow Diagram:

G3 A 1. Seed Cancer Cells in 96-well plate B 2. Treat with serial dilutions of Indole Derivative A->B C 3. Incubate (e.g., 72 hours) B->C D 4. Add Resazurin Reagent C->D E 5. Incubate (1-4 hours) D->E F 6. Measure Fluorescence (Ex: 560nm, Em: 590nm) E->F G 7. Calculate IC50 F->G

Caption: Workflow for determining the IC50 of an indole derivative using the Resazurin cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells of interest (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.

    • Trypsinize, count, and resuspend cells in a complete medium to a concentration of 5 x 10⁴ cells/mL (optimization may be required).

    • Dispense 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate (5,000 cells/well).

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of the test indole derivative in sterile DMSO.

    • Perform a serial dilution of the stock solution in a complete medium to create 2X working solutions (e.g., from 200 µM to 0.1 µM).

    • Carefully remove the medium from the cells and add 100 µL of the 2X working solutions to the respective wells. Include wells for "vehicle control" (0.5% DMSO in medium) and "no-cell" blanks.

  • Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.

  • Assay Development:

    • Prepare the resazurin working solution (e.g., 0.15 mg/mL in PBS, sterile filtered).

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C, protecting from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the "no-cell" blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Fluorescence_Sample / Fluorescence_Vehicle) * 100.

    • Use graphing software (e.g., GraphPad Prism) to plot percent viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining & Flow Cytometry

Scientific Rationale: If a compound, particularly a suspected tubulin inhibitor, shows potent cytotoxicity, the next logical step is to determine if it induces cell cycle arrest. This protocol uses propidium iodide (PI), a fluorescent dye that intercalates into the major groove of double-stranded DNA. The amount of PI fluorescence is directly proportional to the total DNA content in a cell. By analyzing a population of cells with flow cytometry, we can distinguish cells in different phases of the cycle: G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). An accumulation of cells in the G2/M peak is a hallmark of microtubule-targeting agents.

Workflow Diagram:

G4 A 1. Treat Cells with Indole Derivative (e.g., 24 hours) B 2. Harvest & Count Cells A->B C 3. Fix in Cold 70% Ethanol B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide D->E F 6. Analyze by Flow Cytometry E->F G 7. Model Cell Cycle Distribution F->G

Caption: Workflow for analyzing cell cycle distribution after treatment with an indole derivative.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the indole derivative at its IC50 and 2X IC50 concentrations for 24 hours. Include a vehicle control.

  • Harvesting:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from each well.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This must be done slowly to prevent cell clumping.

    • Fix overnight or for at least 2 hours at -20°C.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge again.

    • Resuspend the pellet in 500 µL of staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the PI fluorescence in the appropriate detector (e.g., PE-Texas Red).

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the single-cell population using a forward scatter-area (FSC-A) vs. forward scatter-height (FSC-H) plot to exclude doublets.

    • Generate a histogram of PI fluorescence (DNA content).

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.

Protocol 3: Apoptosis Quantification by Annexin V & Propidium Iodide Staining

Scientific Rationale: The ultimate fate of a cancer cell treated with an effective drug is often apoptosis. It is essential to confirm that the observed cytotoxicity is due to this programmed cell death pathway. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, a lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event. Propidium Iodide is used concurrently as a viability dye; it is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Workflow Diagram:

G5 A 1. Treat Cells with Indole Derivative B 2. Harvest All Cells (Adherent & Floating) A->B C 3. Wash with PBS B->C D 4. Resuspend in Annexin V Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate 15 min in Dark E->F G 7. Analyze Immediately by Flow Cytometry F->G H 8. Quantify Cell Populations G->H

Caption: Workflow for quantifying apoptosis using Annexin V and PI co-staining.

Step-by-Step Methodology:

  • Cell Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis (e.g., IC50 concentration for 24 or 48 hours).

  • Harvesting: Collect all cells, both adherent and floating, as apoptotic cells may detach. Centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide solution (reagent amounts may vary by kit manufacturer).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze immediately by flow cytometry. Use a 488 nm laser for excitation. Collect FITC fluorescence in the green channel (e.g., FL1) and PI fluorescence in the red channel (e.g., FL2/FL3).

  • Data Analysis:

    • Create a dot plot of PI vs. Annexin V-FITC fluorescence.

    • Apply quadrant gates to distinguish the four populations:

      • Lower-Left (Annexin V- / PI-): Live cells.

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V- / PI+): Necrotic cells/debris.

    • Calculate the percentage of cells in each quadrant and compare treated samples to the vehicle control. An increase in the lower-right and upper-right quadrants indicates induction of apoptosis.

Conclusion and Future Perspectives

The indole scaffold is a remarkably fruitful starting point for the development of novel anti-cancer therapeutics. Its ability to serve as a template for inhibitors of tubulin polymerization, protein kinases, and DNA-modifying enzymes highlights its chemical versatility. The protocols detailed herein provide a clear, logical, and robust framework for the initial screening and mechanistic characterization of new indole derivatives.

Future research will likely focus on creating multi-target indole derivatives to combat drug resistance and on improving the pharmacological properties of existing leads to enhance efficacy and reduce side effects. As our understanding of cancer biology deepens, the humble indole ring will undoubtedly continue to be a central character in the story of anti-cancer drug discovery.

Application Note & Protocols: Investigating 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of chronic diseases. Indole derivatives, many of which are metabolites of dietary tryptophan produced by the gut microbiota, have emerged as a promising class of immunomodulatory compounds.[1] This document provides a comprehensive guide for the investigation of a novel synthetic indole derivative, 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde , as a potential anti-inflammatory therapeutic. While direct studies on this specific molecule are nascent, its structure is analogous to other indole-3-carboxaldehydes known to modulate key inflammatory pathways.[2][3] We present a logical, multi-tiered research framework, from initial in vitro screening in macrophage models to in vivo proof-of-concept studies. The protocols herein are designed to be self-validating, enabling researchers to rigorously assess the compound's efficacy and elucidate its mechanism of action, with a primary focus on the canonical NF-κB signaling pathway.

Introduction: The Rationale for Investigating Indole Derivatives

The inflammatory response, orchestrated by the innate and adaptive immune systems, is essential for host defense. However, chronic, unresolved inflammation is a key pathological feature of conditions such as inflammatory bowel disease, rheumatoid arthritis, and atherosclerosis. A central signaling nexus that governs the expression of pro-inflammatory mediators is the Nuclear Factor-kappa B (NF-κB) pathway.[4] The activation of NF-κB leads to the transcription of genes encoding cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which propagate the inflammatory cascade.[5][6]

Indole and its derivatives have gained significant attention for their anti-inflammatory properties.[7] For instance, Indole-3-carbinol has been shown to suppress NF-κB activation, thereby inhibiting the expression of NF-κB-regulated genes.[8][9] Similarly, Indole-3-carboxaldehyde (IAld) can alleviate intestinal inflammation by inhibiting NLRP3 inflammasome activation and mitigating inflammatory responses in macrophages.[2][3]

This compound is a synthetic derivative designed to leverage the core indole scaffold. The methoxy and N-methyl substitutions may enhance its metabolic stability and lipophilicity, potentially improving its bioavailability and potency compared to naturally occurring indoles. This guide outlines the essential protocols to systematically evaluate its anti-inflammatory potential.

Proposed Mechanism of Action: Targeting the NF-κB Signaling Cascade

Based on extensive literature on related indole structures, we hypothesize that this compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB pathway.

Causality of the Pathway: In resting cells, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein, IκBα.[10] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. IKK phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[4] This degradation unmasks the nuclear localization signal on the p65 subunit, allowing the p65/p50 dimer to translocate into the nucleus.[10] Once in the nucleus, phosphorylated p65 (at Ser536) binds to specific DNA sequences (κB sites) in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.[4] We propose that our test compound intervenes at the level of IκBα phosphorylation/degradation or p65 phosphorylation, thus preventing nuclear translocation and subsequent gene transcription.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 NF-κB (p65/p50) IkBa->p65_p50 p_IkBa p-IκBα p_p65_p50_n p-p65/p50 (Active NF-κB) p_IkBa->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation Compound 6-Methoxy-1-methyl- 1H-indole-3-carbaldehyde Compound->IKK Inhibits? DNA κB DNA Site p_p65_p50_n->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Protocols: A Step-by-Step Investigative Workflow

This section details the protocols for a comprehensive evaluation of this compound. The workflow is designed to first establish a safe therapeutic window and screen for activity in vitro, then elucidate the mechanism, and finally, validate the findings in an in vivo model.

In Vitro Evaluation Workflow

In_Vitro_Workflow start Start: RAW 264.7 Macrophage Culture cytotoxicity Step 1: Cytotoxicity Assay (MTT) Determine Non-Toxic Concentrations start->cytotoxicity no_assay Step 2: NO Production Assay (Griess) Screen for Anti-inflammatory Activity cytotoxicity->no_assay Use Safe Doses elisa_assay Step 3: Cytokine Quantification (ELISA) Measure TNF-α & IL-6 Inhibition no_assay->elisa_assay If Active western_blot Step 4: Mechanistic Study (Western Blot) Assess p-p65 & p-IκBα Levels elisa_assay->western_blot end End: In Vitro Profile Complete western_blot->end

Caption: Logical workflow for in vitro compound evaluation.
Protocol 3.1.1: Cell Culture and Cytotoxicity Assessment

Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentration range where the compound is not cytotoxic. The MTT assay measures mitochondrial reductase activity, a proxy for cell viability. This ensures that any observed reduction in inflammatory markers is due to specific bioactivity, not cell death.

Materials:

  • RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle's Medium (DMEM), high glucose

  • 10% Heat-Inactivated Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin (100X)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Serially dilute the stock in complete DMEM to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a "vehicle control" (0.1% DMSO) and a "no-cell" blank.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as: (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank) * 100. Select concentrations that show >95% cell viability for subsequent experiments.

Protocol 3.1.2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

Rationale: LPS stimulation of macrophages induces the expression of iNOS, leading to a surge in NO production, a key inflammatory mediator. The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the culture supernatant.[11] Inhibition of nitrite formation is a strong indicator of anti-inflammatory activity.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 100 µL of supernatant from each well and transfer to a 96-well plate.

  • Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in fresh culture medium.

  • Griess Reaction: Mix equal volumes of Griess Reagent A and B immediately before use. Add 100 µL of this mixed reagent to each well containing supernatant or standard.[12]

  • Incubation & Reading: Incubate at room temperature for 10 minutes in the dark. Measure absorbance at 540-550 nm.[11][12]

  • Analysis: Calculate the nitrite concentration in each sample by interpolating from the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Protocol 3.1.3: Quantification of Pro-inflammatory Cytokines (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines transcribed via the NF-κB pathway.[13] An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the levels of these secreted proteins in the culture supernatant, directly measuring the compound's effect on inflammatory cytokine production.[14][15]

Materials:

  • Murine TNF-α and IL-6 ELISA kits (follow manufacturer's instructions, e.g., from Thermo Fisher Scientific or R&D Systems).

  • Supernatants collected from the same experiment as the Griess Assay (Step 3.1.2, Point 4).

Procedure:

  • Kit Protocol: Perform the ELISA according to the specific kit's protocol. A general workflow is as follows:

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α).

  • Sample Addition: Add standards, controls, and collected cell culture supernatants to the wells and incubate.

  • Detection: Wash the plate and add a biotinylated detection antibody, followed by incubation.

  • Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, followed by incubation.[14]

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color will develop in proportion to the amount of cytokine present.[15]

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve using a four-parameter logistic fit. Calculate the concentration of TNF-α and IL-6 in the samples.

Protocol 3.1.4: Western Blot Analysis of NF-κB Signaling Proteins

Rationale: To confirm the proposed mechanism of action, Western blotting is used to measure the levels of key phosphorylated proteins in the NF-κB pathway. A decrease in the phosphorylation of IκBα (p-IκBα) and the p65 subunit (p-p65) upon compound treatment would provide strong evidence that the compound inhibits the activation of this pathway.[10][16]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p-p65 (Ser536), anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 15-30 minutes) to capture peak phosphorylation events.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and separate by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to their total protein counterparts (e.g., p-p65/p65 ratio) and then to the loading control (β-actin).

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Rationale: The carrageenan-induced paw edema model is a widely accepted and highly reproducible acute inflammatory model for screening novel anti-inflammatory drugs.[17][18] Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by fluid accumulation (edema), which can be quantified.[19][20] A reduction in paw volume by the test compound indicates potent in vivo anti-inflammatory activity.

In_Vivo_Workflow start Start: Acclimatize Rats/Mice grouping Step 1: Animal Grouping (Vehicle, Compound, Positive Control) start->grouping dosing Step 2: Administer Compound (e.g., Oral Gavage) grouping->dosing induction Step 3: Induce Edema (Subplantar Carrageenan Injection) dosing->induction 1 hr post-dose measurement Step 4: Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4, 5, 6 hr) induction->measurement analysis Step 5: Data Analysis (Calculate % Inhibition of Edema) measurement->analysis end End: In Vivo Efficacy Determined analysis->end

Caption: Workflow for the carrageenan-induced paw edema assay.

Materials:

  • Male Wistar rats (150-200 g) or Swiss albino mice (20-25 g)

  • 1% (w/v) λ-Carrageenan suspension in sterile saline

  • Plethysmometer

  • Positive control: Indomethacin (10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Acclimatization & Fasting: Acclimatize animals for one week. Fast them overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Positive Control (Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).[17]

  • Edema Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[21]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[17]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) for each animal: Edema (mL) = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

Concentration (µM) Cell Viability (%) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
1 >99 Data Point Data Point Data Point
5 >99 Data Point Data Point Data Point
10 >99 Data Point Data Point Data Point
25 98 Data Point Data Point Data Point
50 95 Data Point Data Point Data Point
IC₅₀ (µM) >100 Calculate Calculate Calculate

| Positive Control | Value | Value | Value | Value |

  • Interpretation: A dose-dependent inhibition of NO, TNF-α, and IL-6 with a high cell viability and a low IC₅₀ value would indicate potent in vitro anti-inflammatory activity.

Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema (at 3 hours)

Treatment Group Dose (mg/kg) Paw Edema (mL) (Mean ± SEM) % Inhibition of Edema
Vehicle Control -- Data Point --
Test Compound 10 Data Point Calculate
Test Compound 25 Data Point Calculate
Test Compound 50 Data Point Calculate

| Indomethacin | 10 | Data Point | Calculate |

  • Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group confirms the compound's efficacy in an acute in vivo inflammation model. Comparing the efficacy to a standard drug like Indomethacin provides a valuable benchmark.

References

Application Notes and Protocols for the Synthesis of Bio-active Derivatives from 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a privileged pharmacophore, forming the core of numerous natural products and synthetic drugs. Specifically, derivatives of 6-methoxy-1-methyl-1H-indole-3-carbaldehyde are of significant interest to the medicinal chemistry community due to their potential as precursors for a diverse range of therapeutic agents. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this key intermediate and its subsequent derivatization into novel molecular entities. We present detailed, field-proven protocols for several high-yield transformations, including Schiff base formation, Knoevenagel condensation, Wittig olefination, and reductive amination. Each protocol is accompanied by an in-depth explanation of the underlying reaction mechanism, rationale for experimental choices, and visual workflows to ensure reproducibility and facilitate a deeper understanding of the chemical transformations.

Introduction: The Significance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing molecules that can modulate biological targets with high affinity and specificity. The strategic functionalization of the indole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a critical aspect of modern drug discovery.

The subject of this guide, this compound, is a particularly valuable starting material. The methoxy group at the 6-position and the methyl group at the 1-position significantly influence the electron density and reactivity of the indole ring, offering both steric and electronic handles for synthetic manipulation. The aldehyde functionality at the 3-position serves as a versatile anchor point for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, opening a gateway to a rich chemical space of potential drug candidates.

Synthesis of the Starting Material: this compound

The most direct and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of the corresponding N-methylated indole.[2][3] This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2]

Mechanistic Insight: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich indole nucleus, preferentially at the C3 position. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[5]

The electron-donating nature of the methoxy group at the 6-position and the N-methyl group further activates the indole ring towards electrophilic attack, facilitating a high-yielding formylation at the C3 position.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole 6-Methoxy-1-methyl-1H-indole Indole->Iminium_Intermediate Electrophilic Attack Product This compound Iminium_Intermediate->Product H2O H₂O (Workup) H2O->Product Hydrolysis

Caption: Vilsmeier-Haack formylation workflow.

Protocol: Vilsmeier-Haack Formylation of 6-Methoxy-1-methyl-1H-indole

Materials:

  • 6-Methoxy-1-methyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-methoxy-1-methyl-1H-indole (1.0 eq) in anhydrous DMF (3.0 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. Stir until the effervescence ceases.

  • Extract the aqueous mixture with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Safety Precautions: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Derivatization Protocols

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations. The following protocols detail key derivatization reactions to expand the chemical diversity of this core structure.

Schiff Base Formation: Synthesis of Imines

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic synthesis.[6] These derivatives are valuable intermediates and have shown a wide range of biological activities.[7][8]

Mechanistic Rationale: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The resulting hemiaminal intermediate then undergoes dehydration to form the stable imine product.

Schiff_Base_Formation Aldehyde 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Primary Amine (R-NH₂) Amine->Hemiaminal Imine Schiff Base (Imine) Hemiaminal->Imine Dehydration (-H₂O)

Caption: Schiff base formation workflow.

Protocol: Synthesis of a Schiff Base Derivative

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add an equimolar amount of the substituted aniline (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[9]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[10] This reaction is widely used to synthesize α,β-unsaturated products, which are important precursors for various pharmaceuticals.[5][11]

Mechanistic Rationale: A weak base, such as piperidine, deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then adds to the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.[10]

Knoevenagel_Condensation Aldehyde 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Active_Methylene Active Methylene Compound (e.g., Malononitrile) Enolate Enolate Intermediate Active_Methylene->Enolate Base (Piperidine) Enolate->Aldol_Adduct Nucleophilic Addition Product α,β-Unsaturated Product Aldol_Adduct->Product Dehydration (-H₂O)

Caption: Knoevenagel condensation workflow.

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol

  • Piperidine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops) to the stirred solution.

  • Continue stirring at room temperature for 1-3 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[12]

Wittig Reaction: Synthesis of Alkenes

The Wittig reaction is a cornerstone of organic synthesis for the preparation of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[13][14] A key advantage of this reaction is the unambiguous placement of the double bond.

Mechanistic Rationale: The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to the formation of a zwitterionic intermediate called a betaine. This betaine then undergoes ring closure to form a four-membered oxaphosphetane intermediate, which subsequently decomposes to the alkene and triphenylphosphine oxide.[15][16] The formation of the very stable P=O bond is the driving force for this reaction.

Wittig_Reaction Aldehyde 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Betaine Betaine Intermediate Aldehyde->Betaine Ylide Phosphonium Ylide (Ph₃P=CHR) Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene Product Oxaphosphetane->Alkene TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Decomposition

Caption: Wittig reaction workflow.

Protocol: Wittig Olefination

Materials:

  • (Carbethoxymethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add NaH (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the alkene derivative.[17]

Reductive Amination: Synthesis of Amines

Reductive amination is a highly efficient method for the synthesis of amines from aldehydes or ketones.[18][19] This two-step, one-pot process involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.

Mechanistic Rationale: The reaction begins with the formation of a Schiff base (imine) as described in section 3.1. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), present in the reaction mixture then selectively reduces the imine C=N double bond to the amine. Sodium cyanoborohydride is often preferred as it is less reactive towards the starting aldehyde.

Reductive_Amination Aldehyde 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Amine Primary/Secondary Amine Amine->Imine Condensation Product Amine Product Imine->Product Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Product Reduction

Caption: Reductive amination workflow.

Protocol: Reductive Amination with Benzylamine

Materials:

  • This compound

  • Benzylamine

  • Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add benzylamine (1.1 eq) and a few drops of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Carefully quench the reaction by adding 1M HCl until the effervescence ceases.

  • Make the solution basic by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Characterization

The successful synthesis of the derivatives should be confirmed by standard analytical techniques. Below is a representative table of expected spectroscopic data for the starting material.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
This compound 9.95 (s, 1H, CHO), 8.21 (d, 1H, Ar-H), 7.66 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 7.30-7.27 (m, 1H, Ar-H), 3.84 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃)184.5, 157.2, 138.1, 136.0, 124.5, 122.8, 118.5, 110.9, 95.1, 55.6, 33.51660 (C=O), 2850, 2750 (C-H, aldehyde)

Note: Spectroscopic data are illustrative and may vary slightly based on the specific instrumentation and conditions used.[20]

Conclusion

This application note provides a detailed and practical guide for the synthesis and derivatization of this compound. The protocols outlined herein are robust and can be adapted to a wide range of substrates, enabling the generation of diverse libraries of indole-based compounds for screening in drug discovery programs. The mechanistic insights and visual workflows are intended to empower researchers to not only replicate these procedures but also to rationally design novel synthetic routes and target molecules.

References

The Versatility of the Indole Scaffold: Advanced Applications in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Moiety as a Privileged Structure in Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and essential biomolecules like the amino acid tryptophan.[1][2] Its unique electronic properties, steric profile, and capacity for diverse chemical modifications have established it as a "privileged structure" in medicinal chemistry and, increasingly, in the field of chemical proteomics.[1] This guide provides an in-depth exploration of the application of indole derivatives as powerful tools to investigate complex biological systems, offering detailed protocols for their use in identifying protein-protein interactions, mapping drug targets, and elucidating protein function on a proteome-wide scale. We will delve into the causality behind experimental design, providing not just the "how" but the "why" for each step, ensuring a robust and reproducible experimental outcome.

I. Mapping the Interactome: Photo-Affinity Labeling and Cross-Linking with Indole-Based Probes

Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and disease mechanisms.[3][4] However, many of these interactions are transient and of low affinity, making them challenging to capture with traditional methods like co-immunoprecipitation. Indole derivatives functionalized with photoreactive groups and bioorthogonal handles provide a powerful solution for covalently trapping these fleeting interactions in their native cellular environment.[3][4][5]

Causality in Probe Design: Why Indole-Diazirine-Alkyne Probes?

A typical photo-affinity probe consists of three key components: a recognition element, a photoreactive group, and a handle for enrichment and identification.

  • Indole as the Recognition Element: The indole scaffold can be designed to mimic a natural ligand or to have a general affinity for certain protein classes, such as kinases.[6][7] Its relatively small size minimizes perturbation of the biological system.

  • Diazirine as the Photoreactive Group: Upon exposure to UV light (typically ~365 nm), diazirines extrude nitrogen gas to form a highly reactive carbene intermediate.[6][8][9][10][11] This carbene can then form a covalent bond with nearby molecules, including interacting proteins, effectively "trapping" the interaction.[6][8] Diazirines are favored for their small size and the fact that they can be activated by long-wavelength UV light, which minimizes damage to cells.[8][9][11]

  • Alkyne as the Bioorthogonal Handle: The terminal alkyne group serves as a handle for "click chemistry," a highly specific and efficient bioorthogonal reaction.[12][13][14][15][16] This allows for the attachment of a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, after the photo-cross-linking event and cell lysis.[12][13][15] This two-step approach prevents the bulky reporter tag from interfering with the initial biological interaction.

Workflow for In-Cell Photo-Affinity Labeling and Interactome Profiling

cluster_cell In Living Cells cluster_lysate Cell Lysate A 1. Treat cells with indole-diazirine-alkyne probe B 2. UV Irradiation (~365 nm) (Covalent cross-linking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry: Add Azide-Biotin C->D E 5. Enrichment of biotinylated proteins (Streptavidin beads) D->E F 6. On-bead protein digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis: Identify cross-linked proteins G->H

Caption: Workflow for identifying protein-protein interactions using an indole-based photo-affinity probe.

Detailed Protocol: Identification of Protein Interactors using an Indole-Diazirine-Alkyne Probe

This protocol outlines a comprehensive workflow from cell treatment to mass spectrometry-based identification of interacting proteins.[3][4][5]

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Indole-diazirine-alkyne probe (e.g., synthesized in-house or commercially available)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Azide-PEG4-Biotin

  • Click chemistry catalyst solution (freshly prepared):

    • 1.7 mg/mL Tris(2-carboxyethyl)phosphine hydrochloride (TCEP) in water

    • 1 mM CuSO₄ in water

    • 0.1 mM Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) in DMSO

  • Streptavidin-agarose beads[1][2][17][18]

  • Wash buffers (e.g., 1% SDS in PBS, 4 M urea in 100 mM Tris-HCl pH 8.0, 100 mM sodium carbonate)

  • Digestion buffer (100 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system (e.g., Orbitrap)[19][20]

Procedure:

  • Cell Culture and Probe Treatment: a. Plate HEK293T cells in 10 cm dishes and grow to ~80% confluency. b. Treat cells with the indole-diazirine-alkyne probe at a final concentration of 10-50 µM in serum-free media for 2-4 hours. Include a DMSO vehicle control.

  • In-Cell Photo-Cross-Linking: a. Wash the cells twice with cold PBS. b. Irradiate the cells with 365 nm UV light on ice for 15-30 minutes.[6]

  • Cell Lysis: a. Lyse the cells in 1 mL of cold lysis buffer per 10 cm dish. b. Scrape the cells, transfer to a microfuge tube, and sonicate briefly. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (proteome lysate). Determine protein concentration using a BCA assay.

  • Click Chemistry for Biotinylation: [12][13][14][15] a. To 1 mg of proteome lysate, add the following in order: i. Azide-PEG4-Biotin to a final concentration of 100 µM. ii. TCEP to a final concentration of 1 mM. iii. TBTA to a final concentration of 100 µM. iv. CuSO₄ to a final concentration of 1 mM. b. Incubate at room temperature for 1 hour with gentle rotation.

  • Enrichment of Biotinylated Proteins: [2][17][18] a. Pre-wash streptavidin-agarose beads with lysis buffer. b. Add the bead slurry to the lysate and incubate overnight at 4°C with rotation. c. Pellet the beads and wash sequentially with: i. 1% SDS in PBS ii. 4 M urea in 100 mM Tris-HCl, pH 8.0 iii. 100 mM sodium carbonate iv. 20% acetonitrile in PBS

  • On-Bead Digestion: a. Resuspend the beads in digestion buffer. b. Reduce disulfide bonds with 10 mM DTT at 56°C for 30 minutes. c. Alkylate cysteine residues with 20 mM IAA in the dark at room temperature for 30 minutes. d. Add trypsin (1:50 enzyme to protein ratio) and digest overnight at 37°C. e. Centrifuge to pellet the beads and collect the supernatant containing the peptides.

  • LC-MS/MS Analysis and Data Processing: a. Analyze the peptide mixture by LC-MS/MS.[19][20] b. Search the data against a human protein database using a suitable search engine (e.g., MaxQuant, Proteome Discoverer). c. Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control. These are the potential interaction partners.

II. Peptide Stapling and Fluorescent Labeling with FlICk Chemistry

Peptide-based therapeutics are of great interest, but their application is often limited by poor metabolic stability and cell permeability. "Stapling" peptides into a more rigid, helical conformation can overcome these limitations. The Fluorescent Isoindole Crosslink (FlICk) chemistry, inspired by indole-derived crosslinks in nature, offers a rapid and user-friendly method for peptide stapling.[21][22][23]

The Chemistry Behind FlICk: A Rapid, Metal-Free Reaction

FlICk chemistry utilizes the reaction of ortho-phthalaldehyde (OPA) with two primary amine groups, such as the N-terminus of a peptide and the side chain of a lysine residue, to form a stable and fluorescent isoindole.[24][25][26][27] This reaction is exceptionally fast, often completing within seconds at room temperature in aqueous buffers, and requires no metal catalyst.[24][25]

FlICk Chemistry Reaction Scheme

Peptide Unstapled Peptide (with two primary amines) Product Stapled Peptide (with fluorescent isoindole crosslink) Peptide->Product + OPA OPA ortho-Phthalaldehyde (OPA)

Caption: Schematic of peptide stapling using FlICk chemistry.

Detailed Protocol: Fluorescent Stapling of a Peptide using OPA

This protocol provides a general method for stapling a peptide containing two primary amines (e.g., an N-terminal amine and a lysine side chain).[24][25]

Materials:

  • Peptide with two primary amine groups

  • ortho-Phthalaldehyde (OPA) solution (100 mM in DMSO)

  • Reaction buffer (e.g., 100 mM sodium borate, pH 8.5)

  • Quenching solution (e.g., 1 M hydroxylamine in water)

  • HPLC system for purification and analysis

Procedure:

  • Peptide Dissolution: a. Dissolve the unprotected peptide in the reaction buffer to a final concentration of 1 mM.

  • Stapling Reaction: a. Add a 1.2 molar excess of the OPA solution to the peptide solution. b. Vortex briefly and allow the reaction to proceed at room temperature. The reaction is typically complete within 5 minutes.[24][25]

  • Reaction Quenching: a. Add a 10-fold molar excess of the quenching solution to consume any unreacted OPA.

  • Analysis and Purification: a. Analyze the reaction mixture by LC-MS to confirm the formation of the stapled peptide (mass will be that of the original peptide + C₈H₄). b. Purify the stapled peptide by preparative HPLC. c. Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry. d. The fluorescence of the isoindole product can be measured (Excitation ~340 nm, Emission ~455 nm).

ReactantMolecular WeightMolar Ratio
Unstapled PeptideVariable1
ortho-Phthalaldehyde134.13 g/mol 1.2
Hydroxylamine33.03 g/mol 10

Table 1: Molar Ratios for FlICk Chemistry

III. Indole-Based Affinity Chromatography for Target Enrichment

Affinity chromatography is a powerful technique for purifying a specific protein or protein complex from a complex mixture.[28] By immobilizing an indole derivative on a solid support, one can create a custom affinity matrix to capture proteins that bind to the indole scaffold. This is particularly useful for identifying the targets of an indole-based drug candidate.

Crafting the Affinity Matrix: Immobilizing Indole Derivatives

The most common method for immobilizing a small molecule ligand is to couple it to an activated resin, such as NHS-activated agarose beads.[28][29][30][31][32] This requires an indole derivative with a primary amine that can react with the N-hydroxysuccinimide (NHS) ester on the beads to form a stable amide bond.

Workflow for Indole-Based Affinity Chromatography

A 1. Couple amino-indole derivative to NHS-activated agarose beads B 2. Incubate beads with cell lysate A->B C 3. Wash away non-specifically bound proteins B->C D 4. Elute bound proteins C->D E 5. Identify proteins by SDS-PAGE and Mass Spectrometry D->E

Caption: Workflow for protein enrichment using indole-based affinity chromatography.

Detailed Protocol: Preparation and Use of an Indole-Based Affinity Resin

This protocol is divided into two parts: preparation of the affinity resin and its use for protein enrichment.

Part A: Preparation of the Indole-Agarose Resin

Materials:

  • Indole derivative with a primary amine linker (e.g., 5-aminoethyl-indole)

  • NHS-activated agarose beads

  • Coupling buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Quenching/Washing buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Storage buffer (e.g., PBS with 0.02% sodium azide)

Procedure:

  • Ligand Preparation: a. Dissolve the amino-indole derivative in the coupling buffer at a concentration of 1-10 mg/mL.

  • Bead Preparation: a. Wash the NHS-activated agarose beads with ice-cold 1 mM HCl to remove preservatives.

  • Coupling Reaction: a. Immediately add the ligand solution to the washed beads. b. Incubate for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing.

  • Quenching and Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Add the quenching/washing buffer to block any unreacted NHS esters. Incubate for 1 hour at room temperature. c. Wash the beads extensively with alternating high pH (e.g., Tris-HCl, pH 8.5) and low pH (e.g., acetate buffer, pH 4.5) buffers to remove non-covalently bound ligand. d. Finally, wash the beads with storage buffer and store at 4°C.

Part B: Protein Enrichment

Materials:

  • Indole-agarose resin (from Part A)

  • Control agarose beads (quenched without ligand)

  • Cell lysate

  • Binding/Wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Elution buffer (e.g., 100 mM glycine-HCl, pH 2.5, or a high concentration of a competing indole derivative)

  • Neutralization buffer (1 M Tris-HCl, pH 8.5)

Procedure:

  • Binding: a. Incubate the indole-agarose resin and the control resin with the cell lysate for 2-4 hours at 4°C with gentle rotation.

  • Washing: a. Pellet the beads and wash 3-5 times with an excess of binding/wash buffer to remove non-specifically bound proteins.

  • Elution: a. Add the elution buffer to the beads and incubate for 5-10 minutes at room temperature. b. Centrifuge and collect the supernatant (eluate). c. Immediately neutralize the eluate with the neutralization buffer if using a low pH elution buffer.

  • Analysis: a. Analyze the eluates from the indole-agarose and control beads by SDS-PAGE. b. Excise protein bands that are specific to the indole-agarose eluate and identify them by mass spectrometry.

IV. Data Analysis and Interpretation in Chemoproteomics

The final and most critical step in any proteomics experiment is the analysis and interpretation of the complex datasets generated by the mass spectrometer.[33][34][35][36][37]

  • Quantitative Analysis: For photo-affinity labeling experiments, quantitative proteomics is essential to distinguish true interactors from non-specific background binders.[33][34][35][36] This can be achieved through label-free quantification or by using metabolic labeling techniques like SILAC (Stable Isotope Labeling by Amino acids in Cell culture), where cells are grown in media containing "light" or "heavy" isotopes of essential amino acids.[3][5] True interactors will show a high heavy/light ratio in the probe-treated sample.[3][5]

  • Statistical Significance: Appropriate statistical tests (e.g., t-tests, ANOVA) must be applied to determine the significance of protein enrichment. A volcano plot is a common way to visualize both the statistical significance (p-value) and the magnitude of change (fold change) for each identified protein.

  • Bioinformatics: Enriched proteins should be analyzed using bioinformatics tools to identify over-represented pathways, cellular compartments, and molecular functions. This helps to place the identified interactions in a biological context.

Data Analysis StepPurposeKey Considerations
Database Searching To identify peptides and proteins from raw MS data.Choose the correct protein sequence database; set appropriate mass tolerances and enzyme specificity.
Quantitative Analysis To determine the relative abundance of proteins between samples.Normalize data to account for loading differences; use appropriate software for label-free or label-based quantification.
Statistical Analysis To identify proteins that are significantly changed.Perform appropriate statistical tests; correct for multiple hypothesis testing (e.g., using Benjamini-Hochberg).
Bioinformatics Analysis To understand the biological relevance of the identified proteins.Use tools for GO term enrichment, pathway analysis, and protein network analysis.

Table 2: Key Steps in Chemoproteomics Data Analysis

Conclusion and Future Perspectives

Indole derivatives have proven to be exceptionally versatile and powerful tools in proteomics research. From covalently capturing transient protein-protein interactions to enabling the fluorescent visualization of stapled peptides and the affinity-based enrichment of target proteins, the applications of the indole scaffold continue to expand. The protocols detailed in this guide provide a solid foundation for researchers to employ these innovative chemical biology techniques. As new indole-based probes and methodologies are developed, they will undoubtedly continue to shed light on the complex molecular machinery of the cell, paving the way for new diagnostic and therapeutic strategies.

References

Application Notes and Protocols: Synthesis of Andrographolide Analogues from Indole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Therapeutic Potential of Andrographolide through Indole Conjugation

Andrographolide, a labdane diterpenoid extracted from Andrographis paniculata, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] However, limitations such as poor solubility and the need for high dosages can hinder its clinical utility. To address these challenges and unlock new therapeutic avenues, the synthesis of andrographolide analogues has become a key area of research. A particularly promising strategy involves the incorporation of the indole moiety, a privileged scaffold in numerous pharmaceuticals, to create novel hybrid molecules with potentially enhanced biological activity and improved pharmacokinetic profiles.

This comprehensive guide provides detailed application notes and protocols for the synthesis of andrographolide-indole analogues. We will explore three powerful synthetic strategies: the classic Fischer indole synthesis, modern copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," and innovative multi-component reactions (MCRs). Each section will not only provide step-by-step experimental procedures but also delve into the underlying chemical principles, offering researchers the rationale behind the chosen methodologies. Furthermore, protocols for the purification and characterization of the synthesized analogues, as well as for the evaluation of their cytotoxic activity, are included to provide a complete workflow for drug discovery and development professionals.

I. Synthesis of Indolo[3,2-b]andrographolide Analogues via Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system from an arylhydrazine and a ketone or aldehyde under acidic conditions.[3][4] This approach can be effectively applied to andrographolide, which possesses a reactive ketone group, to generate fused indolo-andrographolide structures.

Causality of Experimental Choices:

The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[5][5]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring. The choice of a strong acid catalyst, such as zinc chloride or polyphosphoric acid, is crucial for promoting the necessary tautomerization and cyclization steps. The reaction temperature is also a critical parameter that needs to be carefully controlled to ensure efficient conversion while minimizing side reactions.

Experimental Workflow:

fischer_indole_workflow start Start andro Andrographolide start->andro hydrazone_formation Hydrazone Formation (Acid catalyst, heat) andro->hydrazone_formation hydrazine Arylhydrazine hydrazine->hydrazone_formation cyclization Fischer Indole Cyclization (Strong acid, heat) hydrazone_formation->cyclization workup Aqueous Work-up & Extraction cyclization->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization end Indolo[3,2-b]andrographolide characterization->end

Caption: Workflow for the Fischer Indole Synthesis of Indolo[3,2-b]andrographolide.

Protocol 1: Synthesis of Indolo[3,2-b]andrographolide

Materials:

  • Andrographolide

  • Phenylhydrazine hydrochloride

  • Anhydrous zinc chloride (ZnCl₂)

  • Ethanol

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve andrographolide (1 mmol) and phenylhydrazine hydrochloride (1.2 mmol) in ethanol (20 mL).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude phenylhydrazone.

  • Fischer Indole Cyclization:

    • To the crude phenylhydrazone, add anhydrous zinc chloride (5 mmol).

    • Heat the mixture at 160-180 °C for 2-4 hours under a nitrogen atmosphere. The reaction mixture will become a viscous dark oil.

    • Monitor the reaction by TLC until the starting hydrazone is consumed.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Carefully add water (50 mL) to the reaction mixture and stir vigorously.

    • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure indolo[3,2-b]andrographolide.

Characterization Data (Hypothetical):

The successful synthesis of indolo[3,2-b]andrographolide would be confirmed by the following spectroscopic data:

  • ¹H NMR: Appearance of new aromatic proton signals in the range of δ 7.0-8.0 ppm, characteristic of the indole ring. Disappearance of the signal corresponding to the C-2 proton of the andrographolide starting material.

  • ¹³C NMR: Appearance of new signals in the aromatic region (δ 110-140 ppm) corresponding to the indole ring carbons.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the indolo[3,2-b]andrographolide product.

  • Infrared (IR) Spectroscopy: Presence of a characteristic N-H stretching vibration around 3400 cm⁻¹ for the indole ring.

II. Synthesis of Andrographolide-Indole Hybrids via Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for linking molecular fragments.[5][6] This strategy involves the synthesis of an andrographolide derivative bearing an alkyne group and an indole derivative with an azide functionality, which are then "clicked" together to form a stable triazole-linked conjugate.

Causality of Experimental Choices:

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for the synthesis of complex molecules like andrographolide-indole hybrids. The copper(I) catalyst is essential for the regioselective formation of the 1,4-disubstituted triazole ring. A reducing agent, such as sodium ascorbate, is typically used to generate the active Cu(I) species in situ from a Cu(II) salt.

Experimental Workflow:

click_chemistry_workflow cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis andro_start Andrographolide alkyne_synth Synthesis of Andrographolide-Alkyne andro_start->alkyne_synth andro_alkyne Andrographolide-Alkyne alkyne_synth->andro_alkyne click_reaction CuAAC Click Reaction (CuSO4, Na-Ascorbate) andro_alkyne->click_reaction indole_start Indole Derivative azide_synth Synthesis of Indole-Azide indole_start->azide_synth indole_azide Indole-Azide azide_synth->indole_azide indole_azide->click_reaction workup Work-up & Extraction click_reaction->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization end Andrographolide-Indole Hybrid characterization->end

Caption: Workflow for the Synthesis of Andrographolide-Indole Hybrids via Click Chemistry.

Protocol 2.1: Synthesis of 14-O-Propargyl Andrographolide (Andrographolide-Alkyne)

Materials:

  • Andrographolide

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of andrographolide (1 mmol) in anhydrous DMF (10 mL), add potassium carbonate (3 mmol).

  • Add propargyl bromide (1.5 mmol) dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain 14-O-propargyl andrographolide.

Protocol 2.2: Synthesis of 3-(Azidomethyl)-1H-indole (Indole-Azide)

Materials:

  • Indole-3-carboxaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Thionyl chloride (SOCl₂)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reduction of Aldehyde:

    • Dissolve indole-3-carboxaldehyde (1 mmol) in methanol (10 mL) and cool to 0 °C.

    • Add sodium borohydride (1.5 mmol) portion-wise.

    • Stir the mixture at room temperature for 2 hours.

    • Quench the reaction with water and extract with DCM.

    • Dry the organic layer and concentrate to get indole-3-methanol.

  • Chlorination:

    • Dissolve indole-3-methanol (1 mmol) in anhydrous DCM (10 mL) and cool to 0 °C.

    • Add thionyl chloride (1.2 mmol) dropwise.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain crude 3-(chloromethyl)-1H-indole.

  • Azidation:

    • Dissolve the crude 3-(chloromethyl)-1H-indole in anhydrous DMF (10 mL).

    • Add sodium azide (2 mmol) and stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography to get 3-(azidomethyl)-1H-indole.

Protocol 2.3: CuAAC "Click" Reaction

Materials:

  • 14-O-Propargyl Andrographolide

  • 3-(Azidomethyl)-1H-indole

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (1:1)

Procedure:

  • In a flask, dissolve 14-O-propargyl andrographolide (1 mmol) and 3-(azidomethyl)-1H-indole (1.1 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).

  • Add a solution of copper(II) sulfate pentahydrate (0.1 mmol) in water (1 mL).

  • Add a freshly prepared solution of sodium ascorbate (0.2 mmol) in water (1 mL).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion of the reaction (monitored by TLC), dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the andrographolide-indole triazole conjugate.

III. Multi-Component Synthesis of Novel Andrographolide-Indole Analogues

Multi-component reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. A plausible MCR for the synthesis of andrographolide-indole analogues could involve the reaction of an andrographolide-derived enone, an indole, and an aldehyde.

Causality of Experimental Choices:

This proposed reaction would leverage the nucleophilic character of the indole at the C3 position and the electrophilic nature of the enone system in a modified andrographolide precursor. The aldehyde would participate in the reaction to form a new stereocenter and further functionalize the resulting hybrid molecule. The choice of a Lewis or Brønsted acid catalyst would be critical to activate the reactants and facilitate the cascade of bond-forming events.

Experimental Workflow (Proposed):

mcr_workflow start Start andro_enone Andrographolide-derived enone start->andro_enone mcr Multi-Component Reaction (Catalyst, Solvent, Heat) andro_enone->mcr indole Indole indole->mcr aldehyde Aldehyde aldehyde->mcr workup Work-up & Extraction mcr->workup purification Column Chromatography workup->purification characterization Spectroscopic Characterization (NMR, MS, IR) purification->characterization end Novel Andrographolide-Indole Analogue characterization->end

Caption: Proposed Workflow for a Multi-Component Synthesis of Andrographolide-Indole Analogues.

Protocol 3: Proposed Multi-Component Reaction

Materials:

  • 14-Deoxy-11,12-didehydroandrographolide (Andrographolide-derived enone)

  • Indole

  • Benzaldehyde (or other substituted aldehydes)

  • Ytterbium(III) triflate (Yb(OTf)₃) or another suitable Lewis acid

  • Anhydrous acetonitrile

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve 14-deoxy-11,12-didehydroandrographolide (1 mmol), indole (1.2 mmol), and benzaldehyde (1.2 mmol) in anhydrous acetonitrile (15 mL).

  • Add Yb(OTf)₃ (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (40-50 °C) for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate the organic layer and purify the residue by silica gel column chromatography to isolate the novel andrographolide-indole analogue.

IV. Purification and Characterization of Synthesized Analogues

Proper purification and unambiguous characterization are paramount to ensure the integrity of the synthesized andrographolide-indole analogues for subsequent biological evaluation.

Protocol 4: General Purification by Silica Gel Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified analogue.[7][8]

Characterization Techniques:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized analogues.[9]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecules.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

V. Biological Evaluation: In Vitro Cytotoxicity Assay

The newly synthesized andrographolide-indole analogues should be evaluated for their biological activity, with a primary focus on their potential as anticancer agents. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle of the MTT Assay:

The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow:

mtt_assay_workflow start Start cell_seeding Seed Cancer Cells in 96-well plate start->cell_seeding treatment Treat cells with Andrographolide Analogues cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 2-4h mtt_addition->formazan_incubation solubilization Solubilize Formazan (e.g., with DMSO) formazan_incubation->solubilization absorbance Measure Absorbance (570 nm) solubilization->absorbance data_analysis Calculate IC50 values absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized andrographolide-indole analogues

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to about 80% confluency.

    • Trypsinize the cells, count them, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of the synthesized analogues in DMSO.

    • Prepare serial dilutions of the compounds in the culture medium to the desired final concentrations. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until a purple precipitate is visible.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[10]

Quantitative Data Summary

Compound ClassSynthetic StrategyExpected Yield RangeKey Characterization SignalsExpected IC₅₀ Range (µM)
Indolo[3,2-b]andrographolideFischer Indole Synthesis20-40%Aromatic ¹H NMR: δ 7.0-8.0 ppm; IR: ~3400 cm⁻¹ (N-H)1-10
Andrographolide-Indole TriazoleClick Chemistry (CuAAC)60-90%Triazole ¹H NMR: δ 7.5-8.5 ppm5-50
Novel Andrographolide-Indole MCR ProductMulti-Component Reaction30-60%Dependent on specific MCR; expect complex NMR spectraHighly variable; potentially <1

Conclusion and Future Directions

The synthetic protocols outlined in this guide provide a robust framework for the generation of novel andrographolide-indole analogues. By employing classic and modern synthetic methodologies, researchers can create a diverse library of compounds for biological screening. The successful synthesis and characterization of these analogues, followed by rigorous biological evaluation, will be instrumental in identifying lead compounds with enhanced therapeutic potential for further development in the fight against cancer and other diseases. Future work should focus on exploring a wider range of substituted indole precursors and optimizing the reaction conditions to improve yields and stereoselectivity, particularly for the multi-component reactions.

References

Application Notes & Protocols: Nucleophilic Substitution Reactions of Methoxy-Nitroindole-3-Carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, yet its inherent electron-rich nature typically predisposes it to electrophilic substitution.[1][2] This guide details a powerful and counterintuitive strategy: nucleophilic aromatic substitution (SNAr) on an indole core. By strategically installing electron-withdrawing groups, specifically nitro and carbaldehyde moieties, the electronic character of the indole ring is inverted, transforming it into a potent electrophile. We focus on the versatile building block, 1-methoxy-6-nitroindole-3-carbaldehyde, which undergoes regioselective nucleophilic substitution at the C2-position with a wide array of nucleophiles.[3][4] This document provides an in-depth exploration of the underlying mechanistic principles, validated step-by-step protocols for synthesis and substitution reactions, and a summary of the reaction's scope, offering researchers a robust platform for accessing complex 2,3,6-trisubstituted indoles.

Mechanistic Principles: Inverting Indole Reactivity

The classical reactivity of indole is defined by the high electron density of the pyrrole ring, making the C3 position, followed by C2, highly susceptible to attack by electrophiles.[2] To facilitate nucleophilic attack, a reversal of this electronic character is necessary.

Electronic Activation of the Indole Core

The transformation of the indole nucleus into an effective electrophile is achieved through the synergistic effects of multiple electron-withdrawing groups (EWGs). In the case of 1-methoxy-6-nitroindole-3-carbaldehyde, the key players are:

  • 6-Nitro Group: As a powerful EWG, the nitro group significantly reduces electron density across the entire bicyclic system through both inductive and resonance effects. This is the primary activating group for nucleophilic aromatic substitution.[5][6]

  • 3-Carbaldehyde Group: This group further depletes electron density from the pyrrole ring, enhancing the electrophilicity of the C2 position.

  • 1-Methoxy Group: While typically an electron-donating group, its placement on the indole nitrogen makes it an excellent leaving group in this specific context, which is crucial for the completion of the substitution reaction.[3][5]

This strategic placement of EWGs renders the C2 position sufficiently electron-poor to be attacked by a range of soft and hard nucleophiles.

The SNAr Mechanism and Regioselectivity

The reaction proceeds via a classical bimolecular SNAr addition-elimination mechanism.[7] The regioselectivity for attack at the C2 position is a critical and highly reliable feature of this substrate.

Step 1: Nucleophilic Attack The nucleophile (Nu⁻) attacks the electron-deficient C2 position of the indole ring. This is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate, analogous to a Meisenheimer complex.[6]

Step 2: Elimination of the Leaving Group The aromaticity of the pyrrole ring is restored through the expulsion of the methoxide (MeO⁻) leaving group from the indole nitrogen. This step is typically fast.

The overall process results in the net substitution of the 1-methoxy group with the incoming nucleophile at the C2 position.

Caption: SNAr mechanism on 1-methoxy-6-nitroindole-3-carbaldehyde.

Synthesis of the Key Precursor: 1-Methoxy-6-nitroindole-3-carbaldehyde (4)

The starting material for these transformations, 1-methoxy-6-nitroindole-3-carbaldehyde, is readily accessible from indoline in a reliable four-step sequence.[3][5] This synthesis ensures a consistent supply of the key electrophile for subsequent diversification.

Synthesis_Workflow Synthesis Workflow for Key Precursor Indoline Indoline (5) Step1_Product 6-Nitroindoline Indoline->Step1_Product   NaNO3, H2SO4 Step2_Product 1-Methoxy-6-nitroindole (6) Step1_Product->Step2_Product   1. Me2SO4, K2CO3   2. Na2WO4, H2O2 Final_Product 1-Methoxy-6-nitroindole- 3-carbaldehyde (4) Step2_Product->Final_Product   Vilsmeier-Haack   (POCl3, DMF)

Caption: Synthetic route to the key indole electrophile.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are reactive and moisture-sensitive; handle with care under an inert atmosphere.

General Considerations
  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is the solvent of choice, as its polar aprotic nature effectively solvates the intermediates and reagents.

  • Base: A non-nucleophilic base is required to deprotonate the incoming nucleophile without competing in the substitution reaction. Sodium hydride (NaH) is commonly used for N-nucleophiles, while potassium tert-butoxide (KOtBu) is effective for C-nucleophiles.[3][5]

  • Temperature: Most reactions proceed smoothly at room temperature, highlighting the high reactivity of the substrate.

  • Monitoring: Reaction progress can be easily monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane.

Protocol 1: Reaction with an N-Nucleophile (Piperidine)

This protocol describes the synthesis of 2-(piperidin-1-yl)-6-nitroindole-3-carbaldehyde.[3]

  • Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (5 mL) under a nitrogen atmosphere, add piperidine (1.2 eq) dropwise at 0 °C.

  • Reaction Initiation: After stirring for 15 minutes at 0 °C, add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in anhydrous DMF (5 mL) dropwise.

  • Reaction Execution: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired product.

Protocol 2: Reaction with a C-Nucleophile (Dimethyl Malonate)

This protocol details the synthesis of the corresponding C2-alkylated indole.[5]

  • Reagent Preparation: To a solution of dimethyl malonate (1.5 eq) in anhydrous tetrahydrofuran (THF) or DMF (10 mL) under a nitrogen atmosphere, add potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at room temperature.

  • Reaction Initiation: Stir the resulting solution for 20 minutes, then add a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 eq) in the same anhydrous solvent (5 mL).

  • Reaction Execution: Continue stirring at room temperature for 3-5 hours. Monitor the reaction's completion via TLC.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.

Reaction Scope and Data Summary

The methodology is highly versatile, accommodating a wide range of nitrogen and carbon nucleophiles with excellent yields. The regioselective formation of the 2-substituted product is consistently observed.

Entry Nucleophile Base / Solvent Time (h) Yield (%) Reference
1PiperidineNaH / DMF2.592[3]
2PyrroleNaH / DMF3.598[3]
3IndoleNaH / DMF2.096[3]
4ImidazoleNaH / DMF1.597[3]
5BenzimidazoleNaH / DMF3.587[3]
6Dimethyl MalonateKOtBu / DMF~492[5]
73-AcetylpyridineKH / THF~492[5]

Conclusion

The nucleophilic substitution of 1-methoxy-6-nitroindole-3-carbaldehyde represents a powerful and reliable strategy for the synthesis of 2,3,6-trisubstituted indoles. By leveraging the electronic activation provided by strategically placed electron-withdrawing groups, this method overcomes the typical reactivity profile of the indole nucleus. The protocols outlined herein are robust, high-yielding, and applicable to a broad range of nucleophiles, providing medicinal and synthetic chemists with a valuable tool for accessing complex and functionally diverse indole derivatives that are otherwise difficult to synthesize.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 202807-44-1). This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals encountering challenges in isolating this key synthetic intermediate. Our focus is on practical, actionable solutions in a question-and-answer format, moving beyond simple protocols to explain the scientific rationale behind each step.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial challenges encountered after the synthesis of this compound, which is typically prepared via a Vilsmeier-Haack formylation reaction.[1][2]

Q1: My crude product after aqueous workup is a sticky, orange-brown gum instead of the expected solid. What went wrong?

A1: This is a frequent issue and usually points to one of two culprits:

  • Incomplete Hydrolysis: The Vilsmeier-Haack reaction forms a stable iminium salt intermediate.[1] During the aqueous workup (quenching with ice and basifying), this intermediate hydrolyzes to the final aldehyde. If the hydrolysis is incomplete, the remaining iminium salt can result in a hygroscopic, gummy residue. Ensure the pH is sufficiently basic (pH 8-9) during the workup and that the mixture is stirred vigorously to facilitate complete conversion.[3]

  • Residual Solvent: N,N-Dimethylformamide (DMF), a common solvent and reagent in this synthesis, is a high-boiling-point solvent that can be difficult to remove completely.[4] Trapped DMF will yield an oil or gum. After extraction, ensure your organic layer is thoroughly washed with brine to help remove residual DMF before drying and concentrating under high vacuum.

Q2: What are the primary impurities I should expect to see in my crude material?

A2: Understanding potential impurities is critical for selecting the right purification strategy. For a Vilsmeier-Haack synthesis, expect:

  • Unreacted Starting Material: 6-methoxy-1-methyl-1H-indole. This is typically less polar than the aldehyde product.

  • Vilsmeier Reagent Byproducts: Residual phosphorus-containing compounds and dimethylamine hydrochloride from the reaction of POCl₃ and DMF.[5] These are typically removed during the aqueous workup.

  • Over-formylated or Side-Reaction Products: While formylation of electron-rich indoles is highly regioselective for the C3 position, minor byproducts are always possible, though often in negligible amounts.[2]

  • Inorganic Salts: Sodium chloride or sodium phosphate from the neutralization/workup step. These are usually insoluble in the organic extraction solvent but can sometimes be carried over.

Q3: Should I use recrystallization or flash column chromatography to purify my product?

A3: The choice depends entirely on the state and preliminary purity of your crude product.

  • Choose Recrystallization when: Your crude material is a solid and a preliminary Thin Layer Chromatography (TLC) analysis shows one major spot with only minor impurities (e.g., >90% purity). Recrystallization is faster, more scalable, and more economical for removing small amounts of impurities from a crystalline solid.[6]

  • Choose Flash Column Chromatography when:

    • Your crude product is an oil or gum.

    • TLC analysis reveals significant amounts of impurities with close-running Rf values to your product, such as the unreacted starting indole. Chromatography is unparalleled for separating compounds based on differences in polarity.[7]

Q4: How can I effectively monitor the purification process and confirm the final product's identity?

A4: A multi-pronged approach ensures trustworthiness in your results:

  • Thin Layer Chromatography (TLC): This is your primary tool for monitoring the reaction progress and checking the purity of column fractions. A typical mobile phase is a mixture of hexane and ethyl acetate. The product aldehyde is more polar than the starting indole and will have a lower Rf value.

  • Melting Point (MP): A sharp melting point within the literature range (127-129 °C) is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive for confirming the structure. Look for the characteristic aldehyde proton singlet around δ 9-10 ppm and the absence of signals corresponding to the starting material.

Section 2: Detailed Purification Protocols

The following protocols are designed to be self-validating, incorporating checkpoints for assessing purity throughout the process.

Method 1: Purification by Recrystallization

Rationale: This method leverages the difference in solubility of the target compound and impurities in a chosen solvent at different temperatures. The goal is to find a solvent that dissolves the compound when hot but allows it to crystallize in high purity upon cooling.[6] For indole aldehydes, ethanol is an excellent starting point.[4]

Step-by-Step Protocol:

  • Solvent Selection: Place ~20 mg of your crude solid in a test tube. Add ethanol dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is too good. A better choice may be an ethanol/water mixture. The ideal solvent dissolves the crude product sparingly at room temperature but completely upon heating.

  • Dissolution: Transfer the bulk of your crude this compound to an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., 95% ethanol) portion-wise while heating the mixture gently (e.g., on a hot plate with stirring). Add just enough hot solvent to fully dissolve the solid.[4]

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

  • Validation: Check the purity by measuring the melting point and running a TLC against the crude material and mother liquor.

Troubleshooting Recrystallization
Problem Cause & Solution
Product "oils out" instead of crystallizing. The boiling point of the solvent is too high, or the solution is supersaturated. Solution: Reheat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly.
No crystals form upon cooling. The solution is not saturated enough, or nucleation is slow. Solution: Try scratching the inside of the flask with a glass rod. If that fails, add a seed crystal. If still unsuccessful, evaporate some solvent and repeat the cooling process.
Very low recovery of the product. Too much solvent was used, or the compound has significant solubility in the cold solvent. Solution: Concentrate the mother liquor by evaporating some solvent and cool again to obtain a second crop of crystals. Pool crops of similar purity.
Method 2: Purification by Flash Column Chromatography

Rationale: This technique separates compounds by partitioning them between a stationary phase (typically polar silica gel) and a mobile phase (an organic eluent).[7] Less polar compounds travel down the column faster, while more polar compounds are retained longer. This is ideal for separating the moderately polar product aldehyde from the less polar starting indole.

Step-by-Step Protocol:

  • TLC Analysis & Eluent Selection: First, determine the optimal eluent system using TLC. Spot your crude material on a silica gel TLC plate and test various ratios of hexane:ethyl acetate. The ideal system will give your product an Rf value of ~0.25-0.35 and show good separation from all impurities. A common starting point for similar compounds is a 2:1 v/v mixture of n-hexane:ethyl acetate.[8]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (wet packing method). Ensure the silica bed is level and free of cracks.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the silica bed.

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure. Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Analysis: Spot every few fractions on a TLC plate. Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Validation: Confirm purity with melting point and NMR analysis.

Troubleshooting Column Chromatography
Problem Cause & Solution
Poor separation between spots. The eluent is too polar, causing all compounds to move too quickly. Solution: Decrease the polarity of the eluent (i.e., increase the proportion of hexane).
Product will not elute from the column. The eluent is not polar enough to displace the compound from the silica gel. Solution: Gradually increase the polarity of the eluent (i.e., increase the proportion of ethyl acetate).
Streaking or tailing of spots on TLC. The compound may be too acidic/basic, or the sample is overloaded. Solution: Ensure the sample is not overloaded. If the compound is suspected to be acidic, adding 0.5% acetic acid to the eluent can help. For basic compounds, 0.5% triethylamine can be used.

Section 3: Purity Confirmation Data

Use the following data to validate the purity and identity of your final product.

Parameter Expected Value Source
Appearance Solid
Molecular Formula C₁₁H₁₁NO₂[9]
Molecular Weight 189.21 g/mol [9]
Melting Point 127-129 °C
TLC Rf ~0.3 (in 2:1 Hexane:Ethyl Acetate)Typical, requires optimization
¹H NMR (CDCl₃) Aldehyde proton (CHO) singlet ~δ 9.8-10.0 ppm; N-methyl (N-CH₃) singlet ~δ 3.8 ppm; O-methyl (O-CH₃) singlet ~δ 3.9 ppm.Predicted based on structure

Section 4: Visual Workflow for Purification Strategy

This diagram outlines the decision-making process for selecting the appropriate purification method based on the initial state of the crude product.

Purification_Workflow start Crude Product Post-Workup check_state Assess Physical State start->check_state check_purity Assess Purity by TLC (Is main spot >90%?) check_state->check_purity Solid chromatography Flash Column Chromatography check_state->chromatography Oil / Gum recrystallize Recrystallization check_purity->recrystallize Yes check_purity->chromatography No validate Purity Validation (MP, TLC, NMR) recrystallize->validate chromatography->validate final_product Pure Product validate->final_product

Caption: Decision tree for selecting a purification method.

References

Technical Support Center: Synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde. Our objective is to equip you with the necessary knowledge to troubleshoot common issues and optimize reaction yields, ensuring the robust and reproducible synthesis of this valuable intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

The Vilsmeier-Haack reaction is the most reliable and widely employed method for the C3-formylation of electron-rich indoles, including 6-Methoxy-1-methyl-1H-indole.[1][2] This reaction is favored for its high yields, operational simplicity, and the use of relatively inexpensive reagents.[3] The reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]

Q2: Can you illustrate the general reaction scheme?

Certainly. The synthesis proceeds by reacting the starting material, 6-Methoxy-1-methyl-1H-indole, with the Vilsmeier reagent, followed by aqueous workup to hydrolyze the intermediate and yield the final aldehyde product.

G cluster_reagents Vilsmeier Reagent Formation cluster_reaction Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl3 POCl₃ Indole 6-Methoxy-1-methyl- 1H-indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Intermediate->Product + H2O H₂O, Base

Caption: Overall synthetic pathway.

Q3: Why is the C3 position of the indole preferentially formylated?

The indole ring is an electron-rich heterocycle. The nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density at the C3 position. This makes C3 the most nucleophilic site and thus the most susceptible to attack by electrophiles like the Vilsmeier reagent.[1][4] The presence of the electron-donating methoxy group at C6 and the methyl group on the nitrogen further activates the ring system towards this electrophilic aromatic substitution.[6]

Q4: What are the critical parameters that influence the reaction yield?

Several factors are paramount for achieving high yields:

  • Reagent Quality: Anhydrous DMF and freshly distilled POCl₃ are essential. Moisture can decompose both the Vilsmeier reagent and POCl₃, halting the reaction.[7][8]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5 °C) to prevent degradation and side reactions.[7] The subsequent reaction with the indole may require gentle heating depending on substrate reactivity, but careful control is necessary.[8][9]

  • Stoichiometry: The molar ratio of reagents is crucial. A slight excess of the Vilsmeier reagent relative to the indole substrate is typically used to ensure complete conversion.

  • Workup Procedure: Proper hydrolysis of the intermediate iminium salt with a base is required to liberate the final aldehyde product.[10]

Optimized Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials:

  • 6-Methoxy-1-methyl-1H-indole (1.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (used as solvent and reagent)

  • Phosphorus oxychloride (POCl₃), freshly distilled (1.2-1.5 equiv.)

  • Crushed Ice / Deionized Water

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation:

    • In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (approx. 5-10 mL per gram of indole).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Add POCl₃ (1.2 equiv.) dropwise to the stirred DMF via the dropping funnel over 30-60 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [7]

    • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A pale yellow or pinkish complex should form.[8]

  • Formylation Reaction:

    • Dissolve 6-Methoxy-1-methyl-1H-indole (1.0 equiv.) in a minimal amount of anhydrous DMF.

    • Add this indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat to 35-40 °C. Stir at this temperature for 1-2 hours. Monitor the reaction's progress by TLC (Thin Layer Chromatography).[8] The solution will typically become a thick, opaque paste.

  • Workup and Hydrolysis:

    • Once the reaction is complete, cool the flask back down in an ice bath.

    • Carefully add crushed ice to the reaction paste with vigorous stirring. This will quench the reaction and dissolve the mixture, often forming a clear red solution.[8]

    • Transfer this solution to a larger beaker containing more ice.

    • Slowly add a saturated solution of sodium carbonate or a 2 M solution of sodium hydroxide with efficient stirring until the solution is basic (pH 8-9).[9]

    • The product will precipitate as a solid. Stir the suspension for 30-60 minutes to ensure complete hydrolysis and precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

    • Air-dry the crude product.

    • For further purification, the product can be recrystallized from ethanol or an ethanol/water mixture.[8] Alternatively, silica gel column chromatography using a hexane/ethyl acetate gradient can be employed for very high purity.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield
Potential Cause Explanation & Recommended Solution
1. Degraded Reagents POCl₃ is highly sensitive to moisture. DMF can degrade to dimethylamine over time.[7] Solution: Always use freshly distilled POCl₃ from a new or properly sealed bottle.[8] Use anhydrous grade DMF, preferably from a sealed bottle. If in doubt, dry the DMF over molecular sieves.
2. Improper Temperature Control The Vilsmeier reagent can decompose at higher temperatures. The exothermic addition of POCl₃ to DMF can easily overheat if not controlled. Solution: Strictly maintain the temperature at 0-5 °C during reagent formation using an ice-salt bath. Ensure slow, dropwise addition of POCl₃.[7]
3. Insufficient Reaction Time/Temp While the activated 6-methoxy-1-methyl-1H-indole is reactive, the reaction may still be incomplete. Solution: Monitor the reaction by TLC. If starting material persists, consider increasing the reaction time at 35-40 °C or cautiously raising the temperature to 50-60 °C.[9]
4. Inefficient Hydrolysis The iminium salt intermediate is water-soluble and will not precipitate. Incomplete hydrolysis during the basic workup will lead to significant product loss. Solution: Ensure the pH is sufficiently basic (8-9) after quenching. Stir the suspension for at least 30 minutes after basification to allow for complete hydrolysis before filtration.[10]
Problem: Formation of Dark, Tarry Side Products
Potential Cause Explanation & Recommended Solution
1. Reaction Temperature Too High Overheating during either the reagent formation or the formylation step can lead to polymerization and decomposition of the indole substrate, resulting in tar formation. Solution: Adhere strictly to the recommended temperature profile. Localized overheating can be an issue; ensure efficient stirring throughout the process.
2. Impure Starting Material Impurities in the starting 6-methoxy-1-methyl-1H-indole can act as catalysts for polymerization under the acidic reaction conditions. Solution: Ensure the purity of your starting material via NMR or melting point analysis before beginning the synthesis.
3. Indole Trimer Formation Under certain conditions, the Vilsmeier reaction can lead to the formation of stable tri(indolyl)methane structures, which are often colored.[12] Solution: Use the correct stoichiometry. Avoid a large excess of the indole relative to the Vilsmeier reagent. Ensure the reaction is quenched and worked up promptly upon completion.
Problem: Difficult Product Purification
Potential Cause Explanation & Recommended Solution
1. Product Oiling Out During recrystallization, the product may separate as an oil instead of forming crystals if the solution is cooled too quickly or if the solvent is not ideal. Solution: Allow the hot recrystallization solution to cool slowly to room temperature before placing it in an ice bath. Try different solvent systems (e.g., isopropanol, ethyl acetate/hexane). Scratching the inside of the flask with a glass rod can induce crystallization.
2. Persistent Impurities Some side products may have similar solubility to the desired product, making recrystallization ineffective. Solution: If recrystallization fails to yield a pure product, silica gel column chromatography is the recommended alternative. Use a solvent system determined by TLC analysis (e.g., starting with 10:1 Hexane:Ethyl Acetate and gradually increasing polarity).[11]

Visualized Workflows & Mechanisms

Vilsmeier-Haack Reaction Mechanism

Caption: Mechanism of Vilsmeier-Haack Formylation.

Troubleshooting Workflow

G Start Experiment Start Result Check Yield & Purity (TLC, NMR) Start->Result Success High Yield, High Purity Result->Success OK LowYield Low Yield Result->LowYield Not OK Impure Impure Product Result->Impure Not OK CheckReagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl₃) LowYield->CheckReagents CheckTemp2 Review Temperature Logs (Avoid Overheating) Impure->CheckTemp2 CheckTemp Review Temperature Logs (0-5°C for prep, 35-40°C for rxn) CheckReagents->CheckTemp Reagents OK CheckWorkup Confirm Workup pH > 8 & Stir Time CheckTemp->CheckWorkup Temp OK Optimize Adjust Reaction Time/Temp CheckWorkup->Optimize Workup OK Optimize->Start Retry Recrystallize Optimize Recrystallization (Solvent, Cooling Rate) CheckTemp2->Recrystallize Temp OK Chromatography Perform Column Chromatography Recrystallize->Chromatography Still Impure Chromatography->Success

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in this synthesis. The information herein is designed to anticipate and resolve common experimental challenges, ensuring a higher success rate and purity of the final product.

Introduction to the Synthesis

The formylation of 6-methoxy-1-methyl-1H-indole to produce this compound is most commonly achieved via the Vilsmeier-Haack reaction.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The indole, being an electron-rich heterocycle, undergoes electrophilic substitution, predominantly at the C3 position, to yield the desired aldehyde after aqueous workup.[5]

While robust, this reaction is sensitive to several parameters that can influence yield and purity. Understanding the potential pitfalls and the chemistry behind them is crucial for successful synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in a Vilsmeier-Haack reaction are frequently traced back to a few key factors:

  • Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[6] Water present in your glassware, solvents (especially DMF), or starting materials will rapidly quench the reactive chloroiminium salt, halting the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or one stored under an inert atmosphere. The quality of the POCl₃ is also critical; use a fresh, clear, and colorless supply.[7]

  • Reagent Quality and Stoichiometry: The purity of your reagents is paramount. Decomposed DMF can contain dimethylamine, which will react with the Vilsmeier reagent.[7] Incorrect stoichiometry can also lead to incomplete conversion.

    • Solution: Use high-purity, anhydrous DMF and freshly distilled POCl₃. Verify the molar ratios of your indole substrate, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often employed to drive the reaction to completion.

  • Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.[8] The subsequent formylation step may require heating, but the optimal temperature is substrate-dependent.[6]

    • Solution: Maintain strict temperature control during the formation of the Vilsmeier reagent. For the formylation of 6-methoxy-1-methyl-1H-indole, after the initial addition at low temperature, allowing the reaction to proceed at room temperature followed by gentle heating (e.g., to 85-95 °C) is a common strategy.[8][9]

  • Incomplete Hydrolysis: The final step of the reaction is the hydrolysis of the iminium intermediate to the aldehyde.[3] Incomplete hydrolysis will result in the isolation of the iminium salt or other intermediates, reducing the yield of the desired product.

    • Solution: Ensure the reaction mixture is thoroughly quenched with an aqueous solution (often an ice-cold basic solution like NaOH or Na₂CO₃) and stirred vigorously to facilitate complete hydrolysis.[8][10]

Question 2: My TLC analysis shows multiple spots in the crude product. What are the likely side products?

The appearance of multiple spots on a TLC plate is a common indicator of side reactions. In the Vilsmeier-Haack formylation of indoles, several side products can form:

  • Unreacted Starting Material: The most straightforward impurity to identify is the starting indole. This is often due to incomplete reaction kinetics or insufficient Vilsmeier reagent.

  • Bis(indolyl)methanes: Under certain conditions, the initially formed aldehyde can react with another molecule of the starting indole to form a bis(indolyl)methane derivative. This is more common if the reaction is run under acidic conditions for an extended period.

  • Products of Diformylation: While less common for the C3-position of indole, diformylation at other positions on the indole nucleus can occur, especially with highly activated substrates or harsh reaction conditions.[11]

  • Polymeric Materials: Indoles can be sensitive to strong acids and may polymerize, leading to a complex mixture of high molecular weight products that often appear as a streak on the TLC plate.

Question 3: I've isolated a product, but the NMR spectrum is inconsistent with this compound. What could it be?

An unexpected NMR spectrum points to the formation of an isomeric product or a significant side product. Here's how to approach the analysis:

  • Check for Formylation at a Different Position: While C3 formylation is electronically favored, formylation at other positions (e.g., C2 or the benzene ring) can occur, though it is less common. A detailed analysis of the aromatic region of the ¹H NMR spectrum and the coupling constants can help determine the substitution pattern.

  • Consider N-Formylation: In some cases, particularly with 3,3-disubstituted indoles, N-formylation has been observed.[12] For 1-methylindoles, this is not possible, but if the starting material was 6-methoxyindole (without the N-methyl group), this could be a possibility.

  • Formation of Indole Trimers: In some Vilsmeier-type reactions, the formation of indole trimers has been reported.[13] These complex structures would give a significantly different NMR spectrum.

To definitively identify the unknown product, further analytical techniques such as Mass Spectrometry (MS) and 2D NMR (COSY, HMBC) are recommended.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Vilsmeier-Haack reaction for indole formylation?

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent.[5] This forms a cationic intermediate which then rearomatizes by losing a proton.

  • Hydrolysis: The resulting iminium salt is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[3]

Q2: Why is the formylation directed to the C3 position of the indole ring?

The C3 position of the indole nucleus has the highest electron density, making it the most nucleophilic and therefore the most reactive site for electrophilic aromatic substitution.[5] This regioselectivity is a key feature of indole chemistry.

Q3: Can I use other formylating agents for this synthesis?

While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation procedures exist. However, they may be less regioselective or require harsher conditions. The Vilsmeier-Haack reaction's mild conditions and high yields make it the preferred method for many indole syntheses.[14]

Q4: How can I best purify the final product?

The crude product is typically a solid that can be purified by recrystallization or column chromatography.

  • Recrystallization: A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used to recrystallize the product, which is often effective at removing minor impurities.

  • Column Chromatography: For more complex mixtures or to achieve very high purity, silica gel column chromatography is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective.[15]

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir for an additional 30 minutes at this temperature to form the Vilsmeier reagent.[8]

  • Dissolve 6-methoxy-1-methyl-1H-indole in a minimal amount of anhydrous DMF.

  • Add the indole solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0-5 °C.[9]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[8]

  • Heat the reaction mixture to 85-95 °C and maintain this temperature for 5-8 hours, monitoring the reaction progress by TLC.[8][9]

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the mixture by the slow addition of a cold aqueous solution of sodium hydroxide or sodium carbonate until the pH is basic.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shifts for Key Compounds (in CDCl₃)

CompoundProtonExpected Chemical Shift (ppm)
6-Methoxy-1-methyl-1H-indole -OCH₃~3.89
N-CH₃~3.82
Aromatic H6.95 - 7.59
This compound -CHO~9.92
-OCH₃~3.89
N-CH₃~3.82
Aromatic H6.98 - 7.78

Note: The exact chemical shifts can vary depending on the solvent and concentration. Data is representative and should be compared with experimentally obtained spectra.[16]

Visualizations

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indole 6-Methoxy-1-methyl- 1H-indole Indole->Iminium_Salt + Vilsmeier Reagent Aldehyde 6-Methoxy-1-methyl- 1H-indole-3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H₂O)

Caption: Vilsmeier-Haack reaction workflow.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Moisture Contamination? Start->Check_Moisture Check_Reagents Reagent Quality/ Stoichiometry Issue? Check_Moisture->Check_Reagents No Solution_Moisture Use Anhydrous Solvents & Oven-Dried Glassware Check_Moisture->Solution_Moisture Yes Check_Temp Incorrect Reaction Temperature? Check_Reagents->Check_Temp No Solution_Reagents Use Pure Reagents & Verify Stoichiometry Check_Reagents->Solution_Reagents Yes Check_Hydrolysis Incomplete Hydrolysis? Check_Temp->Check_Hydrolysis No Solution_Temp Maintain Strict Temperature Control Check_Temp->Solution_Temp Yes Solution_Hydrolysis Ensure Thorough Quenching & Stirring Check_Hydrolysis->Solution_Hydrolysis Yes Purify Purify via Recrystallization or Column Chromatography Check_Hydrolysis->Purify No Solution_Moisture->Purify Solution_Reagents->Purify Solution_Temp->Purify Solution_Hydrolysis->Purify

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide serves as a centralized resource for researchers, scientists, and drug development professionals utilizing 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS: 202807-44-1). The indole scaffold is a privileged structure in medicinal chemistry, but its nuanced reactivity and stability profile can present challenges. This document provides in-depth answers to frequently asked questions, troubleshooting workflows for common experimental issues, and validated protocols to ensure the integrity and stability of your compound.

Section 1: Compound Identity and Specifications

Q1: What are the fundamental properties of this compound?

This compound is a substituted indole derivative, a class of molecules known for its wide range of biological activities. The presence of an electron-donating methoxy group at the 6-position and a methyl group on the indole nitrogen enhances the electron density of the aromatic system, influencing its reactivity. The carbaldehyde group at the 3-position is a key functional handle for further synthetic modifications.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 202807-44-1[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
Melting Point 127-129 °C
Appearance Solid (Form may vary from pale yellow to yellow-brown)[2]
Purity Typically ≥96-98%[3]
Storage Temperature 4°C

Section 2: Storage and Handling FAQs

Q2: What are the optimal conditions for long-term storage of the solid compound?

To ensure maximum stability and prevent degradation, the solid compound should be stored under the conditions outlined below. The primary concerns are oxidation, photodegradation, and hydrolysis from atmospheric moisture.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationale
Temperature 4°C or below.Slows the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The electron-rich indole ring is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing this risk[4].
Light Protect from light by using an amber or opaque vial.Indole derivatives can be photosensitive, and exposure to UV light can catalyze degradation pathways[5].
Moisture Keep container tightly sealed in a dry place/desiccator.Prevents hydrolysis and adsorption of atmospheric water, which can affect compound integrity and weighing accuracy[6][7].
Q3: I need to make a stock solution. What solvent should I use and how should I store it?

Solvent Choice: For maximum stability, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The compound is also soluble in methanol[8]. Avoid using protic solvents like water or ethanol for long-term storage unless experimental conditions demand it, as they can participate in degradation reactions.

Storage Protocol:

  • Prepare the stock solution to the desired concentration (e.g., 10 mM or 50 mM).

  • Aliquot the solution into smaller, single-use volumes in tightly sealed vials.

  • Store these aliquots at -20°C or -80°C.

Causality: Aliquoting is critical. It prevents repeated freeze-thaw cycles, which can accelerate compound degradation and introduce moisture into the stock solution each time the main vial is opened.

Q4: Are there any known chemical incompatibilities?

Yes. Due to its chemical structure, this compound should not be stored or mixed with the following:

  • Strong Oxidizing Agents: Can readily oxidize the electron-rich indole ring and the aldehyde functional group[5][9][10].

  • Strong Acids: Can lead to protonation and potential polymerization or rearrangement of the indole nucleus[5][10].

  • Strong Bases: Can deprotonate the molecule and catalyze condensation or other unwanted side reactions[9][10].

Section 3: Troubleshooting Experimental Issues

This section addresses common problems encountered during experimentation. The following workflow provides a logical approach to diagnosing issues related to compound stability.

G cluster_0 Troubleshooting Workflow A Inconsistent Results or Low Reaction Yield B Verify Purity of Starting Material (See Protocol 1) A->B C Is Purity <95% or Degradants Observed? B->C D Procure New Batch of Compound C->D Yes E Review Experimental Conditions C->E No I Problem Solved D->I F Are Strong Acids, Bases, Oxidants, or High Heat Used? E->F G Compound is likely degrading under reaction conditions. Modify protocol (e.g., lower temp, use milder reagents). F->G Yes H Investigate Other Experimental Variables (e.g., solvent purity, reagent stoichiometry) F->H No G->I H->I

Caption: Troubleshooting workflow for unexpected experimental results.

Q5: The color of my solid compound has darkened from pale yellow to brown. Is it still viable?

A significant color change is a strong indicator of degradation, likely due to oxidation or the formation of polymeric impurities. While the compound may not be entirely decomposed, its purity is compromised. It is strongly recommended to perform a purity analysis (see Protocol 1) before use. For quantitative or sensitive applications, using a new, un-degraded batch is the safest course of action.

Q6: I'm observing unexpected peaks in my HPLC/LC-MS analysis of a stock solution that was prepared a week ago. What could be the cause?

This is a classic sign of compound instability in solution. The new peaks correspond to degradation products.

  • Likely Cause: If the solution was not stored properly (e.g., at room temperature, exposed to light, in a protic solvent), degradation has occurred. The aldehyde group could have oxidized to the corresponding carboxylic acid, or the indole ring itself may have undergone oxidation[5].

  • Solution: Always prepare fresh solutions from a properly stored solid for critical experiments. If a solution must be stored, follow the aliquoting and freezing protocol described in Q3. To confirm the identity of degradants, a forced degradation study can be insightful (see Protocol 2).

Section 4: Advanced Stability Profile & Degradation Pathways

Understanding the potential degradation pathways is essential for developing robust analytical methods and stable formulations. The indole nucleus's reactivity is well-documented, and this derivative is susceptible to several modes of degradation.[11][12]

G cluster_1 Potential Degradation Pathways cluster_Oxidation Oxidation (H₂O₂, Air) cluster_Photolytic Photolytic (UV Light) cluster_AcidBase Strong Acid/Base Parent 6-Methoxy-1-methyl-1H- indole-3-carbaldehyde Oxidized_Aldehyde Carboxylic Acid Derivative Parent->Oxidized_Aldehyde [O] Oxidized_Ring Oxindole/Dioxindole Derivatives Parent->Oxidized_Ring [O] on ring Photo_Radical Radical Intermediates Parent->Photo_Radical Acid_Product Polymerization/ Rearrangement Products Parent->Acid_Product H+ Base_Product Cannizzaro/Condensation Products Parent->Base_Product OH- Photo_Polymer Colored Polymers Photo_Radical->Photo_Polymer

Caption: Potential degradation pathways for the indole scaffold.

  • Oxidative Degradation: The electron-rich methoxy-indole ring is susceptible to oxidation, which can occur at the C2 and C3 positions, potentially forming oxindole derivatives.[5] The aldehyde group is also a prime target for oxidation, converting it to the less reactive 6-methoxy-1-methyl-1H-indole-3-carboxylic acid. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents present in reagents or solvents.

  • Photolytic Degradation: Indoles can absorb UV radiation, leading to the formation of excited states and radical intermediates.[5][13] This can initiate a cascade of reactions, often resulting in complex mixtures and the formation of colored, polymeric materials. Storing the compound in the dark is a critical preventative measure.

  • Acid/Base-Catalyzed Degradation: In strongly acidic media, the indole ring can be protonated, leading to instability, potential dimerization, or polymerization.[5] Under strongly basic conditions, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, or other condensation reactions may occur.

Section 5: Key Experimental Protocols

Protocol 1: Standard Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method to quickly assess the purity of your compound. Method optimization may be required for your specific equipment.

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in Acetonitrile or DMSO. Dilute 1:10 in the mobile phase (50:50 A:B) before injection.

  • Analysis: Inject 5-10 µL. Purity is determined by the area percentage of the main peak relative to the total peak area.

Protocol 2: Forced Degradation Study (Stress Testing)

This study deliberately exposes the compound to harsh conditions to identify potential degradants and validate the stability-indicating power of your analytical method, a practice aligned with ICH guidelines.[11][12][14][15]

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

  • Control Sample: Dilute the stock solution to ~50 µg/mL with 50:50 Water:Acetonitrile. Analyze immediately (t=0).

  • Acidic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 8 hours. At specified time points (e.g., 2, 4, 8h), withdraw an aliquot, neutralize with 0.1 M NaOH, dilute, and analyze by HPLC.

  • Basic Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot, dilute, and analyze.

  • Photolytic Degradation: Place a dilute solution (~50 µg/mL in 50:50 Water:Acetonitrile) in a quartz cuvette. Expose to a photostability chamber (ICH Q1B conditions) or a UV lamp (e.g., 254 nm) for 24 hours. Analyze at specified time points. Keep a control sample wrapped in foil to shield it from light.

  • Data Analysis: Compare the chromatograms of the stressed samples to the t=0 control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). This confirms that your HPLC method can separate the parent compound from its degradation products.

References

Technical Support Center: Optimizing Vilsmeier-Haack Formylation of Substituted Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Vilsmeier-Haack formylation of substituted indoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful synthetic transformation. Here, we address common challenges, provide in-depth mechanistic explanations, and offer practical, field-proven solutions to optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for indoles?

The Vilsmeier-Haack (V-H) reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[1] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, yielding valuable indole-3-carboxaldehyde derivatives.[1] These products are key intermediates in the synthesis of numerous biologically active molecules and pharmaceuticals.[1] The reaction employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2] This electrophilic reagent then attacks the electron-rich indole ring.[1][3]

The reason for the regioselectivity at the C3 position of indole is due to its higher electron density compared to other positions on the ring.[3]

Q2: What is the general mechanism of the Vilsmeier-Haack reaction on an indole?

The reaction proceeds in two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the indole ring, followed by hydrolysis.

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2][4]

  • Electrophilic Aromatic Substitution: The electron-rich C3 position of the indole nucleus attacks the electrophilic carbon of the Vilsmeier reagent.[3] This leads to the formation of an iminium salt intermediate.[2]

  • Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final 3-formylindole product.[2][3]

Vilsmeier_Haack_Mechanism Vilsmeier_Reagent Vilsmeier_Reagent Indole Indole

Q3: How do substituents on the indole ring affect the reaction?

The nature of the substituent on the indole ring significantly influences the reactivity and, in some cases, the regioselectivity of the Vilsmeier-Haack reaction.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) or methoxy (-OCH₃) groups increase the electron density of the indole ring, making it more nucleophilic and thus more reactive towards the Vilsmeier reagent. Generally, EDGs lead to higher yields and may allow for milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the indole ring, making it less reactive. These substrates often require more forcing conditions, such as higher temperatures and longer reaction times, to achieve formylation. In some cases, the reaction may not proceed at all if the ring is too deactivated. The presence of an acetyl group, for instance, can inhibit the reaction.[5]

Section 2: Troubleshooting Guide

This section addresses specific problems that may be encountered during the Vilsmeier-Haack formylation of substituted indoles.

Problem 1: Low or No Yield of the Desired 3-Formylindole

Potential Causes & Solutions

  • Cause: Impure or wet reagents and solvents. The Vilsmeier reagent is highly sensitive to moisture.

    • Solution: Use high-purity, anhydrous solvents. DMF should be freshly distilled or from a sealed bottle. Ensure all glassware is thoroughly dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[6]

  • Cause: Deactivated indole substrate. Electron-withdrawing groups on the indole ring can significantly slow down or prevent the reaction.

    • Solution: Increase the reaction temperature and/or prolong the reaction time.[6] Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. For highly deactivated substrates, alternative formylation methods might be necessary.[7]

  • Cause: Incorrect stoichiometry of reagents. An inappropriate ratio of POCl₃ to DMF or indole can lead to incomplete reaction or side product formation.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. Titrate the POCl₃ if its purity is questionable. Refer to established protocols for the specific indole substrate.

  • Cause: Inefficient formation of the Vilsmeier reagent.

    • Solution: The Vilsmeier reagent is usually prepared by the slow addition of POCl₃ to ice-cooled DMF.[2] Allow the reagent to form completely before adding the indole substrate.

Problem 2: Formation of a Significant Amount of 3-Cyanoindole Byproduct

Potential Causes & Solutions

  • Cause: Presence of nitrogen-containing impurities in reagents or solvents, such as hydroxylamine or ammonia derivatives.[6]

    • Solution: Use high-purity, anhydrous solvents and freshly distilled reagents. Ensure the DMF is free from decomposition products, which can include amines.[6]

  • Cause: Inappropriate work-up conditions.

    • Solution: Quench the reaction with ice-cold water or a saturated sodium bicarbonate solution instead of ammonia-based solutions.[6]

  • Cause: High reaction temperatures or prolonged reaction times can sometimes favor the formation of the nitrile byproduct.[6]

    • Solution: Optimize the reaction temperature and time by monitoring the reaction progress. Aim for the point of maximum 3-formylindole formation and avoid extended heating.[6]

The formation of 3-cyanoindole is believed to occur through the reaction of the initially formed 3-formylindole with a nitrogen-containing species to form an oxime or imine, which then dehydrates under the acidic reaction conditions.

Problem 3: Difficulty in Product Purification

Potential Causes & Solutions

  • Cause: Similar polarities of the desired product and byproducts (e.g., 3-cyanoindole).

    • Solution: Utilize column chromatography with a carefully selected solvent system, often a gradient of ethyl acetate in hexane, for effective separation.[6] Recrystallization can also be an effective purification method.[6]

  • Cause: Presence of unreacted starting material or polymeric side products.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. If polymerization is an issue, consider running the reaction at a lower temperature or for a shorter duration.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low/No Yield Problem->LowYield Low Yield Byproduct Byproduct Formation Problem->Byproduct Byproducts Purification Purification Difficulty Problem->Purification Purification Issues CheckReagents Check Reagent Purity & Anhydrous Conditions LowYield->CheckReagents OptimizeConditions Optimize Temp/Time LowYield->OptimizeConditions CheckStoichiometry Verify Stoichiometry LowYield->CheckStoichiometry Byproduct->CheckReagents Byproduct->OptimizeConditions Workup Modify Workup Byproduct->Workup Chromatography Optimize Chromatography Purification->Chromatography Success Successful Optimization CheckReagents->Success OptimizeConditions->Success CheckStoichiometry->Success Workup->Success Chromatography->Success

Section 3: Experimental Protocols & Data

General Experimental Protocol for Vilsmeier-Haack Formylation of Indoles
  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0-5 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-60 minutes.

  • Formylation Reaction: In a separate flask, dissolve the substituted indole in anhydrous DMF. Slowly add the indole solution to the prepared Vilsmeier reagent at 0-5 °C with continuous stirring.[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[1] Subsequently, heat the reaction mixture to a temperature typically ranging from 60 to 100 °C, depending on the reactivity of the indole substrate.[1][8] Maintain this temperature for the required duration (often 2-8 hours), monitoring the reaction by TLC.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice or into ice-cold water.[2] Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium hydroxide solution, until the product precipitates.

  • Isolation and Purification: Collect the crude product by filtration, wash with cold water, and dry.[2] Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]

Comparative Data for Vilsmeier-Haack Formylation of Various Substituted Indoles
Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)Reference
IndolePOCl₃, DMF0 to 85696[1]
2-MethylindolePOCl₃, DMF98-100371 (1-formyl), 22.5 (2-formyl)[1]
4-MethylindolePOCl₃, DMF0 to 85890[1]
5-MethylindolePOCl₃, DMF0 to 85688[1]
6-MethylindolePOCl₃, DMF0 to 90989[1]

References

Technical Support Center: Scalability of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of 6-methoxy-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. We will delve into the critical aspects of the synthesis, from precursor preparation to the final formylation and purification, providing troubleshooting advice and practical solutions based on established chemical principles.

I. Synthesis of the Precursor: 6-Methoxy-1-methyl-1H-indole

The journey to our target molecule begins with the synthesis of the N-methylated indole precursor. A common and effective method is the N-methylation of 6-methoxyindole.

Experimental Workflow: N-methylation of 6-Methoxyindole

N_Methylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 6_methoxyindole 6-Methoxyindole reaction_mixture Combine reactants under inert atmosphere 6_methoxyindole->reaction_mixture methylating_agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) methylating_agent->reaction_mixture base Base (e.g., KOH, NaH) base->reaction_mixture solvent Solvent (e.g., DMF, THF) solvent->reaction_mixture stirring Stir at controlled temperature (e.g., 0°C to RT) reaction_mixture->stirring quench Quench reaction stirring->quench extraction Extract with organic solvent quench->extraction purification Purify by column chromatography extraction->purification product 6-Methoxy-1-methyl-1H-indole purification->product

Caption: Workflow for the N-methylation of 6-methoxyindole.

Troubleshooting N-methylation

Q1: My N-methylation reaction is showing low conversion to the desired product. What are the likely causes?

A1: Low conversion in N-methylation of indoles can often be attributed to several factors:

  • Insufficiently strong base: The acidity of the indole N-H is relatively low, and a sufficiently strong base is required to generate the indolide anion for efficient methylation. If you are using a weaker base like potassium carbonate, consider switching to a stronger base such as sodium hydride (NaH) or potassium hydroxide (KOH).

  • Moisture in the reaction: The presence of water can consume the base and the anionic intermediate, leading to lower yields. Ensure that your solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal reaction temperature: While some methylations proceed at room temperature, others may require cooling to control exothermicity or gentle heating to drive the reaction to completion. Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

  • Purity of starting materials: Impurities in the 6-methoxyindole or the methylating agent can interfere with the reaction. Ensure the purity of your starting materials before commencing the reaction.

Q2: I am observing the formation of a significant amount of C-alkylated byproducts. How can I improve the N-selectivity?

A2: The formation of C-alkylated byproducts is a known issue in indole chemistry due to the nucleophilic character of the C3 position. To enhance N-selectivity:

  • Choice of base and solvent: The counter-ion of the base and the polarity of the solvent can influence the site of alkylation. Using a less polar solvent like THF with a base like NaH can favor N-alkylation. In more polar solvents like DMF, the indolide anion is more solvated, which can sometimes lead to increased C-alkylation.

  • Reaction temperature: Running the reaction at lower temperatures (e.g., 0°C or below) can often improve N-selectivity by favoring the kinetically controlled product.

II. Vilsmeier-Haack Formylation of 6-Methoxy-1-methyl-1H-indole

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic compounds, including indoles.[1][2] The reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[1]

Experimental Workflow: Vilsmeier-Haack Reaction

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Hydrolysis & Isolation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent reaction_mixture Addition of indole to Vilsmeier reagent Vilsmeier_reagent->reaction_mixture indole_substrate 6-Methoxy-1-methyl-1H-indole indole_substrate->reaction_mixture stirring Stirring at controlled temperature reaction_mixture->stirring hydrolysis Aqueous work-up (e.g., NaOH solution) stirring->hydrolysis precipitation Precipitation of product hydrolysis->precipitation filtration Filtration and drying precipitation->filtration product This compound filtration->product

Caption: General workflow for the Vilsmeier-Haack formylation.

Troubleshooting Vilsmeier-Haack Formylation and Scalability

Q3: My Vilsmeier-Haack reaction is resulting in a low yield of the desired aldehyde. What are the common pitfalls?

A3: Low yields in the Vilsmeier-Haack formylation of indoles can stem from several issues:

  • Vilsmeier Reagent Decomposition: The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere. The reagent is typically prepared in situ and used immediately.

  • Incorrect Stoichiometry: The ratio of the indole substrate to the Vilsmeier reagent is crucial. An excess of the reagent is often used to ensure complete conversion, but a large excess can lead to side reactions.

  • Suboptimal Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at low temperatures (typically 0-10°C).[2] The subsequent reaction with the indole may require heating, but excessive temperatures can lead to decomposition of the starting material or product.[3] Careful temperature monitoring and control are essential.

  • Incomplete Hydrolysis: The intermediate iminium salt must be hydrolyzed to the final aldehyde. Ensure that the aqueous work-up is sufficiently basic and that enough time is allowed for the hydrolysis to go to completion.

Q4: When scaling up the reaction, I'm facing issues with exotherms and mixing. How can I manage these challenges?

A4: Scaling up the Vilsmeier-Haack reaction presents significant safety and operational challenges due to its exothermic nature.[4][5]

  • Thermal Management: The formation of the Vilsmeier reagent and its reaction with the indole can generate a significant amount of heat. On a larger scale, this exotherm can be difficult to control and may lead to runaway reactions.[4][5] It is crucial to have an efficient cooling system and to add reagents slowly and in a controlled manner. Reaction calorimetry is highly recommended to understand the thermal profile of the reaction before attempting a large-scale synthesis.[6]

  • Mixing: Inadequate mixing can lead to localized "hot spots" and uneven reaction progress, resulting in lower yields and increased byproduct formation. Ensure your reactor is equipped with an appropriate stirrer that can handle the viscosity of the reaction mixture.

  • Reverse Addition: Consider adding the indole substrate to the pre-formed Vilsmeier reagent. This can sometimes help to better control the reaction rate and exotherm.

  • Solvent Choice: While DMF is a reactant, using an additional inert solvent like dichloromethane can help to dissipate heat and improve mixing on a larger scale.[6]

Q5: I am observing the formation of colored impurities and byproducts. What are these and how can I minimize them?

A5: The Vilsmeier-Haack reaction can sometimes produce colored byproducts, which can complicate purification.

  • Over-reaction or Decomposition: If the reaction temperature is too high or the reaction time is too long, the electron-rich indole ring or the product can undergo further reactions or decomposition, leading to colored impurities. Careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time.

  • Oxidation: Indole derivatives can be sensitive to oxidation, especially under harsh conditions. Maintaining an inert atmosphere throughout the reaction and work-up can help to minimize oxidative side products.

  • Side Reactions of the Vilsmeier Reagent: The Vilsmeier reagent itself can undergo side reactions if not handled properly. Preparing it at low temperatures and using it promptly is key.

III. Purification of this compound

The final step in the production of our target molecule is its purification. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.

Troubleshooting Purification

Q6: I am having difficulty purifying the final product by column chromatography. The product seems to be streaking on the column.

A6: Streaking on a silica gel column is a common issue with polar compounds like indole-3-carbaldehydes.

  • Solvent System Optimization: The polarity of your eluent system is critical. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide better separation. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find the optimal conditions.

  • Sample Loading: Ensure your crude product is fully dissolved in a minimum amount of the initial eluent or a suitable solvent before loading it onto the column. Overloading the column can also lead to poor separation.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Q7: On a larger scale, column chromatography is not practical. What are my other purification options?

A7: For large-scale purification, recrystallization is often the most efficient and cost-effective method.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Screen a variety of solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the ideal system.

  • Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

  • Trituration: If a suitable recrystallization solvent cannot be found, trituration with a solvent in which the product is poorly soluble but the impurities are soluble can be an effective way to wash away impurities.

Quantitative Data Summary

ParameterTypical Range/ValueNotes
N-methylation
BaseNaH, KOHStrong base is generally required.
SolventDMF, THFAnhydrous conditions are crucial.
Temperature0°C to Room TemperatureMonitor by TLC for optimization.
Vilsmeier-Haack Formylation
Reagent Ratio (POCl₃:DMF)~1:1 to 1:1.2
Substrate:Vilsmeier Reagent1:1.5 to 1:3An excess of the reagent is common.
Temperature (Reagent Formation)0 - 10°CExothermic, requires cooling.[2]
Temperature (Reaction)Room Temp. to 90°CSubstrate dependent, monitor by TLC.[3]
Purification
Column Chromatography EluentHexane/Ethyl Acetate, DCM/MethanolGradient elution is often effective.
Recrystallization SolventsEthanol, Isopropanol, Ethyl AcetateScreen for optimal solvent system.

References

Technical Support Center: Overcoming Low Reactivity in Indole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity during the synthesis of indole derivatives. The indole scaffold is a cornerstone in medicinal chemistry, but its nuanced reactivity can often lead to synthetic roadblocks.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities and optimize your synthetic strategies.

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

This section addresses specific experimental failures in a question-and-answer format, providing explanations for the underlying chemical principles and actionable protocols to overcome them.

Issue 1: My C-H functionalization at the C2 or C3 position is failing or giving poor yields.

Q: I'm attempting a direct C-H functionalization on the pyrrole ring of my indole, but the reaction is sluggish and yields are disappointingly low. What's going wrong?

A: The inherent nucleophilicity of the indole ring typically favors reactions at the C3 position, followed by the C2 position.[3][4][5] However, several factors can diminish this reactivity, leading to poor outcomes.

Root Cause Analysis:

  • Deactivating Substituents: The presence of electron-withdrawing groups (EWGs) on either the pyrrole nitrogen (N1) or the benzene ring can significantly decrease the electron density of the pyrrole moiety, making it less nucleophilic and thus less reactive towards electrophiles.[6][7]

  • Steric Hindrance: Bulky substituents at the C2 position can hinder electrophilic attack at C3, and vice-versa. Similarly, large protecting groups on the indole nitrogen can sterically shield the C2 and C7 positions.

  • Suboptimal Catalyst System: The choice of catalyst is critical for C-H activation.[8] An inappropriate catalyst may not be able to effectively coordinate with the indole and facilitate the C-H bond cleavage.

  • Incorrect Reaction Conditions: Factors such as solvent, temperature, and reaction time can profoundly impact the efficiency of C-H functionalization reactions.[9][10]

Troubleshooting Workflow:

G start Low Yield in C2/C3 C-H Functionalization substituent_check Analyze Substituent Effects start->substituent_check ewg_present EWG Present? substituent_check->ewg_present edg_present EDG or Unsubstituted? ewg_present->edg_present No ewg_solution Increase Catalyst Loading or Use a More Active Catalyst System. Consider a different synthetic route. ewg_present->ewg_solution Yes edg_solution Proceed to Steric Check edg_present->edg_solution Yes steric_check Evaluate Steric Hindrance steric_issue Steric Hindrance Likely? steric_check->steric_issue steric_solution Modify Protecting Group or Use a Less Bulky Reagent. steric_issue->steric_solution Yes no_steric_issue Proceed to Catalyst Check steric_issue->no_steric_issue No catalyst_check Review Catalyst System catalyst_solution Screen Different Catalysts (e.g., Pd, Rh, Ir, Co). Consider Ligand Variation. catalyst_check->catalyst_solution conditions_check Optimize Reaction Conditions conditions_solution Systematically Vary: - Temperature - Solvent Polarity - Reaction Time conditions_check->conditions_solution edg_solution->steric_check no_steric_issue->catalyst_check catalyst_solution->conditions_check

Experimental Protocol: Palladium-Catalyzed C2-Arylation of N-Protected Indoles

This protocol provides a general starting point for optimizing a C2-arylation reaction.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-protected indole (1.0 equiv).

    • Add the aryl halide (1.2-1.5 equiv).

    • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%).

    • Add the ligand (e.g., a phosphine ligand like SPhos or XPhos, 4-20 mol%).

    • Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Reaction Execution:

    • Add a dry, degassed solvent (e.g., toluene, dioxane, or DMF).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

ParameterStarting ConditionTroubleshooting VariationRationale
Catalyst Pd(OAc)₂ (5 mol%)Screen other Pd sources (e.g., PdCl₂(PPh₃)₂), or other metals like Rh or Ir complexes.Different metals and ligands have varying activities and selectivities for C-H activation.[5]
Ligand SPhos (10 mol%)Try other electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos).Ligands modulate the electronic and steric properties of the metal center, influencing catalytic activity.
Base K₂CO₃ (2 equiv)Use a stronger base like Cs₂CO₃ or K₃PO₄.A stronger base can facilitate the deprotonation step in some catalytic cycles.
Solvent TolueneTest other solvents like dioxane, DMF, or a mixture.Solvent polarity can affect the solubility of reagents and the stability of intermediates.
Temperature 100 °CIncrementally increase the temperature (e.g., to 120 °C) or decrease it if side products are observed.Higher temperatures can overcome activation barriers, but may also lead to decomposition.[11]
Issue 2: My Fischer Indole Synthesis is failing, especially with electron-rich hydrazines.

Q: I'm attempting a Fischer indole synthesis with a hydrazine bearing an electron-donating group, and the reaction is either not proceeding or giving a complex mixture of byproducts. Why is this happening?

A: The Fischer indole synthesis is a powerful method, but it is sensitive to the electronic properties of the starting materials.[9][12] While it may seem counterintuitive, electron-donating groups on the arylhydrazine can actually hinder the desired reaction pathway.[9][12]

Mechanistic Insight:

The key step in the Fischer indole synthesis is a[9][9]-sigmatropic rearrangement of the enehydrazine intermediate.[13] This rearrangement is promoted by an acid catalyst. However, if the arylhydrazine has strong electron-donating substituents, the N-N bond of the protonated enehydrazine intermediate can be weakened.[9][12] This leads to a competing side reaction: heterolytic cleavage of the N-N bond, which prevents the desired cyclization from occurring.[12]

G start Protonated Enehydrazine path_a [9][9]-Sigmatropic Rearrangement start->path_a Desired Pathway path_b N-N Bond Cleavage start->path_b Competing Pathway product Indole Product path_a->product byproducts Side Products (e.g., anilines) path_b->byproducts substituent_effect Electron-Donating Group (on Arylhydrazine) substituent_effect->path_b Favors

Troubleshooting Strategies:

  • Modify the Acid Catalyst: The strength of the acid catalyst is crucial.[9][10]

    • Weaker Acids: For highly activated hydrazines, switching to a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) can sometimes disfavor the N-N bond cleavage pathway.

    • Lewis Acids: Consider using a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) which may promote the rearrangement without excessive protonation that leads to cleavage.[11]

  • Protecting Group Strategy: If the issue persists, consider a different synthetic route that does not rely on the Fischer indolization for the key ring-forming step.

  • Alternative Synthesis Routes:

    • Palladium-Catalyzed Cyclizations: Methods like the Larock or Buchwald-Hartwig indole synthesis can be excellent alternatives, offering milder conditions and broader functional group tolerance.[14][15]

    • Reductive Cyclization: The reductive cyclization of 2-nitrostyrenes or related nitro compounds can be a robust method for constructing the indole ring.[16]

Issue 3: I'm struggling with regioselectivity, particularly functionalizing the benzene ring (C4-C7).

Q: My attempts to functionalize the carbocyclic part of the indole ring are resulting in a mixture of isomers or reaction at the more reactive C2/C3 positions. How can I achieve better regiocontrol?

A: Directing functionalization to the less reactive C4-C7 positions of the indole core is a significant challenge due to the inherent electronic preference for reaction at the pyrrole ring.[3][4][17] Achieving regioselectivity on the benzene ring almost always requires a directing group strategy.[2][4][17]

Directing Group Strategies:

  • N1-Protecting/Directing Groups: Certain groups installed on the indole nitrogen can direct metallation and subsequent functionalization to specific positions.

    • Pivaloyl (Piv) and other bulky acyl groups: These can direct functionalization to the C7 position.

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): This protecting group can facilitate lithiation at the C2 position, which can then be used in subsequent reactions.[18]

  • C3-Directing Groups: A directing group installed at the C3 position can steer reactions to the C4 position.[3]

    • Aldehyde or Ketone Groups: These can act as directing groups for palladium-catalyzed C4-arylation.[3]

  • Transient Directing Groups: In some cases, a transient directing group can be used to achieve the desired regioselectivity and then removed in a subsequent step.

Experimental Protocol: Palladium-Catalyzed C4-Arylation using a C3-Formyl Directing Group

This protocol is based on methodologies that utilize a carbonyl group at C3 to direct C-H activation to the C4 position.[3]

  • Reaction Setup:

    • To a dry reaction vessel, add 3-formylindole (1.0 equiv), the aryl iodide (1.5 equiv), Pd(OAc)₂ (5-10 mol%), and a suitable ligand (e.g., an N-acetyl amino acid ligand, 10-20 mol%).

    • Add a base such as K₂CO₃ (2.5 equiv).

  • Reaction Execution:

    • Add a high-boiling polar solvent like DMA or NMP.

    • Heat the reaction mixture to 120-140 °C.

    • Monitor the reaction's progress.

  • Work-up and Purification:

    • After completion, cool the reaction, dilute with ethyl acetate, and wash with water.

    • The organic layer is then dried, concentrated, and purified via column chromatography.

Directing Group at:Typical Target PositionCommon Catalytic System
N1 (e.g., Picolinamide)C2Rh(III), Ru(II)
N1 (e.g., Pyridyl)C7Pd(II)
C3 (e.g., Formyl, Acetyl)C4Pd(II)[3]
C2 (e.g., Pyridyl)C3, C7Pd(II), Ru(II)

Frequently Asked Questions (FAQs)

Q1: How do electron-withdrawing and electron-donating groups on the indole ring affect its overall reactivity?

A1: The electronic nature of substituents has a profound impact on the reactivity of the indole ring.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R): These groups decrease the electron density of the entire indole system.[6] This makes the ring less nucleophilic and therefore less reactive towards electrophilic substitution.[7][19] However, this deactivation can be synthetically useful, for example, by making the N-H proton more acidic or by enabling certain types of nucleophilic aromatic substitution reactions.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -NR₂): These groups increase the electron density of the indole ring, enhancing its nucleophilicity and making it more reactive towards electrophiles.[6]

Q2: When should I use a protecting group for the indole nitrogen (N-H)?

A2: The use of an N-protecting group is a critical strategic decision. Protection is generally required under the following conditions:

  • Strongly Basic or Nucleophilic Conditions: The N-H proton is acidic (pKa ≈ 17) and will be deprotonated by strong bases (e.g., organolithiums, Grignard reagents, NaH).[7] This N-anion can then compete as a nucleophile.

  • Reactions Requiring a Directing Group: As discussed in the troubleshooting section, many regioselective C-H functionalizations rely on a directing group attached to the nitrogen.[2][17]

  • To Modulate Reactivity: An electron-withdrawing protecting group like Boc (tert-butoxycarbonyl) or Ts (tosyl) can decrease the ring's nucleophilicity, which can prevent unwanted side reactions during certain transformations.[7][9]

Q3: My reaction is not working, and I suspect reagent purity is the issue. What are the most common culprits?

A3: Reagent purity is paramount in sensitive organic reactions.

  • Starting Materials: Ensure the purity of your starting indole, aryl hydrazines, and carbonyl compounds. Impurities can lead to unexpected side reactions and lower yields.[9][10]

  • Solvents: Use dry, anhydrous solvents, especially for reactions involving strong bases or moisture-sensitive catalysts. Atmospheric moisture can quench reagents and inhibit catalysis.[10]

  • Catalysts: The activity of transition metal catalysts can be compromised by impurities. If you suspect catalyst deactivation, consider using a fresh batch or purifying the existing one.

Q4: My purification by column chromatography is proving difficult. Any tips for indole derivatives?

A4: The purification of indole derivatives can sometimes be challenging due to their polarity and potential for streaking on silica gel.

  • TLC Analysis: Before running a column, carefully optimize the solvent system using TLC to achieve good separation between your product and impurities.[20]

  • Deactivating Silica Gel: For sensitive indoles, you can pre-treat the silica gel with a small amount of a basic modifier like triethylamine (typically 1% in the eluent) to prevent decomposition on the column.[20]

  • Alternative Stationary Phases: If separation on silica is poor, consider using alumina (basic or neutral) or reverse-phase (C18) silica gel.[20]

References

Technical Support Center: Analytical Techniques for Monitoring 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring chemical reactions involving 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful monitoring of your chemical transformations.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Accurate monitoring of its reactions is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This guide will walk you through the most common analytical techniques, offering practical solutions to challenges you may encounter.

Choosing the Right Analytical Technique

The selection of an appropriate analytical technique is paramount for successful reaction monitoring. The choice depends on several factors including the nature of the reactants and products, the reaction kinetics, and the available instrumentation.

G start Start: Need to Monitor Reaction qual_quant Qualitative or Quantitative Analysis? start->qual_quant qual Qualitative (Fast Check) qual_quant->qual Qualitative quant Quantitative (Precise Measurement) qual_quant->quant Quantitative tlc Thin-Layer Chromatography (TLC) qual->tlc hplc High-Performance Liquid Chromatography (HPLC) quant->hplc nmr Nuclear Magnetic Resonance (NMR) quant->nmr ms Mass Spectrometry (MS) quant->ms ir In-situ IR (FTIR/Raman) quant->ir

Caption: Decision tree for selecting an analytical technique.

Section 1: Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for monitoring the progress of organic reactions.[1][2][3] It allows for the qualitative assessment of the consumption of starting materials and the formation of products.[1][2]

Frequently Asked Questions (FAQs) for TLC

Q1: How do I select an appropriate solvent system (mobile phase) for my TLC analysis?

A1: The goal is to find a solvent system that provides good separation between your starting material, product, and any significant byproducts, ideally with Rf values between 0.2 and 0.8.[4] A common starting point for indole derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1][5] You can systematically vary the ratio of these solvents to optimize the separation.

Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking can be caused by several factors:

  • Overloading the sample: Applying too much sample to the plate can lead to streaking.[4][6][7] Try diluting your sample before spotting it.[4][7]

  • Highly polar compounds: Some compounds interact strongly with the silica gel, causing them to streak. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your mobile phase can sometimes resolve this.

  • Sample insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

  • High boiling point solvents: Reaction solvents like DMF or DMSO can cause smearing.[8] After spotting, placing the TLC plate under high vacuum for a few minutes before developing can help.[8]

Q3: My reactant and product have very similar Rf values. How can I improve the separation?

A3:

  • Optimize the solvent system: Try different solvent systems with varying polarities.[8] Sometimes, using a three-component solvent system can provide better resolution.

  • Use a co-spot: A co-spot, where you spot your starting material and reaction mixture in the same lane, can help you distinguish between two closely running spots.[9] If the reaction is complete, the co-spot will look like a single spot.[8]

  • Consider 2D TLC: Running the plate in one direction, then rotating it 90 degrees and running it in a different solvent system can help separate co-eluting compounds.[8]

Troubleshooting Guide for TLC
Problem Possible Cause(s) Solution(s)
Spots are not moving from the baseline. The mobile phase is not polar enough.Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., ethyl acetate).
All spots run to the top of the plate. The mobile phase is too polar.Decrease the polarity of the mobile phase by adding more of the non-polar solvent (e.g., hexanes).
Uneven solvent front. The TLC plate is touching the side of the developing chamber or the chamber is not saturated with solvent vapor.Ensure the plate is centered in the chamber and not touching the sides. Place a piece of filter paper in the chamber to aid solvent vapor saturation.[6]
No spots are visible. The sample concentration is too low, or the compound does not visualize under UV light.Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[6] Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) to visualize the spots.[10]

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful quantitative technique for monitoring reactions, providing detailed information about the concentration of reactants, products, and byproducts over time.[11][12] For indole alkaloids, reversed-phase HPLC with UV detection is a common and effective method.[13]

Frequently Asked Questions (FAQs) for HPLC

Q1: What is a good starting point for developing an HPLC method for my reaction?

A1: A good starting point for reversed-phase HPLC analysis of indole derivatives is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape.[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate compounds with a wide range of polarities.[13]

Q2: I'm seeing peak tailing for my indole-3-carbaldehyde. What can I do to improve the peak shape?

A2: Peak tailing in reversed-phase HPLC can be caused by interactions between basic analytes and residual acidic silanol groups on the silica-based column packing.

  • Lower the pH of the mobile phase: Adding a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can protonate the silanol groups, reducing these unwanted interactions.

  • Use a base-deactivated column: Many modern HPLC columns are specifically designed to minimize silanol interactions.

  • Reduce sample overload: Injecting too much sample can lead to peak tailing.[15] Try injecting a smaller volume or a more dilute sample.

Q3: My retention times are drifting. What are the likely causes?

A3: Retention time drift can be caused by several factors:

  • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed.[15] Inaccurate solvent proportioning by the HPLC pump can also be a cause.

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature, as retention times can shift by 1-2% for every 1°C change.[16]

  • Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

  • Changes in system backpressure: An increase in backpressure can indicate a column clog, which can affect retention times.[16]

Troubleshooting Guide for HPLC
Problem Possible Cause(s) Solution(s)
High backpressure. Clogged column frit or tubing, sample precipitation on the column.Back-flush the column.[17] Filter all samples and mobile phases before use. Use a guard column to protect the analytical column.[16]
Split peaks. Partially clogged column inlet, void in the column packing, or co-elution of two compounds.[15]Replace the column frit or the column itself. Adjust the mobile phase composition or gradient to improve separation.
Baseline noise or drift. Air bubbles in the system, contaminated mobile phase, or a failing detector lamp.Degas the mobile phase thoroughly.[15] Use high-purity solvents.[15] Check the detector lamp's intensity and replace if necessary.
Ghost peaks. Carryover from a previous injection or impurities in the mobile phase.Implement a robust needle wash protocol. Use fresh, high-purity mobile phase solvents.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis.[18] Quantitative NMR (qNMR) can be used to determine reaction conversion and yield without the need for a calibration curve, by comparing the integral of a product peak to that of an internal standard of known concentration.[19][20][21][22]

Frequently Asked Questions (FAQs) for NMR

Q1: How can I use NMR to monitor my reaction in real-time?

A1: Real-time reaction monitoring can be achieved using an NMR spectrometer equipped with a flow cell.[18] A stream of the reaction mixture is continuously pumped from the reactor to the NMR magnet, allowing for the acquisition of spectra at regular intervals.[18][23] This provides detailed kinetic data. Benchtop NMR spectrometers are also increasingly being used for online reaction monitoring directly in the fume hood.[24]

Q2: What are the key considerations for accurate quantitative NMR (qNMR) measurements?

A2: For accurate qNMR, several factors are crucial:

  • Choice of internal standard: The internal standard should be stable, not react with any components in the mixture, and have at least one peak that is well-resolved from all other signals.[25]

  • Complete relaxation of nuclei: A sufficiently long relaxation delay (D1) must be used to ensure that all nuclei have fully relaxed between scans. A common rule of thumb is to use a D1 of at least 5 times the longest T1 of the nuclei of interest.

  • Good signal-to-noise ratio: A high signal-to-noise ratio is necessary for accurate integration.[22] This can be achieved by increasing the number of scans.

  • Proper phasing and baseline correction: The spectrum must be correctly phased and have a flat baseline for accurate integration.[25]

Q3: I see signal overlap in my 1H NMR spectrum. How can I still get quantitative information?

A3:

  • Use 13C NMR: While less sensitive, 13C NMR spectra often have better signal dispersion, which can resolve overlapping peaks.

  • Use 2D NMR: Techniques like HSQC or HMBC can help to resolve overlapping signals and confirm assignments.

  • Choose non-overlapping peaks: Even if some signals overlap, there may be other well-resolved peaks for your starting material and product that can be used for quantification.

Troubleshooting Guide for NMR
Problem Possible Cause(s) Solution(s)
Broad or distorted peaks. Poor shimming, sample inhomogeneity, or the presence of paramagnetic impurities.Re-shim the spectrometer. Ensure the sample is fully dissolved and free of solid particles. Filter the sample if necessary.
Inaccurate integration. Incorrect phasing or baseline correction, insufficient relaxation delay (D1), or low signal-to-noise.Carefully phase and baseline correct the spectrum. Increase the relaxation delay and the number of scans.
Extra peaks in the spectrum. Impurities in the NMR solvent, contamination of the NMR tube, or side products from the reaction.Run a spectrum of the pure solvent to identify solvent peaks. Use clean NMR tubes. Analyze the extra peaks to identify potential side products.

Section 4: In-situ Spectroscopic Techniques

In-situ techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy allow for real-time monitoring of reactions without the need for sampling.[26][27][28][29] These methods provide valuable information about the disappearance of reactant functional groups and the appearance of product functional groups.[30]

Frequently Asked Questions (FAQs) for In-situ Spectroscopy

Q1: When should I consider using in-situ ATR-FTIR for reaction monitoring?

A1: ATR-FTIR is particularly useful for monitoring reactions in solution where there are clear changes in the infrared spectrum as the reaction progresses.[26][30] For the reactions of this compound, you could monitor the disappearance of the aldehyde C=O stretch and the appearance of new functional groups in the product. It is a powerful tool for understanding reaction kinetics and identifying transient intermediates.[30]

Q2: What are the main advantages of in-situ Raman spectroscopy over FTIR?

A2: Raman spectroscopy can be advantageous for several reasons:

  • Aqueous solutions: Water is a weak Raman scatterer, making it an excellent solvent for Raman analysis, whereas it strongly absorbs in the mid-infrared region, often complicating FTIR measurements.

  • Heterogeneous reactions: Raman is a scattering technique and can provide information about both dissolved and solid components in a reaction mixture, making it ideal for monitoring heterogeneous reactions.[30]

  • Non-polar functional groups: Raman is particularly sensitive to non-polar functional groups that are weak absorbers in the infrared.

Troubleshooting Guide for In-situ Spectroscopy

Problem Possible Cause(s) Solution(s)
Poor signal-to-noise ratio. Insufficient contact between the probe and the reaction mixture, or low concentration of the species of interest.Ensure the probe is fully immersed in the reaction mixture. Increase the number of scans or use a longer acquisition time.
Baseline drift. Changes in temperature or refractive index of the reaction mixture.Use a background spectrum collected under similar conditions. Apply appropriate baseline correction algorithms.
Spectral interference from the solvent. The solvent has strong absorption bands that overlap with the analyte signals.Choose a solvent with a wider spectral window in the region of interest. Use spectral subtraction to remove the solvent contribution.

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References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methylated vs. Non-Methylated Indole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery and chemical biology, indole aldehydes stand out as a class of molecules with profound and diverse biological activities. As metabolites of tryptophan, they are endogenous signaling molecules, particularly known for their role as ligands for the Aryl Hydrocarbon Receptor (AhR). Their therapeutic potential is vast, spanning from anti-inflammatory and antioxidant to anticancer applications. A critical aspect of harnessing this potential lies in understanding how subtle structural modifications, such as methylation, can dramatically alter their biological properties. This guide provides an in-depth, objective comparison of methylated versus non-methylated indole aldehydes, supported by experimental data and detailed protocols, to empower researchers in their quest for novel therapeutics.

The Rationale for Methylation: A Gateway to Enhanced Druggability

The decision to methylate a lead compound is a common strategy in medicinal chemistry, often aimed at improving its pharmacokinetic and pharmacodynamic profile. In the context of indole aldehydes, methylation can influence several key parameters:

  • Metabolic Stability: The indole nucleus is susceptible to metabolism by cytochrome P450 enzymes. Methylation, particularly at the nitrogen (N1 position), can block this metabolic "soft spot," potentially increasing the compound's half-life in vivo.

  • Cell Permeability: The addition of a methyl group can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to passively diffuse across cell membranes. This is a critical factor for oral bioavailability and reaching intracellular targets.

  • Receptor Binding and Activity: Methylation can alter the electronic and steric properties of the indole aldehyde, leading to changes in its binding affinity and functional activity at its target receptors. This can result in increased potency, altered efficacy (e.g., switching from an agonist to an antagonist), or improved selectivity.

This guide will delve into these aspects, providing a comparative analysis based on available scientific evidence.

Comparative Analysis of Biological Activities

Aryl Hydrocarbon Receptor (AhR) Modulation: A Tale of Agonists and Antagonists

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, cellular proliferation, and xenobiotic metabolism.[1][2][3][4] Indole aldehydes are well-established modulators of AhR activity. A systematic study of 22 methylated and methoxylated indoles revealed that the position of the methyl group is a critical determinant of their functional activity at the human AhR.[2][3]

The data clearly indicates that methylation is not a simple "on/off" switch for AhR activity but rather a nuanced modulator. While methylation at the 4- and 6-positions of the indole ring enhances agonist activity, methylation at the 3-position can induce antagonist properties.[2][3] This highlights the importance of carefully considering the position of methylation when designing indole-based AhR modulators.

Table 1: Comparative AhR Activity of Methylated Indoles

CompoundActivityEC50/IC50 (µM)Relative Efficacy (Emax vs. TCDD)
4-Me-indoleAgonist25134%
6-Me-indoleAgonist3591%
3-Me-indoleAntagonist19-
2,3-diMe-indoleAntagonist11-

Data sourced from[2][3]

Cell Permeability: The Impact of N-Methylation

It is therefore highly probable that N-methylation of indole aldehydes, such as the conversion of indole-3-aldehyde to N-methyl-indole-3-aldehyde, would lead to a similar enhancement in cell permeability. This hypothesis, however, warrants direct experimental validation using the PAMPA assay.

Metabolic Stability: The Protective Effect of Methylation

A major hurdle in the development of indole-based therapeutics is their often rapid metabolism in the liver. The in vitro metabolic stability assay, using liver microsomes, is a standard method to assess a compound's susceptibility to metabolism.[7][8][9][10] While a direct comparison of a methylated and non-methylated indole aldehyde pair is not available, the principle of enhanced metabolic stability through methylation is well-established. For instance, a study on benzoyl indoles demonstrated that structural modifications can lead to improved metabolic stability compared to the potent but metabolically labile AhR modulator, Ko143.[11]

The rationale behind this is that the indole nitrogen and certain positions on the indole ring are susceptible to oxidation by cytochrome P450 enzymes. N-methylation effectively "caps" the indole nitrogen, preventing N-oxidation and N-dealkylation. Similarly, methylation at other positions can sterically hinder enzymatic attack. This leads to a longer metabolic half-life and improved bioavailability.

Cytotoxicity: A Double-Edged Sword

The cytotoxic potential of indole aldehydes is a critical consideration, particularly for cancer therapeutic applications. Several studies have evaluated the cytotoxicity of indole-3-aldehyde and its derivatives against various cancer cell lines.[12][13][14][15][16]

Table 2: Cytotoxicity of Indole-3-Aldehyde and its Derivatives

CompoundCell LineIC50 (µM)
Indole-3-acetaldehydeHCT116 (Colon Cancer)~25-50
Indole-3-carboxaldehyde Derivative A1IEC-6 (Intestinal Epithelial Cells)416.7
Indole-3-carboxaldehyde Derivative A3IEC-6 (Intestinal Epithelial Cells)869.2
Indole-3-carboxaldehyde Derivative A8 (1-Methyl-indole-3-carboxaldehyde)IEC-6 (Intestinal Epithelial Cells)649.9

Data sourced from[12][13]

The available data suggests that indole aldehydes exhibit a range of cytotoxic activities, which can be influenced by both the specific derivative and the cell line being tested. Interestingly, in the study by Shang et al., the N-methylated derivative (A8) showed a slightly lower IC50 (indicating higher cytotoxicity) than the non-methylated parent compound (A3) in IEC-6 cells.[13] This underscores the need for empirical testing to determine the cytotoxic profile of each specific methylated analog.

Modulation of the Nrf2 Pathway: An Indirect but Plausible Mechanism

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[17][18] Activation of the Nrf2 pathway is a key mechanism for cellular defense against oxidative stress and inflammation. While direct comparative studies on Nrf2 activation by methylated versus non-methylated indole aldehydes are lacking, the known anti-inflammatory and antioxidant properties of indole aldehydes suggest a potential role in modulating this pathway.[19][20] It is plausible that the enhanced cell permeability and metabolic stability of methylated indole aldehydes could lead to more sustained intracellular concentrations, resulting in more robust and prolonged activation of the Nrf2 pathway. This is an exciting area for future investigation.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for the key experiments discussed in this guide.

Metabolic Stability Assay Using Liver Microsomes

This protocol is adapted from established methods and is designed to assess the in vitro metabolic stability of a test compound.[7][8][9][10]

Materials:

  • Pooled human liver microsomes (commercially available)

  • Test compound and positive control (e.g., a rapidly metabolized drug)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer. Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add the microsomal solution, NADPH regenerating system, and the test compound. Initiate the reaction by incubating at 37°C with shaking.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The half-life (t1/2) can be calculated as 0.693/k.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a framework for assessing the passive permeability of a compound.[5][6][21][22]

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and controls (high and low permeability)

  • LC-MS/MS or UV-Vis spectrophotometer for analysis

Procedure:

  • Membrane Coating: Coat the membrane of the donor plate with the lipid solution.

  • Compound Preparation: Prepare a solution of the test compound in PBS in the donor plate.

  • Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using an appropriate analytical method.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.

AhR Activation Assay (Luciferase Reporter)

This assay measures the ability of a compound to activate the AhR signaling pathway.[1][2][3][4]

Materials:

  • Hepatoma cell line (e.g., HepG2) stably transfected with a luciferase reporter construct containing a dioxin response element (DRE).

  • Cell culture medium and supplements

  • Test compound and a known AhR agonist (e.g., TCDD)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound, a positive control (TCDD), and a vehicle control. Incubate for 24 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration or a co-transfected control reporter. Plot the fold induction of luciferase activity against the compound concentration to determine the EC50 value.

Signaling Pathway and Workflow Diagrams

To visually represent the concepts discussed in this guide, the following diagrams have been created using Graphviz (DOT language).

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR AhR_complex AhR Complex AhR->AhR_complex Hsp90 Hsp90 Hsp90->AhR_complex AIP AIP AIP->AhR_complex ARNT ARNT Activated_Complex Activated AhR/ARNT Complex ARNT->Activated_Complex Ligand Indole Aldehyde (Ligand) Ligand->AhR_complex Binds AhR_complex->Activated_Complex Translocation DRE DRE (DNA) Gene_Transcription Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Initiates Activated_Complex->DRE Binds

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Indole_Aldehyde Indole Aldehyde (Methylated/Non-methylated) Keap1 Keap1 Indole_Aldehyde->Keap1 Inhibits Interaction ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation (Basal State) Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation (Stress/Activation) Ub->Nrf2 Ubiquitination sMAF sMAF Nrf2_n->sMAF Heterodimerizes ARE ARE (DNA) sMAF->ARE Binds Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Induces

Caption: Nrf2 Signaling Pathway.

Conclusion

The strategic methylation of indole aldehydes presents a compelling avenue for the development of novel therapeutics with enhanced druglike properties. The available evidence strongly suggests that methylation can significantly impact receptor binding affinity and functional activity, cell permeability, and metabolic stability. However, the precise effects of methylation are highly dependent on its position on the indole scaffold, necessitating a careful and empirical approach to structure-activity relationship studies.

This guide has provided a comprehensive overview of the key biological activities to consider when comparing methylated and non-methylated indole aldehydes, along with detailed protocols to facilitate further research. By leveraging this information, researchers can make more informed decisions in the design and optimization of indole-based drug candidates, ultimately accelerating the translation of these promising molecules from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug design.[1][2] Among the vast family of indole derivatives, 6-methoxy-1-methyl-1H-indole-3-carbaldehyde and its analogues serve as critical intermediates in the synthesis of compounds targeting a wide array of diseases, including cancer, viral infections, and inflammatory conditions.[2][3][4]

The precise characterization of these molecules is paramount to ensuring the purity, efficacy, and safety of the final active pharmaceutical ingredients (APIs). A multi-faceted spectroscopic approach is not merely a quality control step but an integral part of the discovery process, providing deep insights into molecular structure, purity, and electronic properties. This guide offers a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound derivatives. We will delve into the causality behind experimental choices and present the data in a manner that is both accessible and scientifically rigorous.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For indole derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Decoding the Spectra
  • ¹H NMR Spectroscopy: This technique maps the hydrogen atoms in the molecule. For a compound like this compound, we expect distinct, well-resolved signals. The aldehyde proton (-CHO) is highly deshielded by the electronegative oxygen and the aromatic ring current, causing it to appear far downfield (typically δ 9.5-10.5 ppm) as a sharp singlet.[5] The protons on the aromatic ring will appear in the δ 7.0-8.5 ppm region, with their splitting patterns (doublets, singlets) providing crucial information about their relative positions. The N-methyl (N-CH₃) and methoxy (O-CH₃) groups are shielded and appear as sharp singlets in the upfield region (δ 3.5-4.0 ppm).[5] The integration of these signals confirms the number of protons in each environment.

  • ¹³C NMR Spectroscopy: This provides a map of the carbon skeleton. The most downfield signal will be the carbonyl carbon of the aldehyde group (δ 180-190 ppm).[5] The aromatic carbons appear in the δ 100-140 ppm range, while the N-methyl and methoxy carbons are found further upfield (δ 30-60 ppm).[5]

Experimental Protocol: ¹H & ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the indole derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.[5][6] The choice of solvent is critical; CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for less soluble samples.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 or 600 MHz).[5][6]

  • Data Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.

    • Acquire a ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and calibrate it using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve Sample (5-10mg) in Deuterated Solvent (0.6mL) b Transfer to NMR Tube a->b c Insert Sample into Spectrometer (400 MHz) b->c d Tune & Shim Probe c->d e Acquire ¹H Spectrum (16 Scans) d->e f Acquire ¹³C Spectrum (1024 Scans) e->f g Fourier Transform (FID -> Spectrum) f->g h Phase Correction & Baseline g->h i Calibrate Spectrum (TMS/Solvent) h->i j Integration & Peak Picking i->j k Structural Elucidation j->k

Caption: Workflow for NMR Spectroscopic Analysis.

Data Summary: NMR of Indole Derivatives
CompoundProton (¹H) Chemical Shifts (δ, ppm) in CDCl₃Carbon (¹³C) Chemical Shifts (δ, ppm) in CDCl₃
1-methyl-1H-indole-3-carbaldehyde [5]10.01 (s, 1H, -CHO), 8.35 (d, 1H, Ar-H), 7.69 (s, 1H, Ar-H), 7.50-7.33 (m, 3H, Ar-H), 3.90 (s, 3H, N-CH₃)184.4 (C=O), 137.9, 125.3, 124.0, 122.9, 122.0, 118.1 (Ar-C), 109.9 (Ar-C), 33.7 (N-CH₃)
6-chloro-1-methyl-1H-indole-3-carbaldehyde [6]Similar pattern, with shifts influenced by the chloro substituent.Similar pattern, with shifts influenced by the chloro substituent.
5-methoxy-1-methyl-1H-indole-3-carbaldehyde [6]Similar pattern, with an additional singlet for the O-CH₃ group and shifts influenced by its electron-donating nature.Similar pattern, with an additional signal for the O-CH₃ carbon and shifts influenced by its electron-donating nature.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Expertise & Experience: Interpreting Vibrational Signatures

For this compound, the IR spectrum provides a clear "fingerprint." The most prominent and diagnostically useful peak is the strong absorption from the aldehyde carbonyl (C=O) stretch, typically found between 1670-1700 cm⁻¹. The aromatic C=C ring stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-O stretch of the methoxy group will produce a strong signal around 1020-1250 cm⁻¹. Finally, C-H stretching vibrations from the aromatic ring and methyl groups are observed just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) or N-H stretch (around 3300-3500 cm⁻¹) confirms the N-methylation of the indole ring.[6][7]

Experimental Protocol: Fourier-Transform IR (FTIR) Analysis
  • Sample Preparation (ATR): The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity. Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: Ensure the crystal is clean. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. The instrument scans the sample with IR radiation, typically over a range of 4000 to 400 cm⁻¹.[6]

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing a Place Small Amount of Sample on ATR Crystal b Apply Pressure with Anvil a->b c Collect Background Spectrum (Empty Crystal) b->c d Collect Sample Spectrum (4000-400 cm⁻¹) c->d g Ratio Sample vs. Background d->g h Generate Transmittance/ Absorbance Spectrum g->h k Identify Functional Groups h->k

Caption: Workflow for FTIR Spectroscopic Analysis.

Data Summary: Characteristic IR Absorptions
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aldehyde (C=O)Stretch1670 - 1700Strong
Aromatic (C=C)Stretch1450 - 1600Medium
Ether (Ar-O-CH₃)Stretch1020 - 1250Strong
Aromatic (C-H)Stretch3000 - 3100Medium
Aliphatic (N-CH₃, O-CH₃)Stretch2850 - 2960Medium

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for highly conjugated systems like indoles, as it provides information about their electronic transitions.[2][8]

Expertise & Experience: Understanding Electronic Transitions

The indole ring system is an excellent chromophore. The UV-Vis spectrum of an indole derivative typically shows two or three distinct absorption bands corresponding to π → π* electronic transitions.[9] Substituents on the indole ring can cause a shift in the absorption maximum (λ_max) to longer wavelengths (a bathochromic or "red" shift) or shorter wavelengths (a hypsochromic or "blue" shift). The methoxy and aldehyde groups on the this compound scaffold extend the conjugation, which typically results in a bathochromic shift compared to the parent indole. This technique is highly sensitive and can be used for quantitative analysis (e.g., determining concentration via the Beer-Lambert Law) and for monitoring reaction progress.

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for accuracy.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.

  • Data Acquisition: Place the blank and sample cuvettes in the spectrophotometer. The instrument scans a range of wavelengths (typically 200-800 nm), measuring the absorbance at each point.[6]

  • Data Processing: The instrument's software plots absorbance versus wavelength, and the λ_max values are identified from the resulting spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Dilute Solution in UV-Transparent Solvent b Fill Quartz Cuvettes (Sample & Blank) a->b c Place Cuvettes in Spectrophotometer b->c d Scan Wavelengths (200-800 nm) c->d g Plot Absorbance vs. Wavelength d->g h Identify λ_max Values g->h k Analyze Electronic Transitions h->k

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Data Summary: UV-Vis Absorption
Compound ClassTypical λ_max (nm) RangeElectronic Transition
Indole Derivatives220-240, 270-290, 300-350π → π*

Note: Specific λ_max values are highly dependent on substitution and solvent.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound and can provide its elemental composition with high accuracy.

Expertise & Experience: Confirming Identity

For this compound (C₁₁H₁₁NO₂), the calculated monoisotopic mass is 189.0790 Da.[10] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a prominent peak corresponding to the protonated molecule, [M+H]⁺, at an m/z of 190.0863.[10] High-resolution mass spectrometry (HRMS) can measure this mass with enough accuracy (typically to four decimal places) to confirm the elemental formula, distinguishing it from other molecules with the same nominal mass. Other adducts, such as the sodium adduct [M+Na]⁺ (m/z 212.0682), may also be observed.[10]

Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a very dilute solution (µg/mL or ng/mL range) of the sample in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., formic acid) to promote protonation.

  • Sample Introduction: The solution is infused directly into the ESI source or injected via a liquid chromatography (LC) system.

  • Ionization: In the ESI source, a high voltage is applied to the liquid, creating a fine spray of charged droplets. The solvent evaporates, leaving gas-phase molecular ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to their abundance. The output is a mass spectrum plotting ion intensity versus m/z.

G cluster_prep Sample Preparation cluster_acq Analysis cluster_proc Data Output a Prepare Dilute Solution (e.g., in Methanol) b Infuse into ESI Source a->b c Ionization (Generate [M+H]⁺) b->c d Mass Separation (by m/z ratio) c->d e Detection d->e g Generate Mass Spectrum (Intensity vs. m/z) e->g k Confirm Molecular Weight & Formula (HRMS) g->k

Caption: Workflow for Mass Spectrometry Analysis.

Data Summary: Expected Mass Peaks
CompoundFormulaMonoisotopic Mass (Da)Expected Ion Peaks (m/z)
This compound C₁₁H₁₁NO₂189.0790[10][M+H]⁺: 190.0863, [M+Na]⁺: 212.0682[10]

Comparative Guide: Choosing the Right Tool

No single technique tells the whole story. The true power of spectroscopic analysis lies in the synergistic use of these methods.

TechniquePrimary Information ProvidedKey Advantage for Indole AnalysisLimitations
NMR Spectroscopy Complete molecular structure, atom connectivity, stereochemistryUnambiguously determines the precise substitution pattern on the indole ring.Relatively low sensitivity, requires larger sample amounts.
IR Spectroscopy Presence/absence of key functional groups (C=O, C-O, etc.)Rapid confirmation of aldehyde and methoxy groups and successful N-methylation.Provides limited information on the overall molecular skeleton.
UV-Vis Spectroscopy Electronic transitions, extent of conjugationSensitive probe for the aromatic system; useful for quantitative analysis.Non-specific; many different structures can have similar spectra.
Mass Spectrometry Molecular weight and elemental formula (with HRMS)Definitive confirmation of the molecular formula, providing the highest level of confidence in identity.Provides little information on atom connectivity (isomerism).

Conclusion

The spectroscopic characterization of this compound and its derivatives is a foundational activity in synthetic and medicinal chemistry. A logical, multi-technique workflow is essential for self-validating results. The process begins with Mass Spectrometry to confirm the molecular weight and formula. IR spectroscopy then provides rapid verification of the key functional groups. Finally, detailed ¹H and ¹³C NMR analyses deliver the conclusive, high-resolution structural proof. UV-Vis spectroscopy complements this by offering insight into the electronic properties of the conjugated system. By judiciously applying these techniques in concert, researchers can ensure the structural integrity of their molecules, paving the way for successful drug development outcomes.

References

A Researcher's Guide to In Vitro Efficacy Testing of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the development of novel therapeutic agents.[1][2] Derivatives of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde represent a promising class of compounds with the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5] This guide provides a comprehensive framework for the in vitro evaluation of these derivatives, presenting a suite of robust assays to elucidate their efficacy and mechanism of action. The protocols detailed herein are designed to generate reproducible and comparative data, essential for advancing lead candidates through the drug development pipeline.

Section 1: Foundational Cytotoxicity Assessment

Prior to investigating specific therapeutic effects, it is crucial to establish the cytotoxic profile of the indole derivatives. This foundational data informs the therapeutic window and appropriate concentration ranges for subsequent, more targeted assays.

The MTT Assay: A Measure of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method to assess cell viability.[6][7] It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow MTT substrate into a purple formazan product.[7][8] The intensity of the resulting color is directly proportional to the number of metabolically active, and therefore viable, cells.[9]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.[7][8][12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to reduce background noise.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) for each derivative.

Data Presentation: Comparative Cytotoxicity of Indole Derivatives

DerivativeIC₅₀ on MCF-7 (µM)IC₅₀ on A549 (µM)
Derivative A15.222.5
Derivative B5.89.1
Derivative C35.748.2
Doxorubicin0.91.2

Section 2: Probing Anticancer Mechanisms

For derivatives exhibiting significant cytotoxicity against cancer cell lines, further investigation into their specific anticancer mechanism is warranted. The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy, and many indole-containing compounds have been shown to target tubulin.[2][13]

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[13] The polymerization process can be monitored in real-time by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[13][14]

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer on ice.[13][15]

  • Compound and Control Preparation: Prepare 10x stocks of the indole derivatives, a known polymerization inhibitor (e.g., Nocodazole), and a polymerization enhancer (e.g., Paclitaxel).[13]

  • Assay Initiation: In a pre-warmed 96-well plate, add 5 µL of the 10x test compound or control. To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[13]

  • Fluorescence Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves.[13] Compare the curves of the derivative-treated samples to the controls to determine if the compounds inhibit or enhance tubulin polymerization.

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Tubulin Reaction Mix (on ice) D Add 45 µL of cold Tubulin Mix to initiate polymerization A->D B Prepare 10x Stocks of Indole Derivatives & Controls C Add 5 µL of 10x Compound/ Control to pre-warmed plate B->C C->D E Incubate at 37°C in plate reader D->E F Measure Fluorescence Intensity over time E->F G Plot Polymerization Curves F->G H Compare to Controls G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

Section 3: Evaluating Anti-Inflammatory Potential

Chronic inflammation is implicated in a multitude of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, making it an attractive target for novel anti-inflammatory drugs.[16][17]

NF-κB Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of NF-κB activation.[18][19] Cells are engineered to express a luciferase reporter gene under the control of NF-κB response elements.[20] Activation of the NF-κB pathway leads to the expression of luciferase, and the resulting luminescence can be easily measured.[16][21]

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection and Seeding: Transfect a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).[20] Seed the transfected cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the indole derivatives for 1-2 hours.

  • Inflammatory Stimulus: Induce NF-κB activation by treating the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).[17][18]

  • Cell Lysis and Luciferase Measurement: After a suitable incubation period (e.g., 6-8 hours), lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.[16] Calculate the percentage of inhibition of NF-κB activation for each derivative.

Visualization of the NF-κB Signaling Pathway

G cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to NF-κB_n NF-κB Gene Expression Inflammatory Gene Expression NF-κB_n->Gene Expression Indole Derivative Indole Derivative Indole Derivative->IKK Complex inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by indole derivatives.

Section 4: Assessing Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Indole derivatives have shown promise in this area.[3][22] A straightforward method to screen for antimicrobial activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][23]

Experimental Protocol: Broth Microdilution Assay

  • Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[23][24]

  • Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the indole derivatives in the broth.[3][23]

  • Inoculation: Add the bacterial inoculum to each well, resulting in a final volume of 200 µL per well.[25] Include a growth control (no compound) and a sterility control (no bacteria).[23]

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[23][24]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[23] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[23][24]

Data Presentation: Comparative Antimicrobial Activity of Indole Derivatives

DerivativeMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
Derivative D832
Derivative E16>64
Derivative F416
Ciprofloxacin0.50.015

Conclusion

The in vitro assays outlined in this guide provide a robust and systematic approach to characterizing the efficacy of this compound derivatives. By employing these well-established methodologies, researchers can generate the high-quality, comparative data necessary to identify promising lead compounds for further preclinical and clinical development. The integration of cytotoxicity, mechanistic, and antimicrobial assays allows for a comprehensive understanding of the therapeutic potential of this exciting class of molecules.

References

The 6-Methoxyindole Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of biologically active natural products and synthetic drugs.[1] The strategic placement of a methoxy group on this indole core can significantly influence the molecule's electronic properties, metabolic stability, and its binding affinity to various biological targets.[2] Among the various positional isomers, the 6-methoxyindole scaffold has emerged as a particularly fruitful starting point for the development of novel therapeutic agents targeting a range of physiological pathways. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-methoxyindole analogues, offering insights for researchers, scientists, and drug development professionals. We will explore the key structural modifications that govern the activity of these compounds as melatonin receptor agonists, serotonin receptor modulators, and anticancer agents, supported by experimental data and detailed protocols.

I. 6-Methoxyindole Analogues as Melatonin Receptor Ligands: Fine-Tuning Circadian Rhythms

Melatonin, an endogenous hormone primarily synthesized in the pineal gland, plays a crucial role in regulating circadian rhythms. Its effects are mediated through two high-affinity G-protein coupled receptors, MT1 and MT2.[3] The development of selective melatonin receptor agonists has been a key strategy for treating sleep disorders and depression. The 6-methoxyindole core has proven to be a valuable scaffold in the design of potent melatonergic ligands.

Structure-Activity Relationship (SAR) Insights

A seminal study in the field involved shifting the methoxy group and the ethylamido side chain of melatonin from the C-5 and C-3 positions to the C-6 and N-1 positions of the indole nucleus, respectively.[4][5] This modification led to the discovery of 1-(2-alkanamidoethyl)-6-methoxyindole derivatives with affinity and agonist activity comparable to melatonin itself.[6] Further optimization of the C-2 substituent resulted in a significant enhancement of affinity into the picomolar range.[6]

Key SAR observations for 6-methoxyindole-based melatonin analogues include:

  • Position of the Methoxy Group: While the 5-methoxy substitution is found in endogenous melatonin, shifting it to the 6-position is well-tolerated and can lead to potent ligands.[7] However, moving the methoxy group to the 4- or 7-positions generally results in a significant loss of affinity.[7]

  • N-1 Side Chain: An alkanamidoethyl side chain at the N-1 position is crucial for high-affinity binding and agonist activity. The length and nature of the acyl group can modulate potency.[4][5]

  • C-2 Substitution: Introduction of small, lipophilic groups such as bromo, phenyl, or methoxycarbonyl at the C-2 position can dramatically increase binding affinity and agonist potency.[6]

  • Role of the Indole NH: The indole NH is not considered essential for binding, as its replacement with other molecular frameworks can be tolerated without a significant loss of affinity.[4]

Comparative Analysis of Melatonin Receptor Affinity

The following table summarizes the binding affinities (Ki) of selected 6-methoxyindole analogues for melatonin receptors.

CompoundR1 (at C-2)R2 (at N-1)Ki (nM) for Quail Optic Tecta Melatonin ReceptorsReceptor ActivityReference
Melatonin--0.23Full Agonist[4][5]
2a H-CH2CH2NHCOCH30.28Full Agonist[4][5]
2b Br-CH2CH2NHCOCH30.04Full Agonist[4][5]
2c Phenyl-CH2CH2NHCOCH30.08Full Agonist[4][5]
2d COOCH3-CH2CH2NHCOCH30.07Full Agonist[4][5]
2h H-CH2CH2-c-Hexyl12.5Partial Agonist[4][5]
2j H-CH2CH2-c-Pentyl25.0Antagonist[4][5]

Data extracted from in vitro ligand-binding experiments using 2-[125I]iodomelatonin.[4][5]

Experimental Protocol: Melatonin Receptor Binding Assay

This protocol outlines a standard radioligand binding assay to determine the affinity of test compounds for melatonin receptors.[4][8][9]

  • Cell membranes expressing MT1 or MT2 receptors (e.g., from CHO cells)

  • 2-[125I]iodomelatonin (radioligand)

  • Test compounds (6-methoxyindole analogues)

  • Binding buffer (e.g., Tris-HCl with BSA)

  • Wash buffer

  • Glass fiber filters

  • Scintillation counter

  • Prepare serial dilutions of the test compounds.

  • In a microplate, add the cell membranes, 2-[125I]iodomelatonin, and either the test compound or vehicle.

  • Incubate the plate to allow for binding equilibrium to be reached (e.g., 60 minutes at 25°C).[9]

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled melatonin) from total binding.

  • Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

G cluster_sar SAR of 6-Methoxyindole Melatonin Agonists Scaffold 6-Methoxyindole N1_SideChain N-1 Alkanamidoethyl Side Chain (Essential for Agonism) Scaffold->N1_SideChain maintains core structure Activity High Affinity Melatonin Receptor Agonism N1_SideChain->Activity confers agonist activity C2_Substituent C-2 Substituent (Potency Modulation) C2_Substituent->Activity enhances potency

Caption: Key structural features of 6-methoxyindole analogues for melatonin receptor agonism.

II. 6-Methoxyindole Analogues as Serotonin Receptor Modulators: Probing the Serotonergic System

The serotonergic system, with its numerous receptor subtypes (5-HT1 to 5-HT7), is a critical regulator of a wide range of physiological and psychological processes.[10] Consequently, serotonin receptors are major targets for therapeutic intervention in psychiatric and neurological disorders.[11] 6-methoxyindole analogues have been investigated as ligands for various serotonin receptors, with their activity being highly dependent on the substitution pattern.

Structure-Activity Relationship (SAR) Insights

The positional isomer of the potent psychedelic 5-MeO-DMT, 6-methoxy-N,N-dimethyltryptamine (6-MeO-DMT), demonstrates how a simple shift of the methoxy group can dramatically alter the pharmacological profile.[12] While both are 5-HT2A receptor agonists, 6-MeO-DMT is non-hallucinogenic in animal models.[12]

Key SAR observations for 6-methoxyindole-based serotonin receptor ligands include:

  • Methoxy Group Position: The 6-methoxy substitution generally leads to a decrease in potency at 5-HT receptors compared to the 5-methoxy counterparts. For instance, 6-MeO-DMT has a significantly lower affinity for the 5-HT2A receptor than 5-MeO-DMT.[12]

  • Side Chain Modifications: Alterations to the ethylamine side chain, such as N,N-dimethylation, are common in tryptamine-based serotonin receptor ligands.

  • Substitutions on the Indole Ring: Additional substitutions on the indole ring can further modulate selectivity and potency across different 5-HT receptor subtypes.

Comparative Analysis of Serotonin Receptor Affinity

The following table provides a comparison of the receptor binding affinities of 6-MeO-DMT and its better-known isomer, 5-MeO-DMT.

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)Hallucinogenic ActivityReference
5-MeO-DMT~10~50Yes[12][13]
6-MeO-DMT>1000>300No (in animal models)[12]

Ki values are approximate and compiled from multiple sources for comparative purposes.

Experimental Protocol: Serotonin Receptor Functional Assay (Calcium Flux)

This protocol describes a common functional assay to measure the agonist activity of compounds at Gq-coupled serotonin receptors like 5-HT2A, which signal through the release of intracellular calcium.[12][14]

  • Cells stably expressing the target serotonin receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (6-methoxyindole analogues).

  • Reference agonist (e.g., serotonin).

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

  • Plate the cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and the reference agonist.

  • Use the FLIPR or microplate reader to measure the baseline fluorescence.

  • Add the test compounds or reference agonist to the wells and immediately begin measuring the fluorescence intensity over time.

  • The increase in fluorescence corresponds to an increase in intracellular calcium concentration, indicating receptor activation.

  • Calculate the EC50 values for the test compounds by plotting the dose-response curves.

G cluster_workflow Calcium Flux Assay Workflow Cell_Plating Plate 5-HT2A expressing cells Dye_Loading Load with Calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add 6-methoxyindole analogue Dye_Loading->Compound_Addition Fluorescence_Reading Measure Fluorescence (Ca2+ release) Compound_Addition->Fluorescence_Reading Data_Analysis Calculate EC50 Fluorescence_Reading->Data_Analysis

Caption: Workflow for a calcium flux functional assay for 5-HT2A receptor agonists.

III. 6-Methoxyindole Analogues as Anticancer Agents: Targeting Cell Proliferation

The indole scaffold is a prominent feature in a number of approved and investigational anticancer drugs.[1] The 6-methoxyindole moiety has been incorporated into various molecular frameworks to develop novel agents that inhibit cancer cell growth through different mechanisms, including tubulin polymerization inhibition and kinase inhibition.[15]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of 6-methoxyindole analogues is highly dependent on the overall molecular structure and the specific cancer cell line being targeted.

Key SAR observations for 6-methoxyindole-based anticancer agents include:

  • Substitution at C-3: The introduction of various heterocyclic moieties at the C-3 position of the 6-methoxyindole core has yielded potent anticancer compounds.

  • N-1 Substitution: The nature of the substituent at the N-1 position can significantly influence cytotoxicity. For example, a 3,4,5-trimethoxyphenyl group at N-1 has been shown to be favorable for tubulin polymerization inhibition.[13]

  • Overall Molecular Conformation: The spatial arrangement of the different substituents is critical for interaction with the biological target, be it the colchicine binding site on tubulin or the ATP binding pocket of a kinase.

Comparative Analysis of In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of representative 6-methoxyindole analogues against various human cancer cell lines.

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Indole-Thiazolidinone Hybrid Tubulin Polymerization InhibitorSK-MEL-28 (Melanoma)3.46[16]
1-(3,4,5-trimethoxyphenyl)-6-phenyl-1H-indole (3g) Tubulin Polymerization InhibitorA375 (Melanoma)0.57[13]
1-(3,4,5-trimethoxyphenyl)-6-phenyl-1H-indole (3g) Tubulin Polymerization InhibitorMCF-7 (Breast Cancer)2.94[13]
Indole-Pyrazoline Derivative (30a) Topoisomerase IIα InhibitorSMMC-7721 (Hepatocarcinoma)0.89[17]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[16]

  • Human cancer cell lines.

  • Cell culture medium and supplements.

  • Test compounds (6-methoxyindole analogues).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Microplate reader.

  • Seed the cancer cells in a 96-well plate and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the test compounds.

G cluster_pathway Anticancer Mechanism of a 6-Methoxyindole Analogue Compound 6-Methoxyindole Analogue Target e.g., Tubulin Compound->Target binds to Effect1 Inhibition of Microtubule Polymerization Target->Effect1 leads to Effect2 Cell Cycle Arrest (G2/M) Effect1->Effect2 causes Outcome Apoptosis & Cell Death Effect2->Outcome induces

Caption: A potential signaling pathway for a 6-methoxyindole-based anticancer agent.

IV. Conclusion

The 6-methoxyindole scaffold has demonstrated remarkable versatility in medicinal chemistry, serving as a foundation for the development of potent and selective ligands for a variety of biological targets. The structure-activity relationship studies highlighted in this guide underscore the importance of subtle structural modifications in fine-tuning the pharmacological profile of these analogues. For melatonin receptor agonists, the position of the methoxy group and the nature of the N-1 and C-2 substituents are critical determinants of affinity and efficacy. In the context of serotonin receptor modulation, the 6-methoxy substitution can dramatically alter the activity profile compared to its 5-methoxy isomer. As anticancer agents, 6-methoxyindoles, when appropriately functionalized, can exhibit potent cytotoxicity through mechanisms such as tubulin polymerization inhibition. The experimental protocols provided herein offer a framework for the reproducible evaluation of novel 6-methoxyindole derivatives. Continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of new and improved therapeutic agents for a range of human diseases.

V. References

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References

A Comparative Analysis of the Biological Activities of Indole-3-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Indole-3-Carboxaldehyde Scaffold

Indole, a privileged structural motif found in numerous natural and synthetic bioactive compounds, has long been a focal point in medicinal chemistry.[1] Among its myriad derivatives, indole-3-carboxaldehyde (I3A) stands out as a particularly valuable precursor for the development of novel therapeutic agents.[2][3] The reactivity of the aldehyde group at the C-3 position allows for a wide range of chemical modifications, leading to a diverse library of derivatives with a broad spectrum of biological activities.[1][4] These activities include promising anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[2][5]

This guide will delve into a comparative analysis of these biological activities, presenting key experimental findings in a structured format to aid researchers in understanding the structure-activity relationships that govern the efficacy of I3A derivatives. We will also provide detailed protocols for the fundamental assays used to evaluate these activities, empowering research teams to validate and expand upon these findings.

Anticancer Activity: Targeting Cellular Proliferation

Indole-3-carboxaldehyde derivatives have emerged as a promising class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against a variety of cancer cell lines.[5][6] A key mechanism of action for many of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[1]

Mechanism of Action: Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[7] Compounds that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them effective anticancer agents.[7] Several indole-3-carboxaldehyde derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1] This disruption of the cytoskeleton ultimately leads to cell cycle arrest in the G2/M phase and subsequent programmed cell death.

Signaling Pathway: Inhibition of Tubulin Polymerization

tubulin_inhibition cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression α-tubulin α-tubulin Microtubule Microtubule α-tubulin->Microtubule Polymerization β-tubulin β-tubulin β-tubulin->Microtubule Mitotic_Spindle Mitotic_Spindle Microtubule->Mitotic_Spindle Formation Cell_Division Cell_Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Arrest & Induction I3A_Derivative Indole-3-Carboxaldehyde Derivative I3A_Derivative->β-tubulin Binds to Colchicine Site nlrp3_inhibition Stimuli PAMPs/DAMPs TLR4 TLR4 Stimuli->TLR4 NF_kB NF-κB TLR4->NF_kB NLRP3_Gene NLRP3 Gene Transcription NF_kB->NLRP3_Gene Pro_IL1B Pro-IL-1β Transcription NF_kB->Pro_IL1B NLRP3 NLRP3 NLRP3_Gene->NLRP3 Translation ASC ASC NLRP3->ASC Assembly Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Activation IL1B IL-1β Casp1->IL1B Cleavage of Pro-IL-1β I3A Indole-3- carboxaldehyde I3A->NLRP3 Inhibits AhR AhR I3A->AhR Activates ROS ROS AhR->ROS Inhibits ROS->NLRP3 Activates mtt_workflow Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_1 Incubate for 24h Seed_Cells->Incubate_1 Add_Compound Add I3A derivatives at various concentrations Incubate_1->Add_Compound Incubate_2 Incubate for 24-72h Add_Compound->Incubate_2 Add_MTT Add MTT solution to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4h Add_MTT->Incubate_3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_3->Add_Solubilizer Measure_Absorbance Measure absorbance at ~570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Calculate % viability and IC50 values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Efficacy Blueprint: Unlocking the Therapeutic Potential of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, alkaloids, and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Within this vast family, compounds derived from 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde represent a promising, albeit underexplored, chemical space. The strategic placement of a methoxy group at the 6-position and a methyl group at the N1-position significantly modulates the indole's electron density and lipophilicity, offering a refined starting point for generating novel therapeutic agents.

This guide provides a comparative analysis of the potential efficacy of compounds derived from the this compound scaffold. While direct comparative studies on a series of compounds from this specific parent molecule are not extensively documented, we can extrapolate and compare the efficacy of structurally related analogs reported in the literature. We will delve into key therapeutic areas where indole derivatives have shown significant promise—namely anticancer and antimicrobial applications—and provide the experimental frameworks necessary to explore this chemical space.

The Strategic Advantage of the 6-Methoxy-1-methyl-indole Scaffold

The core molecule, this compound, is a readily available chemical intermediate.[2][3][4] Its true value lies in the reactivity of the aldehyde group at the 3-position, which serves as a versatile handle for synthetic elaboration. This position is electronically activated, facilitating a wide range of chemical transformations.

The substituents on the benzene ring and the indole nitrogen are not merely passive decorations.

  • 6-Methoxy Group : This electron-donating group increases the electron density of the indole ring system, which can enhance binding to biological targets and modulate the molecule's metabolic stability. Methoxy-activated indoles are prevalent in many biologically active natural products.[5]

  • N1-Methyl Group : The absence of a proton on the indole nitrogen prevents the formation of hydrogen bonds and removes a potential site for metabolism. This can lead to improved pharmacokinetic properties, such as increased cell permeability and oral bioavailability, compared to N-unsubstituted indoles.

These features make the scaffold an excellent starting point for generating libraries of diverse compounds with potentially enhanced therapeutic profiles.

Comparative Efficacy in Oncology

Indole derivatives are well-established as potent anticancer agents, often targeting microtubule dynamics.[6] While we lack data on derivatives from our specific core molecule, we can analyze the performance of closely related 6-substituted indole compounds to guide future discovery.

A notable study focused on a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as tubulin polymerization inhibitors.[6] Although the N1-substituent differs, the data provides a valuable benchmark for the potential of substitution at the 6-position.

Table 1: Comparative Antiproliferative Activity of 6-Substituted Indole Analogs
Compound IDR-Group at C6-PositionTarget Cell LineIC₅₀ (μM)Tubulin Binding (Kᴅ, μM)
3g 3-cyano-4-methylMCF-7 (Breast)2.9413
3g 3-cyano-4-methylMDA-MB-231 (Breast)1.61-
3g 3-cyano-4-methylA549 (Lung)6.30-
3g 3-cyano-4-methylHeLa (Cervical)6.10-
3g 3-cyano-4-methylA375 (Melanoma)0.57-
Other Analogs Various substituents(Multiple)>10 - >5020 - 50 or undetectable

Data synthesized from Reference[6].

Expert Analysis: The data clearly indicates that substitution at the C6-position is critical for potent antiproliferative activity. The compound 3g , with a 3-cyano-4-methyl group, demonstrated broad-spectrum activity in the low micromolar and even sub-micromolar range against melanoma cells.[6] Its efficacy is directly correlated with its strong binding affinity to tubulin, leading to G2/M cell-cycle arrest and apoptosis.[6] This suggests that synthesizing derivatives of this compound that incorporate complex, well-designed moieties at other positions could yield potent tubulin inhibitors. The aldehyde at C3 is a prime location for introducing diversity to probe the colchicine-binding site of tubulin.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for many anticancer indole compounds is the disruption of microtubule dynamics, which are crucial for cell division.

G cluster_0 Cancer Cell Indole Anticancer Indole (e.g., Compound 3g) Tubulin α/β-Tubulin Dimers Indole->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization Spindle Mitotic Spindle MT->Spindle Forms Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Triggers G cluster_0 Condensation Reactions Start this compound Reagent1 R-NH₂ (Aryl Amine) Glacial Acetic Acid Start:f0->Reagent1:head Reacts with Reagent2 H₂N-NH-C(=O)NH₂ (Semicarbazide) Acid Catalyst Start:f0->Reagent2:head Reacts with Product1 Schiff Base Derivative (Antimicrobial/Antifungal) Reagent1:head->Product1 Yields Product2 Semicarbazone Derivative (Antibacterial) Reagent2:head->Product2 Yields

References

Validating the Mechanism of Action for Novel Indole-Based Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Versatility of the Indole Scaffold in Drug Discovery

Indole and its derivatives represent a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered significant attention in medicinal chemistry.[1][2] This is due to their structural versatility and their ability to interact with a wide range of biological targets, making them promising candidates for drug development.[1][3] The indole nucleus is a key structural motif in many natural products and synthetic compounds with diverse and potent pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][4] Numerous FDA-approved drugs incorporate the indole scaffold, highlighting its therapeutic importance in treating a variety of diseases.[5][6]

The therapeutic potential of indole-based compounds stems from their capacity to modulate various physiological pathways by interacting with diverse molecular targets.[1] In oncology, for instance, indole derivatives have been shown to target key proteins involved in cancer cell proliferation and survival, such as tubulin, protein kinases, and histone deacetylases.[7][8] Their mechanisms of action often involve inducing cell cycle arrest, promoting apoptosis (programmed cell death), and inhibiting signaling pathways crucial for tumor growth, such as the PI3K/AKT/mTOR and MAPK pathways.[1][6][9]

Given the broad spectrum of biological activities, rigorously validating the precise mechanism of action (MoA) for any novel indole-based therapeutic agent is a critical step in the drug discovery and development process. A thorough understanding of the MoA is essential for predicting efficacy, identifying potential side effects, and developing rational combination therapies. This guide provides a comprehensive overview of modern experimental approaches to elucidate and validate the MoA of novel indole-based compounds, offering a comparative analysis of key techniques and the data they generate.

Pillar 1: Initial Target Identification and Engagement

The first step in validating the MoA is to identify the direct molecular target(s) of the novel indole compound. This involves a combination of computational and experimental approaches.

Computational Approaches: In Silico Target Prediction

Computational methods, such as molecular docking and pharmacophore modeling, can predict potential binding partners for a novel compound based on its chemical structure. These in silico studies can provide initial hypotheses about the drug's target and its binding mode. While these methods are valuable for initial screening, they must be followed by experimental validation.

Experimental Approaches for Target Engagement

Several experimental techniques can be employed to confirm direct binding of the indole compound to its predicted target.

  • Cellular Thermal Shift Assay (CETSA®): This powerful technique assesses target engagement in a cellular context. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation. By heating cell lysates or intact cells treated with the compound and then quantifying the amount of soluble protein at different temperatures, one can determine if the compound binds to and stabilizes the target protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the binding affinity and kinetics of a drug-target interaction. One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface. The change in the refractive index at the surface upon binding is measured, allowing for the determination of association and dissociation rate constants.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a drug binds to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

  • Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to a protein can protect it from proteolysis. Cell lysates are treated with the compound and then subjected to limited proteolysis. The protein bands are then analyzed by SDS-PAGE or mass spectrometry to identify proteins that are protected from degradation by the compound.[10]

Technique Principle Advantages Limitations
CETSA® Ligand-induced thermal stabilization of the target protein.In-cell and in-vivo compatible; label-free.Requires a specific antibody for the target protein; not suitable for all targets.
SPR Measures changes in refractive index upon binding.Real-time kinetics; label-free; high sensitivity.Requires immobilization of one binding partner, which may affect its conformation.
ITC Measures heat changes upon binding.Provides a complete thermodynamic profile; label-free; solution-based.Requires relatively large amounts of purified protein; lower throughput.
DARTS Ligand-induced protection from proteolysis.Does not require modification of the compound; can be used for target identification.May not be suitable for all protein-ligand interactions; can have false positives.[10]

Pillar 2: Elucidating the Cellular and Phenotypic Consequences

Once a direct target has been identified and validated, the next crucial step is to understand the downstream cellular and phenotypic effects of the compound's interaction with its target. This involves a battery of cell-based assays designed to probe various aspects of cellular function.

Workflow for Assessing Cellular Effects

G cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Functional Consequences Cell_Viability Cell Viability Assays (MTT, LDH) Apoptosis Apoptosis Assays (Annexin V, Caspase Activity) Cell_Viability->Apoptosis If cytotoxic Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle If cytostatic Signaling_Pathways Signaling Pathway Analysis (Western Blot, Reporter Assays) Apoptosis->Signaling_Pathways Cell_Cycle->Signaling_Pathways Gene_Expression Gene Expression Profiling (RNA-seq, qPCR) Signaling_Pathways->Gene_Expression

Caption: Experimental workflow for characterizing cellular effects.

Key In Vitro Assays for MoA Validation
  • Cell Viability and Cytotoxicity Assays: These are foundational assays to determine the effect of the indole compound on cell survival and proliferation. Common methods include the MTT assay, which measures metabolic activity, and the LDH release assay, which detects cell membrane damage.[11]

  • Apoptosis Assays: If a compound is found to be cytotoxic, it is important to determine if it induces apoptosis. This can be assessed by methods such as Annexin V/PI staining followed by flow cytometry, and caspase activity assays.[12]

  • Cell Cycle Analysis: To determine if a compound affects cell cycle progression, cells are treated with the compound, stained with a DNA-binding dye like propidium iodide, and analyzed by flow cytometry. This can reveal if the compound causes arrest at a specific phase of the cell cycle (e.g., G2/M phase).[12]

  • Signaling Pathway Analysis:

    • Western Blotting: This technique is used to detect and quantify specific proteins in a cell lysate. It is invaluable for assessing the phosphorylation status of key signaling proteins, which is often indicative of pathway activation or inhibition. For example, one could examine the phosphorylation of proteins in the MAPK or PI3K/Akt pathways.[13]

    • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a specific promoter or response element. This allows for the measurement of the transcriptional activity of a particular signaling pathway.

  • Gene Expression Profiling: Techniques like RNA sequencing (RNA-seq) or quantitative PCR (qPCR) can provide a global view of the changes in gene expression induced by the compound. This can help to identify downstream pathways and biological processes that are affected.[14]

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the novel indole compound at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-ERK or total ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imager.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Pillar 3: In Vivo Validation in Relevant Disease Models

While in vitro assays provide crucial mechanistic insights, it is essential to validate the MoA in a more physiologically relevant context.[15] In vivo studies using animal models are a critical step in the preclinical development of any new therapeutic agent.[16][17]

Commonly Used In Vivo Models
  • Xenograft Models: These models involve the implantation of human tumor cells into immunocompromised mice.[18] They are widely used in cancer research to evaluate the anti-tumor efficacy of novel compounds.

  • Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that have been genetically modified to mimic human diseases.[19] These models can provide a more accurate representation of the disease and are valuable for validating the MoA in a more complex biological system.

  • Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor tissue from a patient directly into an immunocompromised mouse.[18] These models are thought to better recapitulate the heterogeneity and biology of human tumors.

Key In Vivo Experiments for MoA Validation
  • Efficacy Studies: These studies are designed to assess the therapeutic effect of the compound in the chosen animal model. This typically involves measuring tumor growth inhibition or other relevant disease parameters.[20]

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: PK studies determine how the drug is absorbed, distributed, metabolized, and excreted (ADME).[20] PD studies measure the effect of the drug on the body and are used to establish a relationship between drug exposure and the biological response. This often involves collecting tissue samples at different time points after drug administration to measure target engagement and downstream pathway modulation.

  • Toxicity Studies: These studies are crucial for assessing the safety profile of the compound.[20] They involve administering the compound at different doses and monitoring the animals for any adverse effects.

G cluster_0 Model Selection cluster_1 Efficacy and Safety cluster_2 Mechanistic Confirmation Model Select Relevant Animal Model (Xenograft, GEMM, PDX) Efficacy Efficacy Studies (Tumor Growth Inhibition) Model->Efficacy Toxicity Toxicity Studies (Safety Assessment) Model->Toxicity PK_PD PK/PD Studies (Target Engagement, Biomarkers) Efficacy->PK_PD

Caption: Workflow for in vivo mechanism of action validation.

Comparative Analysis of Novel Indole Agents vs. Standard-of-Care

A crucial aspect of validating a novel therapeutic agent is to compare its performance against existing standard-of-care (SoC) treatments. This comparative analysis should be conducted at both the in vitro and in vivo levels.

In Vitro Comparative Data
Compound Target IC50 (Target) IC50 (Cell Line A) IC50 (Cell Line B) Mechanism of Action
Novel Indole Agent X Kinase Y10 nM50 nM75 nMATP-competitive inhibitor, induces apoptosis
SoC Drug Z Kinase Y25 nM100 nM150 nMATP-competitive inhibitor
Novel Indole Agent Y Tubulin5 nM20 nM30 nMInhibits tubulin polymerization, G2/M arrest
SoC Drug V Tubulin15 nM60 nM90 nMInhibits tubulin polymerization

IC50 values are representative and will vary depending on the specific assay and cell lines used.

In Vivo Comparative Data (Xenograft Model)
Treatment Group Dose Tumor Growth Inhibition (%) Body Weight Change (%) Target Engagement (PD)
Vehicle Control -0+2N/A
Novel Indole Agent X 10 mg/kg75-5>80% inhibition of p-Target
SoC Drug Z 20 mg/kg60-10>60% inhibition of p-Target
Novel Indole Agent Y 5 mg/kg85-3Increased mitotic index
SoC Drug V 15 mg/kg70-8Increased mitotic index

Conclusion

Validating the mechanism of action for a novel indole-based therapeutic agent is a multifaceted process that requires a systematic and integrated approach. By combining computational predictions with a suite of robust in vitro and in vivo experimental techniques, researchers can build a comprehensive understanding of how their compound exerts its therapeutic effect. This rigorous validation is not only a regulatory requirement but also a scientific imperative that underpins the successful translation of a promising compound from the laboratory to the clinic. The comparative data generated through these studies is essential for positioning the novel agent within the existing therapeutic landscape and for making informed decisions about its future development.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS No. 202807-44-1). Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As professionals in research and drug development, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their final disposition as chemical waste.

Hazard Assessment & Pre-Disposal Safety

Before beginning any disposal procedure, a thorough understanding of the compound's hazards is essential. While specific toxicological data for this compound is limited, data from closely related indole-3-carbaldehyde analogs necessitates that it be handled as a hazardous substance.[1][2] The precautionary principle dictates we assume a conservative hazard profile.

Hazard Summary Table

The following table synthesizes hazard information from Safety Data Sheets (SDS) for the target compound and its structural analogs.

Hazard TypeGHS Hazard StatementClassificationRationale & Key Precaution
Acute Toxicity, Oral H302: Harmful if swallowedCategory 4Avoid ingestion. Do not eat, drink, or smoke in the handling area.[3]
Skin Irritation H315: Causes skin irritationCategory 2Direct skin contact must be avoided through mandatory use of nitrile gloves.[2]
Eye Irritation H319: Causes serious eye irritationCategory 2AChemical safety goggles or a face shield are required to prevent eye exposure.[2]
Respiratory Irritation H335: May cause respiratory irritationSTOT SE 3Handling must occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of the solid as dust.[3]
Mandatory Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is the minimum requirement to mitigate exposure risks.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, are required.[4][5]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4][5]

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are necessary to prevent incidental skin contact.[4][6]

Required Engineering Controls

All handling and consolidation of this chemical waste should be conducted within a certified chemical fume hood.[4][5] This engineering control is the primary defense against respiratory exposure to airborne particulates of the compound.

The Core Disposal Protocol: A Step-by-Step Workflow

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7] Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.[6][8][9]

Step 1: Waste Characterization and Segregation

This compound must be disposed of as solid hazardous chemical waste .[6][10]

  • Causality: Proper segregation is the most critical step in preventing dangerous chemical reactions within a waste container.[6] Mixing incompatible waste streams can lead to gas generation, heat, or fire.

  • Procedure:

    • Designate a specific waste stream for this compound.

    • Collect all contaminated solid materials, including used gloves, weighing papers, pipette tips, and empty stock vials, in the same designated container.[4][6]

    • Do not mix this solid waste with liquid waste streams (e.g., halogenated or non-halogenated solvents) or with other incompatible solid wastes like oxidizers or strong bases.[6][9][10]

Step 2: Container Selection and Preparation

The integrity of the waste container is paramount for safe storage.

  • Causality: A chemically compatible and structurally sound container prevents leaks and spills, which could lead to personnel exposure and environmental contamination.

  • Procedure:

    • Select a container made of a chemically compatible material, such as high-density polyethylene (HDPE).[4]

    • Ensure the container is in excellent condition, with no cracks or residue.[6]

    • The container must have a secure, leak-proof, screw-on cap.[4][6]

Step 3: Proper Labeling

Accurate and compliant labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Causality: Federal and local regulations mandate specific information on hazardous waste labels to ensure proper tracking, handling, and final disposal.[7][11]

  • Procedure:

    • Before adding any waste, affix a "Hazardous Waste" label to the container.[6][11]

    • The label must include the following information:

      • Full Chemical Name: Write out "this compound". Do not use abbreviations or chemical formulas.[6]

      • Hazard Identification: Clearly indicate the associated hazards (e.g., Irritant, Harmful). GHS pictograms should be used where possible.[11]

      • Researcher Information: The name and contact information of the responsible lab personnel.[6]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Causality: SAAs are designated to ensure that hazardous waste remains under the control of knowledgeable laboratory personnel in a safe, secure, and compliant manner prior to pickup.[8][11]

  • Procedure:

    • Store the labeled waste container in a designated SAA within the laboratory where the waste was generated.[6][8]

    • The container must be kept tightly sealed except when actively adding waste.[4][6]

    • Place the primary waste container inside a larger, secondary containment bin or tray to contain any potential spills.[6]

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to certified professionals.

  • Causality: Only certified and licensed entities are legally permitted to transport and dispose of hazardous waste, ensuring it is managed in an environmentally sound manner.

  • Procedure:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your institution's Environmental Health and Safety (EHS) department or designated hazardous waste contractor for pickup.[4][8]

    • Complete any required waste pickup forms with accurate and complete information.[4]

Emergency Procedures: Spill Management

In the event of a spill of solid this compound, immediate and correct action is required to mitigate risks.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary. Move upwind from the spill.[3]

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, don the full mandatory PPE as described in Section 1 (gloves, goggles, lab coat). For a large spill, a respirator may be necessary.[3]

  • Containment: Prevent the spillage from entering any drains or sewer systems.[3]

  • Cleanup:

    • Avoid raising dust. Do not use dry sweeping methods that could aerosolize the powder.[3]

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated hazardous waste container for disposal.[2][3]

    • Decontaminate the area with an appropriate cleaning solution, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the logical decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated (Compound or Contaminated Material) characterize Step 1: Characterize & Segregate (Solid Hazardous Waste) start->characterize spill Emergency: Spill Occurs start->spill container Step 2: Select Container (Clean, Compatible, Sealable HDPE) characterize->container label Step 3: Label Container ('Hazardous Waste', Full Name, Date, Hazards) container->label store Step 4: Store in SAA (At Point of Generation, Secondary Containment) label->store pickup Step 5: Arrange for Disposal (Contact EHS/Contractor) store->pickup store->spill end Compliant & Safe Disposal pickup->end spill_protocol Follow Spill Management Protocol (Alert, PPE, Clean-up, Report) spill->spill_protocol spill_protocol->store Collect spill waste in labeled container

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the nuanced field of drug development, the meticulous handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 6-Methoxy-1-methyl-1H-indole-3-carbaldehyde (CAS 202807-44-1), a compound requiring careful management in a laboratory setting. Our focus is to empower you with the knowledge to implement safe, efficient, and compliant laboratory practices.

Hazard Identification and Risk Assessment

Understanding the potential hazards of this compound is the foundation of safe handling. Based on available data, this compound is classified as Harmful if swallowed (H302) . While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, data from structurally similar indole-3-carbaldehyde derivatives suggest a broader risk profile that warrants a cautious approach.

Analogous compounds, such as 6-Methoxy-1H-indole-3-carboxaldehyde, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, it is prudent to handle this compound as a substance with the potential for similar irritant effects.

Table 1: Hazard Profile and Recommendations

Hazard ClassificationGHS PictogramSignal WordPrecautionary Recommendations
Harmful if swallowed (H302)GHS07 (Harmful)WarningDo not eat, drink or smoke when using this product.[1] If swallowed, rinse mouth.[1]
Potential Skin Irritant--Avoid contact with skin. Wear protective gloves.[1]
Potential Eye Irritant--Wear eye protection.[1]
Potential Respiratory Irritant--Avoid breathing dust. Use in a well-ventilated area.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following PPE is mandatory to minimize exposure risk.

  • Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling, consult the glove manufacturer's resistance chart. Always inspect gloves for any signs of degradation or puncture before use.

    • Lab Coat: A standard laboratory coat should be worn and kept fastened to protect from skin and clothing contamination.

  • Respiratory Protection: All handling of this solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.

Operational Plan: From Receipt to Disposal

A structured operational plan ensures safety and consistency throughout the handling process.

Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored at 4°C under a nitrogen atmosphere. Store in a tightly sealed, clearly labeled container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents.

Handling and Experimental Use

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Transfer Compound Transfer Compound Assemble Equipment->Transfer Compound Weigh Compound Weigh Compound Transfer Compound->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: Workflow for handling the compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE. Verify that the chemical fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Aliquotting: Carefully transfer the required amount of the solid compound from the primary container to a secondary container inside the fume hood. Avoid generating dust.

  • Weighing: Use a calibrated balance inside the fume hood or in a designated weighing enclosure to accurately weigh the compound.

  • Experimental Procedure: Perform all subsequent steps of your experimental protocol within the fume hood.

  • Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent and cleaning agent.

  • Waste Segregation: Segregate all waste materials (solid and liquid) contaminated with the compound into clearly labeled, sealed waste containers.

Spill Management

In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, and if you are trained to do so, follow these steps:

  • Wear your full PPE.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop the absorbed material into a designated waste container. Avoid creating dust.

  • Clean the spill area with a suitable solvent and then soap and water.

  • Place all contaminated cleaning materials into the hazardous waste container.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Solid Waste: Collect all contaminated solids, including empty containers, weighing paper, and used absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all contaminated liquid waste in a separate, clearly labeled, sealed container.

  • Disposal: Dispose of all waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain or in general waste.

Emergency Procedures

First Aid Measures:

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If skin irritation occurs, seek medical advice.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] If respiratory symptoms develop, seek medical attention.

In all cases of exposure, provide the attending medical professional with the compound name and any available hazard information.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.